NAMPT activator-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H17ClN4O3 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-[[1-[(4-chloro-1-methylpyrazol-3-yl)methyl]-3-oxo-1H-isoindol-2-yl]methyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-11-15(22)17(24-25)9-18-13-4-2-3-5-14(13)20(27)26(18)10-12-6-7-16-19(8-12)29-21(28)23-16/h2-8,11,18H,9-10H2,1H3,(H,23,28) |
InChI Key |
YTVWNBYOQCGELL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)NC(=O)O5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NAMPT Activators in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Nicotinamide Phosphoribosyltransferase (NAMPT) activators in neuronal cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of neuroprotection and neurodegenerative diseases. This document details the core signaling pathways, presents quantitative data on activator efficacy, and provides detailed experimental protocols for key assays.
Introduction: The Critical Role of NAD+ in Neuronal Health
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in cellular energy metabolism and acting as a substrate for various signaling enzymes. In the nervous system, maintaining a stable pool of NAD+ is paramount for neuronal survival, function, and resilience against stress. A decline in NAD+ levels has been implicated in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in the natural aging process of the brain.[1][2][3][4][5]
NAMPT is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammals, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. Consequently, enhancing the activity of NAMPT has emerged as a promising therapeutic strategy to boost NAD+ levels and confer neuroprotection. This guide focuses on the mechanism of small-molecule activators of NAMPT and their effects on neuronal cells.
Mechanism of Action of NAMPT Activators
Small-molecule activators of NAMPT, such as the P7C3 series of compounds and the more recently discovered NATs (NAMPT activators), function by directly binding to the NAMPT enzyme and allosterically enhancing its catalytic activity. This enhanced activity leads to an increased rate of NMN production from nicotinamide, thereby augmenting the intracellular NAD+ pool.
The binding of these activators to NAMPT has been confirmed through various biophysical techniques, including cellular thermal shift assays (CETSA) and isothermal titration calorimetry (ITC). Structural studies have revealed that activators like NAT bind to an allosteric site near the enzyme's active site, inducing conformational changes that promote substrate binding and product release.
The primary consequence of NAMPT activation in neuronal cells is the elevation of intracellular NAD+ levels. This restoration of the NAD+ pool is particularly crucial under conditions of cellular stress, where NAD+ consuming enzymes, such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins, are highly active.
Signaling Pathways Activated by NAMPT Activators
The neuroprotective effects of NAMPT activators are mediated through the downstream actions of elevated NAD+ levels. The primary effectors of this response are NAD+-dependent enzymes, most notably the sirtuins (SIRTs), a class of protein deacetylases.
The NAMPT-NAD+-Sirtuin Axis
Increased NAD+ availability directly fuels the activity of sirtuins, particularly SIRT1 and SIRT3, which play crucial roles in neuronal health.
-
SIRT1: This nuclear and cytoplasmic sirtuin deacetylates a wide range of substrates involved in stress resistance, mitochondrial biogenesis, and DNA repair. In neurons, SIRT1 activation has been shown to protect against excitotoxicity and oxidative stress.
-
SIRT3: Located in the mitochondria, SIRT3 is a key regulator of mitochondrial function and antioxidant defenses. By deacetylating and activating mitochondrial proteins, SIRT3 enhances cellular respiration and reduces the production of reactive oxygen species (ROS).
The activation of these sirtuins by the NAMPT-driven increase in NAD+ leads to a cascade of events that ultimately promote neuronal survival and function.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Synthesis of Novel NAMPT Activators
For Immediate Release
In the intricate landscape of cellular metabolism and longevity, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical regulator of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. The decline of NAD+ levels is increasingly implicated in a host of age-related diseases, including neurodegeneration and metabolic disorders. This has spurred a focused effort within the scientific community to identify and develop novel small-molecule activators of NAMPT, a strategy poised to offer significant therapeutic benefits. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of these promising therapeutic candidates, tailored for researchers, scientists, and drug development professionals.
The NAD+ Salvage Pathway: A Critical Target
Mammalian cells primarily rely on the salvage pathway to replenish their NAD+ pools, with NAMPT serving as the rate-limiting enzyme in this process.[1][2] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] Given its pivotal role, the pharmacological activation of NAMPT presents a direct and compelling strategy to boost intracellular NAD+ levels, thereby potentially mitigating the downstream pathological consequences of NAD+ depletion.[1][4]
Discovering Novel NAMPT Activators: High-Throughput Screening and Hit Identification
The initial discovery of novel NAMPT activators has been largely driven by high-throughput screening (HTS) campaigns. These screens typically employ a coupled enzyme assay to measure the production of NAD+ in a high-throughput format.
A common approach involves a triply-coupled enzyme assay. In this system, NAMPT first converts NAM to NMN. Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN to NAD+. Finally, an NAD+-dependent enzyme, such as alcohol dehydrogenase (ADH), is used to generate a fluorescent or luminescent signal proportional to the amount of NAD+ produced. This allows for the rapid screening of large compound libraries to identify initial "hits" that enhance NAMPT activity. For instance, a screen of approximately 50,000 synthetic chemicals led to the identification of a chemical class of NAMPT activators (NATs). Another screen of a 20,000-compound library also successfully identified activating hits.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of NAMPT in the NAD+ Salvage Pathway: A Technical Guide for Researchers
An In-depth Examination of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Key Regulator of Cellular Metabolism and a Promising Therapeutic Target.
This technical guide provides a comprehensive overview of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals. NAD+ is a critical coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, NAMPT's pivotal role in maintaining cellular NAD+ pools positions it as a key regulator of cellular homeostasis and a molecule of significant interest in various pathological conditions and therapeutic development.
Introduction to NAMPT and the NAD+ Salvage Pathway
In mammalian cells, NAD+ is synthesized through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide (NAM). The salvage pathway is the predominant route for NAD+ biosynthesis, recycling NAM produced by NAD+-consuming enzymes such as sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2]
NAMPT catalyzes the first and rate-limiting step in this salvage pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This process is crucial for sustaining the cellular NAD+ pool, which is essential for a multitude of biological functions.
Molecular and Enzymatic Properties of NAMPT
The human NAMPT gene is located on chromosome 7 and encodes a protein of approximately 52 kDa. The enzyme exists as a dimer and is found in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. iNAMPT is localized to the cytoplasm and nucleus, where it carries out its canonical role in NAD+ biosynthesis. eNAMPT, also known as visfatin or pre-B-cell colony-enhancing factor (PBEF), is secreted from various cell types and has been implicated in a range of signaling functions, acting as a cytokine, growth factor, and enzyme.
Quantitative Data on NAMPT Activity and Modulation
The enzymatic activity of NAMPT is a critical parameter in understanding its function and for the development of therapeutic modulators. The following tables summarize key quantitative data related to NAMPT kinetics, inhibitors, and activators.
Table 1: Enzymatic Kinetics of Human NAMPT
| Parameter | Value | Substrate | Reference |
| Km (ATP) | 1.73 ± 0.32 mM | ATP | [4] |
| Km (ATP) with SBI-797812 | 0.29 ± 0.03 mM | ATP | [4] |
Table 2: Potency of NAMPT Inhibitors
| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |
| FK866 | ~1.0 | Hematological cancer cell lines | |
| CHS-828 (GMX1778) | 0.01 - 0.3 | Various cancer cell lines | |
| OT-82 | 2.89 ± 0.47 | Hematological malignancies | |
| OT-82 | 13.03 ± 2.94 | Non-hematological tumors | |
| KPT-9274 | 0.4 - 3.6 | Hematological cancer cell lines | |
| GNE-617 | 5 | Biochemical assay | |
| STF-118804 | Varies (nM range) | B-ALL cell lines | |
| Compound 11 (biarylsulfanilamide) | 5 | Biochemical assay |
Table 3: Potency of NAMPT Activators
| Activator | EC50 (µM) | Assay Condition | Reference |
| SBI-797812 | 0.37 ± 0.06 | Human NAMPT-mediated NMN production | |
| P7C3 | Not specified as direct activator in these sources | --- |
Table 4: NAMPT mRNA Expression in Human Tissues (Normalized TPM)
| Tissue | Expression Level (nTPM) |
| Lymphoid Tissue | High |
| Gastrointestinal Tract | High |
| Adipose Tissue | Moderate |
| Liver | Moderate |
| Lung | Moderate |
| Skeletal Muscle | Moderate |
| Brain | Low |
| Pancreas | Low |
| Data synthesized from The Human Protein Atlas. |
Signaling Pathways and Logical Relationships
NAMPT's role extends beyond simple NAD+ production; it is intricately involved in complex signaling networks that regulate cellular health and disease.
The NAD+ Salvage Pathway vs. De Novo Synthesis
The diagram below illustrates the central role of NAMPT in the salvage pathway and its relationship to the de novo synthesis of NAD+.
Caption: NAD+ biosynthesis occurs via de novo, salvage, and Preiss-Handler pathways.
The NAMPT-SIRT1 Signaling Axis
NAMPT activity directly influences the activity of sirtuins, a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.
Caption: The NAMPT-SIRT1 signaling cascade in response to cellular stress.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the study of NAMPT and its role in NAD+ metabolism. This section provides detailed protocols for key assays.
Coupled Enzymatic Assay for NAMPT Activity
This protocol describes a common method for measuring NAMPT enzyme activity through a series of coupled reactions that result in a fluorescent or colorimetric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Resazurin or other suitable fluorescent/colorimetric probe
-
96-well black, clear-bottom microplate
-
Fluorescence or absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT Assay Buffer.
-
Prepare serial dilutions of test inhibitors (e.g., FK866 as a positive control) and the test compound.
-
-
Assay Protocol:
-
Add 25 µL of the 2X NAMPT enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test inhibitor, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate and coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 560/590 nm for resazurin) or absorbance at appropriate intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (wells without NAMPT) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a coupled enzymatic NAMPT activity assay.
Measurement of Intracellular NAD+ by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and quantitative method for measuring intracellular NAD+ levels.
Materials:
-
Cultured cells or tissue samples
-
Phosphate Buffered Saline (PBS)
-
Perchloric acid (HClO₄), ice-cold
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)
-
Mobile Phase B: 100% Methanol (HPLC grade)
-
NAD+ standard solution
Procedure:
-
Sample Extraction (from cultured cells):
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold HClO₄ to the cells and scrape to collect the lysate.
-
Homogenize the lysate by pipetting or using a syringe.
-
Incubate on ice for 15 minutes.
-
Centrifuge at ~15,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding K₂CO₃ and vortexing.
-
Incubate on ice for 10 minutes.
-
Centrifuge at ~15,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant containing the NAD+ extract.
-
-
HPLC Analysis:
-
Inject 50-100 µL of the sample extract and NAD+ standards onto the HPLC system.
-
Run a gradient elution program, for example:
-
0-5 min: 100% Mobile Phase A
-
5-6 min: Linear gradient to 95% A / 5% B
-
6-11 min: 95% A / 5% B
-
11-13 min: Linear gradient to 85% A / 15% B
-
13-23 min: 85% A / 15% B
-
23-24 min: Linear gradient to 100% A
-
24-30 min: 100% A
-
-
Detect NAD+ by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Generate a standard curve using the peak areas of the NAD+ standards.
-
Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ concentration to the total protein content of the cell lysate.
-
Cell-Based NAMPT Inhibition Assay (Resazurin Method)
This assay assesses the effect of NAMPT inhibitors on the viability of cancer cells, which often rely on the NAD+ salvage pathway for survival.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test NAMPT inhibitor and positive control (e.g., FK866)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor and positive control in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (medium and reagent only).
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
High-Throughput Screening (HTS) for NAMPT Modulators
The discovery of novel NAMPT inhibitors and activators is greatly facilitated by high-throughput screening campaigns. The following workflow outlines a typical HTS process.
Caption: A typical high-throughput screening workflow for identifying NAMPT modulators.
Conclusion
NAMPT stands as a cornerstone of cellular NAD+ metabolism, with profound implications for cellular function in both health and disease. Its role as the rate-limiting enzyme in the NAD+ salvage pathway makes it a highly attractive target for therapeutic intervention. The development of potent and specific NAMPT inhibitors has shown promise in oncology, while NAMPT activators are being explored for their potential in age-related and neurodegenerative diseases. The continued investigation of NAMPT's intricate biology, aided by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies targeting the modulation of NAD+ metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Activation of Nicotinamide Phosphoribosyltransferase (NAMPT) by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of age-related diseases and neurodegeneration. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammals, making it an attractive therapeutic target.[1][2] Allosteric activation of NAMPT by small molecules presents a promising strategy to boost intracellular NAD+ levels, offering potential therapeutic benefits.[3] This document provides an in-depth technical overview of the allosteric activation of NAMPT, detailing the mechanism of action of small-molecule activators, quantitative data on their potency, and comprehensive experimental protocols for their characterization.
Introduction to NAMPT and Allosteric Activation
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[4] The activity of NAMPT is crucial for maintaining the cellular NAD+ pool, which is consumed by various enzymes including sirtuins and poly(ADP-ribose) polymerases (PARPs).[5]
Small-molecule allosteric activators of NAMPT have emerged as a novel therapeutic modality. Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. Several classes of NAMPT allosteric activators have been identified, including NAMPT-positive allosteric modulators (N-PAMs) and other novel chemical scaffolds. These compounds typically bind to a "rear channel" of the NAMPT enzyme, which provides access to the nicotinamide-binding pocket. This binding event is thought to regulate the productive binding of NAM and enhance the overall catalytic efficiency of the enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving NAMPT and a typical experimental workflow for identifying and characterizing NAMPT activators.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Role of NAMPT Activators in Elevating Cellular NAD+ Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its decline is implicated in a range of age-related diseases and other pathological conditions. A key strategy to counteract this decline is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals. This guide provides a comprehensive technical overview of NAMPT activators, their mechanism of action, and their profound effects on cellular NAD+ concentrations. It includes a compilation of quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying biochemical and experimental frameworks.
Introduction to NAMPT and the NAD+ Salvage Pathway
In mammalian cells, the salvage pathway is the principal route for NAD+ biosynthesis, recycling nicotinamide (NAM) back into NAD+.[1][2] This pathway is a two-step process initiated by NAMPT, which converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). Subsequently, NMN is adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.[1][3] Due to its role as the rate-limiting enzyme, NAMPT is a prime therapeutic target for modulating intracellular NAD+ levels.[4] The activation of NAMPT presents a promising approach to boost NAD+ for therapeutic benefit in various disease models.
Quantitative Effects of NAMPT Activators on NAD+ Metabolism
The development of small-molecule NAMPT activators has demonstrated significant efficacy in increasing intracellular NMN and NAD+ levels in both in vitro and in vivo models. The following tables summarize the quantitative data for prominent NAMPT activators.
Table 1: In Vitro Efficacy of NAMPT Activator SBI-797812
| Cell Line | Activator Concentration | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| A549 Human Lung Carcinoma | 0.4 µM | 2.7 | 1.5 | |
| A549 Human Lung Carcinoma | 2.0 µM | 6.1 | 1.7 | |
| A549 Human Lung Carcinoma | 10 µM | 16.7 | 2.2 | |
| Human Primary Myotubes | 10 µM | Significant Increase | Significant Increase |
Biochemical assays have determined the EC50 of SBI-797812 for human NAMPT activation to be 0.37 ± 0.06 µM, with a maximal stimulation of NMN formation of 2.1-fold.
Table 2: In Vivo Efficacy of NAMPT Activator SBI-797812 in Mice
| Tissue | Dosage | Fold Increase in NAD+ | Reference |
| Liver | 20 mg/kg (i.p.) | 1.3 |
Table 3: Efficacy of NAMPT Activator P7C3
| Model System | Condition | Effect on NAD+ Levels | Reference |
| Rat Cortical Neurons | H₂O₂-induced NAD+ depletion | Dose-dependent restoration to baseline | |
| Osteosarcoma Cells | Doxorubicin-induced toxicity | Restoration of intracellular NAD+ levels |
Mechanism of Action of NAMPT Activators
NAMPT activators function through various mechanisms to enhance the enzyme's catalytic efficiency. For instance, the well-characterized activator SBI-797812 is a small molecule that is structurally similar to NAMPT inhibitors. Its mechanism of action includes:
-
Shifting Reaction Equilibrium: It drives the NAMPT-catalyzed reaction towards the formation of NMN.
-
Increased ATP Affinity: SBI-797812 enhances the affinity of NAMPT for its co-substrate, ATP.
-
Stabilization of the Phosphorylated Enzyme: It stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.
-
Promotion of Pyrophosphate Consumption: The activator facilitates the consumption of the pyrophosphate by-product.
-
Overcoming Feedback Inhibition: SBI-797812 can blunt the feedback inhibition of NAMPT that is normally exerted by NAD+.
Some activators, described as NAMPT positive allosteric modulators (N-PAMs), bind to a "rear channel" of the enzyme, which is distinct from the active site. This allosteric binding regulates the access and binding of NAM, thereby modulating the enzyme's turnover rate.
Experimental Protocols for Evaluating NAMPT Activators
The discovery and characterization of NAMPT activators rely on a series of robust biochemical and cell-based assays.
High-Throughput Screening (HTS) for NAMPT Activators
A common HTS approach utilizes a coupled enzymatic assay to detect NAMPT activity through a fluorescent readout.
-
Principle: This assay involves three enzymes: NAMPT, NMNAT1, and alcohol dehydrogenase (ADH). NAMPT produces NMN, which is then converted to NAD+ by NMNAT1. Finally, ADH uses the newly synthesized NAD+ to reduce a substrate, resulting in the production of NADH, which is fluorescent.
-
General Protocol:
-
Purified recombinant human NAMPT is incubated with the substrate nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) in a reaction buffer.
-
Test compounds from a chemical library are added to the reaction mixture.
-
The enzymes NMNAT1 and ADH, along with the ADH substrate, are included in the reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 20-60 minutes).
-
The fluorescence of the resulting NADH is measured at an excitation/emission wavelength pair of approximately 340/445 nm.
-
An increase in fluorescence compared to a vehicle control indicates potential NAMPT activation.
-
Quantification of Cellular NAD+ and NMN by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of NAD+ and its metabolites in biological samples due to its high sensitivity and specificity.
-
Sample Preparation (General Steps):
-
Cells or tissues are harvested and immediately quenched to halt metabolic activity, often using liquid nitrogen.
-
Metabolites are extracted using a cold solvent, such as a methanol/water mixture.
-
The extract is centrifuged to pellet proteins and other cellular debris.
-
The supernatant containing the metabolites is collected and may be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column for polar molecules like NAD+ and NMN. A gradient of mobile phases, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid, is used to elute the compounds.
-
Mass Spectrometry Detection: The separated metabolites are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for NAD+ and NMN are monitored for highly selective and sensitive quantification.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships in NAMPT-mediated NAD+ synthesis and the methodologies for studying NAMPT activators is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.
Caption: The NAMPT-mediated NAD+ salvage pathway.
Caption: Experimental workflow for NAMPT activator discovery.
References
- 1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Structural Cornerstone of NAMPT Activation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the structural and molecular mechanisms underpinning the activation of Nicotinamide Phosphoribosyltransferase (NAMPT) by novel chemical compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings on activator binding, conformational changes, and the subsequent impact on enzymatic activity and downstream signaling. The guide presents quantitative data in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate complex biological processes and workflows.
Introduction: The Critical Role of NAMPT in Cellular Metabolism
Nicotinamide Phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is a fundamental coenzyme in cellular redox reactions and a critical substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in processes ranging from DNA repair to metabolic regulation.[2][3] The decline of NAD+ levels is associated with aging and a spectrum of age-related diseases, such as neurodegeneration and metabolic disorders.[2][4] Consequently, the pharmacological activation of NAMPT to boost intracellular NAD+ levels presents a promising therapeutic strategy.
Recent research has led to the discovery of small-molecule activators of NAMPT, broadly categorized as NAMPT Activators (NATs) and NAMPT Positive Allosteric Modulators (N-PAMs). These compounds have been shown to enhance NAMPT activity, increase intracellular NAD+ levels, and exhibit therapeutic potential in preclinical models. This guide delves into the structural basis of their action.
The Allosteric Mechanism of NAMPT Activation
The activation of NAMPT by chemical compounds is primarily an allosteric phenomenon. These activators do not bind directly to the active site in a manner that mimics the substrates, nicotinamide (NAM) or 5-phosphoribosyl-1-pyrophosphate (PRPP). Instead, they bind to a distinct site, often referred to as a "rear channel," which is adjacent to the enzyme's active site.
Binding of an activator to this allosteric site induces subtle conformational changes in the residues near the catalytic channel. This structural rearrangement is thought to regulate the binding and turnover of NAM. Specifically, N-PAMs have been proposed to function by inhibiting the non-productive binding of NAM, thereby preventing the dysregulated ATPase activity of NAMPT and promoting the productive conversion of NAM to nicotinamide mononucleotide (NMN). This allosteric modulation ultimately leads to an increase in the catalytic efficiency of the enzyme.
Signaling Pathway of NAMPT-mediated NAD+ Biosynthesis
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the points of intervention by downstream NAD+-consuming enzymes.
Quantitative Data on NAMPT Activators
The following tables summarize the quantitative data for representative NAMPT activators, detailing their potency and efficacy in biochemical and cellular assays.
Table 1: Biochemical Activity of NAMPT Activators
| Compound | Type | Assay Type | EC50 / Potency | Fold Activation (Emax) | Reference |
| NAT | Activator | Triple-coupled enzyme assay | ~1 µM | Not specified | |
| SBI-797812 | Activator/"Booster" | Direct NAMPT assay | Concentration-dependent | Not specified | |
| NP-A1 series | N-PAM | Coupled enzyme assay | 1 - 16 µM | 1.6 - 2.6 fold | |
| Quercitrin | Phenolic Activator | Coupled enzyme assay | 30 µM | 300% | |
| NAT-5r | Optimized NAT | Not specified | More potent than NAT | Not specified |
Table 2: Cellular Activity of NAMPT Activators
| Compound | Cell Line | Effect | Outcome | Reference |
| NATs | HepG2 | Increased intracellular NAD+ levels | Enhanced flux from NAM to NAD | |
| NATs | - | Neuroprotective efficacy in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) | Strong neuroprotection without overt toxicity | |
| N-PAMs | THP-1 | Increased NAD+ levels | Validation of biochemical activity in a cellular context | |
| NAT | U2OS | Protection from FK866-mediated cell death | Cellular target engagement |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the study of NAMPT activators.
High-Throughput Screening (HTS) for NAMPT Activators
A common method for discovering novel NAMPT activators is through high-throughput screening of chemical libraries. A widely used method is a coupled enzyme assay.
Principle: This assay involves a series of enzymatic reactions where the product of one reaction is the substrate for the next, ultimately leading to a detectable signal (e.g., fluorescence).
-
NAMPT Reaction: NAMPT converts NAM and PRPP to NMN.
-
NMNAT Reaction: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN and ATP to NAD+.
-
Reporter Reaction: An NAD+-dependent enzyme, such as alcohol dehydrogenase (ADH), reduces a substrate, leading to the production of NADH, which is fluorescent, or is coupled to a diaphorase that reduces a probe to produce a colorimetric or fluorescent signal.
Generalized Protocol:
-
A chemical library of compounds is arrayed in 384-well plates.
-
The reaction is initiated by adding a master mix containing NAMPT, NMNAT, ADH, NAM, PRPP, ATP, and the ADH substrate (e.g., ethanol) to each well.
-
The plates are incubated at room temperature for a defined period (e.g., 20 minutes).
-
The fluorescence of the final product (NADH) is measured at an excitation/emission wavelength pair of approximately 340/445 nm.
-
Compounds that show a significant increase in fluorescence compared to a vehicle control are identified as potential activators.
X-ray Crystallography for Structural Determination
Determining the co-crystal structure of NAMPT in complex with an activator is essential to understand the structural basis of activation.
Generalized Protocol:
-
Protein Expression and Purification: Recombinant human NAMPT is expressed (e.g., in E. coli) and purified to homogeneity.
-
Crystallization: The purified NAMPT protein is co-crystallized with the chemical activator. This typically involves vapor diffusion methods (sitting or hanging drop) where the protein-ligand solution is mixed with a precipitant solution and allowed to equilibrate.
-
Data Collection: The resulting crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an initial model of the protein-ligand complex. The model is then refined to fit the electron density map, resulting in a high-resolution atomic structure.
Cellular NAD+ Measurement
To confirm that the activation observed in biochemical assays translates to a physiological effect, it is crucial to measure intracellular NAD+ levels.
Generalized Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2, THP-1) is cultured under standard conditions. The cells are then treated with the NAMPT activator at various concentrations for a specified duration.
-
Cell Lysis: The cells are harvested and lysed using an appropriate buffer (e.g., 2% CHAPS in PBS with protease inhibitors).
-
NAD+ Quantification: The NAD+ levels in the cell lysates are quantified. This can be done using various methods, including:
-
Enzymatic Cycling Assays: Similar to the HTS assay, where the amount of NAD+ in the lysate is proportional to the signal generated by a coupled enzymatic reaction.
-
LC-MS/MS: A highly sensitive and specific method for quantifying NAD+ and other metabolites.
-
14C-labeled NAM tracing: Cells are incubated with 14C-labeled nicotinamide, and the incorporation of the label into NMN and NAD is monitored, often by thin-layer chromatography (TLC) followed by autoradiography.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for NAMPT Activator Discovery and Characterization
The following diagram outlines the typical workflow from initial screening to in vivo validation of NAMPT activators.
Logical Relationship of Allosteric Activation
This diagram illustrates the proposed mechanism of how allosteric activators modulate NAMPT function.
Conclusion
The discovery of small-molecule activators of NAMPT has opened new avenues for therapeutic intervention in diseases characterized by depleted NAD+ levels. A deep understanding of the structural basis for their mechanism of action is paramount for the rational design and optimization of next-generation NAMPT activators. This guide provides a foundational overview of the allosteric activation mechanism, key quantitative data, essential experimental protocols, and visual representations of the underlying processes. It is anticipated that this resource will aid researchers in advancing the field of NAMPT-targeted drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]
- 3. Examining the allosteric mechanism of NAMPT for targeted drug discovery | Poster Board #404 - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
NAMPT as a Therapeutic Target for Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical regulator of neuronal health and a promising therapeutic target for a range of devastating neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT plays a pivotal role in maintaining cellular energy homeostasis, promoting DNA repair, and modulating the activity of NAD+-dependent enzymes such as sirtuins, which are crucial for neuronal survival and function.[1][2][3] This technical guide provides a comprehensive overview of NAMPT's role in neurodegeneration, detailing its enzymatic function, associated signaling pathways, and the therapeutic potential of small molecule modulators. It includes a compilation of quantitative data on NAMPT activators and inhibitors, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to support researchers and drug development professionals in this rapidly evolving field.
The NAMPT-NAD+ Axis in Neuronal Function and Neurodegeneration
NAMPT is a fundamental enzyme responsible for converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[3] NAD+ is an essential coenzyme in cellular redox reactions and a critical substrate for several enzymes that govern neuronal integrity.[4]
The NAMPT-mediated NAD+ salvage pathway is the primary route for NAD+ synthesis in mammals. A decline in NAD+ levels is a hallmark of aging and has been implicated in the pathogenesis of numerous neurodegenerative disorders. This decline can be attributed to either reduced synthesis, due to decreased NAMPT activity, or increased consumption by NAD+-degrading enzymes.
The neuroprotective effects of maintaining robust NAD+ pools are largely mediated through NAD+-dependent enzymes, most notably the sirtuins (SIRTs). SIRT1, in particular, is a well-studied member of this family that responds to changes in intracellular NAD+ levels and exerts neuroprotective effects through its deacetylase activity. The interplay between NAMPT, NAD+, and SIRT1, often referred to as the NAMPT-NAD+-SIRT1 cascade, constitutes a powerful intrinsic defense system against cellular stress and neuronal death.
In neurodegenerative diseases, the depletion of NAD+ disrupts cellular energy metabolism, impairs mitochondrial function, and increases oxidative stress, ultimately leading to neuronal demise. Consequently, strategies aimed at boosting NAD+ levels by targeting NAMPT have garnered significant interest. These strategies primarily involve the development of small molecule activators that enhance NAMPT's enzymatic activity or, in specific contexts, inhibitors that modulate its function.
Quantitative Data on NAMPT Modulators
The development of small molecule modulators targeting NAMPT has provided valuable tools for studying its function and has shown therapeutic promise in preclinical models of neurodegenerative diseases.
NAMPT Activators (N-PAMs)
NAMPT positive allosteric modulators (N-PAMs) are compounds that enhance the enzymatic activity of NAMPT, leading to increased NAD+ production. Several classes of NAMPT activators have been identified, with the P7C3 series and the more recently discovered NATs (NAMPT activators) being the most extensively studied. These compounds have demonstrated significant neuroprotective effects in various models of neurodegeneration.
| Compound | Target | EC50 (NAMPT Activation) | In Vitro Model | Observed Effect | In Vivo Model | Observed Effect | Citation |
| P7C3-A20 | NAMPT | Not explicitly stated, but activates in a dose-dependent manner | U2OS cells | Protects against doxorubicin-induced toxicity | Mouse model of ALS | Protects spinal cord motor neurons from cell death and preserves motor function | |
| Cultured human brain microvascular endothelial cells | Protects from hydrogen peroxide-induced cell death | Mouse model of Traumatic Brain Injury (TBI) | Repairs blood-brain barrier, arrests chronic neurodegeneration, and restores cognition | ||||
| NAT-5r | NAMPT | 2.6 µM | U2OS cells | Protects against FK866-mediated cytotoxicity | Mouse model of chemotherapy-induced peripheral neuropathy (CIPN) | Strong neuroprotective efficacy | |
| HepG2 cells | Increases intracellular NAD+ levels comparable to high doses of NMN and NR | ||||||
| JGB-1-155 | NAMPT | 3.29 µM | HT-22 neuronal cells | Attenuates TNFα-induced reactive oxygen species (ROS) |
NAMPT Inhibitors
NAMPT inhibitors block the synthesis of NAD+, leading to its depletion. While initially developed as anti-cancer agents due to the high metabolic demand of tumor cells, they are also valuable research tools for studying the consequences of NAD+ depletion in neuronal systems. FK866 is a well-characterized, potent, and specific non-competitive inhibitor of NAMPT.
| Compound | Target | IC50 (NAMPT Inhibition) | Cell Line | IC50 (Cell Viability) | Neurodegenerative Disease Context | Citation |
| FK866 | NAMPT | 0.3 nM | - | 1-3 nM | Used to model NAD+ depletion in neuronal cultures, leading to neurotoxicity. | |
| PC12 cells | Enhances 6-OHDA-induced toxicity | Model for Parkinson's Disease | ||||
| Cortical neurons | Induces somatodendritic degeneration and axonal degeneration | Model for neurodegeneration | ||||
| Compound 34 | NAMPT | 0.3 nM | - | Not specified | - | |
| Compound 35 | NAMPT | 242.7 nM | - | Not specified | Showed protective effect in axonal cell models. | |
| STF-118804 | NAMPT | Not specified | Neuroblastoma cell lines | Dose-dependent reduction in cell viability (significant at ≥10 nM) | - |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways regulated by NAMPT and the experimental workflows to study them is crucial for advancing research in this field.
NAMPT-NAD+-SIRT1 Signaling Pathway
The NAMPT-NAD+-SIRT1 signaling cascade is a central pathway in mediating the neuroprotective effects of NAMPT.
Caption: The NAMPT-NAD+-SIRT1 signaling pathway in neuroprotection.
Experimental Workflow for Evaluating NAMPT Modulators
A typical workflow for the discovery and validation of NAMPT modulators involves a series of in vitro and in vivo experiments.
Caption: A generalized experimental workflow for NAMPT modulator development.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of NAMPT as a therapeutic target.
Biochemical NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of NAMPT by coupling the production of NMN to a detectable signal, often fluorescence or absorbance.
-
Principle: NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The NMN is then converted to NAD+ by NMNAT. Subsequently, the generated NAD+ is used by an enzyme like alcohol dehydrogenase (ADH) to reduce a substrate, resulting in a fluorescent or colorimetric product that is proportional to NAMPT activity.
-
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 12 mM MgCl2, 0.2% BSA)
-
Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
ADH substrate (e.g., ethanol)
-
96-well or 384-well plates (black for fluorescence)
-
Plate reader (fluorometer or spectrophotometer)
-
Test compounds (potential activators or inhibitors)
-
-
Procedure:
-
Prepare a master mix containing the assay buffer, substrates (excluding NAM, which will initiate the reaction), and coupling enzymes.
-
Add the test compound at various concentrations to the wells of the plate. Include positive (no inhibitor) and negative (no NAMPT enzyme) controls.
-
Add the recombinant NAMPT enzyme to all wells except the negative control.
-
Pre-incubate the plate to allow the test compound to interact with the enzyme.
-
Initiate the reaction by adding NAM to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance at appropriate intervals.
-
Calculate the rate of reaction and determine the percent inhibition or activation relative to the positive control. For inhibitors, calculate the IC50 value by fitting the data to a dose-response curve. For activators, determine the EC50 and maximum activation (Emax).
-
Cellular NAD+ Measurement using HPLC-MS/MS
This method provides accurate and sensitive quantification of NAD+ levels in cell and tissue samples.
-
Principle: Cellular metabolites are extracted and separated by high-performance liquid chromatography (HPLC). The eluate is then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of NAD+ based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Materials:
-
Cell or tissue samples
-
Extraction buffer (e.g., cold 0.5 M perchloric acid or methanol-based buffers)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
NAD+ standard for calibration curve
-
Internal standard (e.g., 13C-labeled NAD+)
-
-
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with cold PBS and quickly add cold extraction buffer to lyse the cells and precipitate proteins.
-
For tissues, homogenize the frozen tissue in cold extraction buffer.
-
Centrifuge the samples at high speed to pellet the protein precipitate.
-
Neutralize the supernatant if using an acidic extraction buffer.
-
-
HPLC Separation:
-
Inject a defined volume of the extracted sample onto the HPLC column.
-
Use a gradient elution with a mobile phase tailored for nucleotide separation (e.g., a gradient of ammonium acetate and acetonitrile).
-
-
MS/MS Detection:
-
Set the mass spectrometer to monitor the specific parent and daughter ion transitions for NAD+ and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the NAD+ standard.
-
Quantify the NAD+ in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
-
-
In Vivo Administration of NAMPT Modulators in Mouse Models
This protocol outlines a general procedure for administering NAMPT modulators to mice in preclinical studies of neurodegenerative diseases.
-
Compound Formulation:
-
P7C3-A20: Can be dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline for intraperitoneal (IP) injection. A common dose is 10-20 mg/kg/day.
-
FK866: Can be dissolved in saline for IP injection. Dosing will vary depending on the experimental design.
-
-
Administration:
-
The route of administration can be intraperitoneal (IP), oral gavage, or via drinking water, depending on the compound's properties and the study's objectives.
-
Administer the compound or vehicle to the control and experimental groups of mice according to the predetermined dosing schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for changes in body weight, general health, and behavioral phenotypes relevant to the specific neurodegenerative disease model (e.g., motor function tests for ALS or Parkinson's models, cognitive tests for Alzheimer's models).
-
At the end of the study, collect tissues (e.g., brain, spinal cord) for biochemical analysis (e.g., NAD+ levels) and histological evaluation (e.g., neuronal counts, pathology markers).
-
Conclusion and Future Directions
The compelling body of evidence strongly supports the role of NAMPT as a pivotal regulator of neuronal fate and a viable therapeutic target for neurodegenerative diseases. The ability to modulate NAD+ bioavailability through small molecule activators offers a promising avenue for neuroprotection by bolstering cellular resilience against the multifaceted stressors implicated in these disorders. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers dedicated to translating these promising preclinical findings into novel therapies for patients.
Future research should focus on several key areas:
-
Development of more potent and specific NAMPT activators with favorable pharmacokinetic and safety profiles for CNS penetration.
-
Elucidation of the precise downstream mechanisms through which NAMPT activation confers neuroprotection in different neurodegenerative contexts.
-
Identification of biomarkers to monitor NAMPT activity and NAD+ metabolism in patients to guide clinical development.
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of NAMPT-based therapies in patients with neurodegenerative diseases.
By continuing to unravel the complexities of the NAMPT-NAD+ axis, the scientific community is poised to make significant strides in the fight against neurodegeneration.
References
- 1. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Physiological Function of Nicotinamide Phosphoribosyltransferase (NAMPT): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicotinamide Phosphoribosyltransferase (NAMPT) is a pleiotropic protein with a critical dual role in mammalian physiology. Intracellularly, it functions as the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, a fundamental process for maintaining cellular energy, signaling, and DNA repair.[1][2][3] Extracellularly, secreted NAMPT (eNAMPT) acts as a cytokine and adipokine, historically known as Pre-B-cell colony-enhancing factor (PBEF) or visfatin, implicated in a wide range of inflammatory and metabolic conditions.[1][4] This guide provides an in-depth examination of NAMPT's core physiological functions, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical and signaling pathways.
Core Physiological Functions of NAMPT
NAMPT's functions are dichotomous, defined by its subcellular location. Inside the cell, it is a cornerstone of NAD+ metabolism. Outside the cell, it is a signaling molecule involved in intercellular communication.
Intracellular NAMPT (iNAMPT): The NAD+ Salvage Pathway
The primary and most well-established function of intracellular NAMPT (iNAMPT) is its role as the rate-limiting enzyme in the NAD+ salvage pathway. This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+.
The enzymatic reaction catalyzed by iNAMPT is as follows: Nicotinamide (NAM) + 5-phosphoribosyl-1-pyrophosphate (PRPP) → Nicotinamide Mononucleotide (NMN) + Pyrophosphate (PPi)
This reaction is the first of two steps in the salvage pathway. The resulting NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
By controlling the rate of NMN synthesis, iNAMPT is a critical regulator of the cellular NAD+ pool. NAD+ is an essential coenzyme for redox reactions in metabolic pathways like glycolysis and the TCA cycle. Furthermore, NAD+ is a required substrate for several key signaling enzymes:
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate transcription, metabolism, and cellular stress responses. The NAMPT-NAD+-SIRT axis is considered a crucial anti-stress and longevity pathway.
-
Poly (ADP-ribose) Polymerases (PARPs): Enzymes involved in DNA repair and the maintenance of genomic stability.
-
CD38/CD157: NADases that regulate calcium signaling.
Distinct pools of NAD+ exist within the cytosol, mitochondria, and nucleus, and NAMPT plays a role in maintaining these specific pools, which is critical for functions like mitochondrial respiration and neuronal protection.
Extracellular NAMPT (eNAMPT): A DAMP and Cytokine
NAMPT is actively secreted by various cell types, including adipocytes, immune cells (macrophages), and hepatocytes, into the extracellular space. This extracellular form, eNAMPT, functions as a damage-associated molecular pattern (DAMP) and a pro-inflammatory cytokine.
Historically, eNAMPT was identified as PBEF for its ability to promote B-cell maturation and as visfatin due to its secretion from visceral adipose tissue. Elevated circulating levels of eNAMPT are associated with a host of metabolic and inflammatory disorders, including obesity, type 2 diabetes, atherosclerosis, rheumatoid arthritis, and cancer.
One of the key proposed mechanisms for eNAMPT's pro-inflammatory activity is its interaction with Toll-like receptor 4 (TLR4). Binding of eNAMPT to TLR4 can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription and release of inflammatory cytokines like TNF-α and IL-6. This creates a pro-inflammatory feed-forward loop, as stimuli like TNF-α and IL-1β can, in turn, induce NAMPT expression.
Quantitative Data
Enzymatic Kinetics of Human NAMPT
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.
| Substrate | Condition | Km (µM) | Vmax (pmol/min/µg) | Reference |
| Nicotinamide | 300 µM PRPP, +ATP | 1.8 ± 0.2 | 165.7 ± 4.5 | |
| Nicotinamide | 300 µM PRPP, -ATP | 1.9 ± 0.3 | 29.3 ± 1.2 | |
| PRPP | 40 µM Nam, +ATP | 7.9 ± 1.1 | 166.7 ± 9.0 | |
| PRPP | 5 µM Nam, -ATP | 2.0 ± 0.3 | 25.1 ± 0.7 |
Note: Kinetic parameters can vary based on assay conditions, such as pH, temperature, and buffer composition.
Tissue Distribution of NAMPT
NAMPT is ubiquitously expressed, though levels vary significantly across different tissues. Data from the Human Protein Atlas indicates general cytoplasmic expression with the highest abundance in lymphoid tissues and the gastrointestinal tract.
| Tissue | RNA Expression (nTPM) | Protein Expression Level |
| Lymph Node | 240.5 | High |
| Appendix | 224.2 | High |
| Spleen | 199.1 | High |
| Liver | 179.9 | Medium |
| Lung | 134.4 | Medium |
| Skeletal Muscle | 52.8 | Low |
| Adipose Tissue | 120.7 | Medium |
| Brain (Cerebral Cortex) | 37.7 | Low |
| Pancreas | 65.5 | Low |
Source: The Human Protein Atlas. nTPM = normalized Transcripts Per Million. Protein expression is a summary based on immunohistochemistry.
Circulating eNAMPT Levels in Health and Disease
Circulating eNAMPT levels are often measured in plasma or serum and are significantly elevated in various critical illnesses.
| Condition | Median eNAMPT Level (ng/mL) | Fold Change vs. Healthy | Reference |
| Healthy Controls | 1.2 | - | |
| Sepsis | 4.7 | ~3.9x | |
| ARDS | 3.8 | ~3.2x | |
| Acute Pancreatitis | Significantly higher than controls | Varies with severity | |
| Trauma | Significantly higher than controls | Not specified |
Note: Absolute values can differ between studies due to different assay kits and patient cohorts.
Experimental Protocols
Protocol: NAMPT Enzymatic Activity Assay (Fluorometric)
This protocol outlines a generalized method for measuring NAMPT activity by detecting the production of NAD+. The assay relies on a coupled enzymatic reaction where the NAD+ produced is used by a cycling enzyme mix to generate a fluorescent signal.
Workflow Diagram:
Materials:
-
Recombinant Human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5)
-
Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling Enzymes: NMNAT, Alcohol Dehydrogenase (ADH)
-
Fluorescent Probe (e.g., Resorufin-based)
-
Test inhibitor compound and vehicle (e.g., DMSO)
-
96-well black, clear-bottom microplate
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of recombinant NAMPT (e.g., 10-50 ng/µL) in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final solvent concentration should be consistent across all wells (e.g., <1% DMSO).
-
Prepare a 2X Substrate/Coupling Enzyme Mix containing NAM, PRPP, ATP, NMNAT, ADH, and the fluorescent probe in assay buffer.
-
-
Assay Plate Setup (50 µL final volume per well):
-
Blank Wells (No Enzyme): Add 25 µL of assay buffer.
-
Positive Control (100% Activity): Add 25 µL of diluted NAMPT enzyme solution.
-
Inhibitor Wells: Add 25 µL of diluted NAMPT enzyme solution followed by the addition of serially diluted inhibitor.
-
-
Pre-incubation:
-
Add the inhibitor dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X Substrate/Coupling Enzyme Mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over 60-120 minutes (e.g., Ex/Em = 535/587 nm) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the average fluorescence from the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (vehicle).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Measurement of Intracellular NAD+ Levels
Measuring intracellular NAD+ is crucial for understanding the impact of NAMPT activity or inhibition. While highly sensitive methods like LC-MS/MS are considered the gold standard, enzymatic cycling assays are also widely used.
Materials:
-
Cultured cells or tissue samples
-
Extraction Buffer: Acidic (e.g., 0.6 M Perchloric Acid) for NAD+ and Basic (e.g., 0.5 M KOH) for NADH.
-
Neutralization Buffer
-
NAD+/NADH quantification kit (commercially available, typically based on enzymatic cycling)
-
Protein Assay Kit (e.g., BCA)
Procedure:
-
Sample Collection:
-
For adherent cells, wash the culture plate twice with ice-cold PBS.
-
Immediately add ice-cold acidic extraction buffer to the plate to lyse the cells and precipitate protein. Scrape the cells and collect the lysate.
-
-
Extraction:
-
Vortex the cell lysate vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant (containing NAD+) to a new tube.
-
Resuspend the protein pellet in a suitable buffer (e.g., NaOH) for protein quantification.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding a potassium hydroxide solution until the pH is between 7.0 and 8.0.
-
-
Quantification:
-
Perform the NAD+ quantification assay on the neutralized supernatant according to the manufacturer's instructions. This typically involves adding a reaction mix that produces a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
Create a standard curve using known concentrations of NAD+.
-
-
Data Analysis:
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Measure the protein concentration of the corresponding pellet using a BCA or similar assay.
-
Normalize the NAD+ amount to the total protein content (e.g., pmol NAD+/mg protein).
-
Role in Drug Development
Given its overexpression in many cancers and its role in sustaining the high metabolic demands of tumor cells, NAMPT is an attractive target for oncology drug development. Several small-molecule NAMPT inhibitors have been developed, with compounds like FK866 and CHS828 being extensively studied. These inhibitors function by depleting intracellular NAD+, leading to an energy crisis and apoptotic cell death in cancer cells.
However, clinical development has been challenged by dose-limiting toxicities, such as thrombocytopenia and retinopathy. Current strategies in drug discovery focus on developing more selective inhibitors, exploring novel dosing schedules, and designing combination therapies or advanced drug delivery systems like antibody-drug conjugates (ADCs) and PROTACs to improve the therapeutic window.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
A Technical Guide to Transcriptional Reprogramming Induced by NAMPT Activators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, governing a vast array of biological processes, including redox reactions, DNA repair, and cell signaling.[1][2] The cellular levels of NAD+ decline with age and in various pathological conditions such as neurodegenerative and metabolic diseases.[3][4] Consequently, strategies to augment intracellular NAD+ pools are of significant therapeutic interest.
In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, where nicotinamide (NAM) is recycled. The rate-limiting step of this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[3] NAMPT converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs). Given its critical role, NAMPT has emerged as a key target for pharmacological intervention. Small-molecule activators of NAMPT offer a novel approach to boost NAD+ levels, thereby influencing downstream cellular processes, most notably the activity of NAD+-dependent enzymes like sirtuins, and inducing significant transcriptional reprogramming.
This technical guide provides an in-depth overview of the mechanisms, data, and experimental methodologies associated with the transcriptional reprogramming induced by NAMPT activators.
Mechanism of Action and Signaling Pathways
NAMPT activators are typically allosteric modulators that bind to the enzyme and enhance its catalytic efficiency. For instance, activators like SBI-797812 have been shown to shift the enzyme's conformation to favor NMN formation, increase its affinity for ATP, and reduce feedback inhibition by NAD+. This enhanced enzymatic activity leads to a significant increase in intracellular NMN and, subsequently, NAD+ levels.
The rise in the cellular NAD+/NADH ratio directly impacts the activity of NAD+-dependent enzymes, most notably the sirtuin family of protein deacylases. SIRT1, a well-studied nuclear sirtuin, utilizes NAD+ as a substrate to deacetylate a wide range of proteins, including histones and transcription factors, thereby modulating gene expression.
The core signaling cascade initiated by NAMPT activators is as follows:
-
NAMPT Activation: The small molecule binds to and allosterically activates NAMPT.
-
Increased NAD+: Enhanced NAMPT activity elevates the intracellular pool of NAD+.
-
Sirtuin Activation: The increased availability of NAD+ boosts the catalytic activity of sirtuins, particularly SIRT1.
-
Target Deacetylation: SIRT1 deacetylates various downstream targets. Key targets include transcription factors like Forkhead box O (FOXO) proteins, p53, and the p65 subunit of NF-κB, as well as histone proteins.
-
Transcriptional Reprogramming: The altered activity of transcription factors and changes in histone acetylation patterns lead to a global reprogramming of gene expression.
Furthermore, a positive feedback loop involving c-MYC, NAMPT, and SIRT1 has been reported, where c-MYC stimulates NAMPT expression, leading to SIRT1 activation, which in turn stabilizes c-MYC, amplifying its transcriptional activity.
Quantitative Data on NAMPT Activator-Induced Changes
The effects of NAMPT activators have been quantified in various biochemical and cellular assays. The data highlight their potency in activating NAMPT, increasing NAD+ levels, and altering gene expression.
Table 1: Potency and Efficacy of Select NAMPT Activators
| Compound | Assay Type | Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|---|
| Nampt activator-1 | Biochemical | NAMPT | EC₅₀ | 3.3-3.7 µM | |
| Nampt activator-2 | Biochemical | NAMPT | EC₅₀ | 0.023 µM | |
| NAMPT activator-8 | Cellular | U2OS cells | EC₅₀ | < 0.5 µM | |
| SBI-797812 | Cellular | A549 cells | NAD+ Increase | ~5-fold | |
| Compound 10 | Ex vivo | Mouse Islets | Total NAD+ Increase | 310% of control |
| NATs | Cellular | U2OS cells | Protection from FK866 | Dose-dependent | |
Table 2: Summary of RNA-Sequencing Results in Neural Stem Cells (NSCs)
| Treatment | Key Finding | Number of Genes | Top Gene Ontology Categories | Example Upregulated Genes | Reference |
|---|
| NAT / P7C3-A20 | Common transcriptional changes | 70 genes (p < 0.01) | Amino acid transport, Negative regulation of cell migration, CNS development | Ogdhl, Pdk2, Slc3a2, Btg2 | |
Epigenetic Reprogramming
Activation of NAMPT and the subsequent increase in SIRT1 activity can directly impact the epigenetic landscape. SIRT1-mediated deacetylation of histones, particularly at promoter and enhancer regions, is a key mechanism of transcriptional regulation.
Studies involving NAMPT overexpression have utilized Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map genome-wide changes in histone marks. These analyses revealed that NAMPT can alter key activating marks (e.g., H3K4me3, H3K27ac) and repressive marks (e.g., H3K27me3) at thousands of gene promoters. For instance, clusters of genes can show a concurrent increase in both H3K4me3 and H3K27me3, suggesting a complex regulatory role beyond simple activation or repression. This epigenetic remodeling is a direct link between the metabolic state modulated by NAMPT and the long-term regulation of gene expression programs.
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for studying the effects of NAMPT activators.
Protocol: In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol measures the enzymatic activity of recombinant NAMPT based on a coupled reaction that produces a fluorescent signal.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT, alcohol dehydrogenase, and other coupling components)
-
Substrates: Nicotinamide (NAM), PRPP, ATP, Ethanol
-
NAMPT Activator compound of interest
-
96-well black microplates
-
Fluorescent microplate reader (Ex/Em = ~340/460 nm)
Procedure:
-
Enzyme Preparation: Thaw recombinant NAMPT on ice. Prepare a working solution (e.g., 12-50 ng/µl) in a suitable dilution buffer.
-
Plate Setup: Set up the assay in a 96-well plate with wells for "Blank" (no enzyme), "Positive Control" (enzyme + vehicle), and "Test Activator".
-
Compound Addition: Add the NAMPT activator, serially diluted to the desired concentrations, to the "Test Activator" wells. Add vehicle (e.g., DMSO) to the control wells.
-
Enzyme Addition: Add the diluted NAMPT enzyme to the "Positive Control" and "Test Activator" wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the activator to bind to the enzyme.
-
Reaction Initiation: Prepare a Master Mix containing NAMPT Assay Buffer, NAM, PRPP, ATP, and ethanol. Add this mix to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader set to 30-37°C. Measure the fluorescence kinetically over 1-2 hours.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Plot the percentage of activation relative to the positive control against the activator concentration to determine the EC₅₀.
Protocol: RNA-Sequencing (RNA-Seq) Workflow for Gene Expression Analysis
This workflow outlines the major steps for analyzing global transcriptional changes in cells treated with a NAMPT activator.
Protocol: Chromatin Immunoprecipitation (ChIP-Seq) Workflow
This workflow details the process for identifying genome-wide histone modifications altered by NAMPT activation.
Conclusion and Future Directions
Pharmacological activation of NAMPT represents a promising strategy for counteracting the age-related decline in NAD+ and treating associated diseases. The resulting increase in NAD+ levels initiates a cascade of events culminating in widespread transcriptional and epigenetic reprogramming. This reprogramming, driven largely by sirtuin-dependent deacetylation of histones and transcription factors, affects genes involved in metabolism, stress resistance, and cellular differentiation.
Future research will need to further dissect the tissue-specific transcriptional signatures induced by different NAMPT activators and clarify the roles of other NAD+-dependent enzymes beyond SIRT1. Understanding the long-term consequences of sustained NAMPT activation and optimizing the therapeutic window of these compounds will be critical for their successful translation into clinical applications for neurodegenerative, metabolic, and age-related diseases.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effects of quercetin and derivatives on NAMPT/Sirtuin-1 metabolic pathway in neuronal cells: an approach to mitigate chemotherapy-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process [mdpi.com]
Small-Molecule Activators of Nicotinamide Phosphoribosyltransferase: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins. The decline of NAD+ levels is implicated in a range of age-related diseases and other pathological conditions, making NAMPT a compelling therapeutic target. Small-molecule activators of NAMPT offer a promising strategy to boost NAD+ levels, with potential applications in neurodegenerative diseases, metabolic disorders, and age-related functional decline. This technical guide provides an in-depth overview of the core aspects of small-molecule NAMPT activators, including their mechanism of action, quantitative data on their potency and efficacy, detailed experimental protocols for their characterization, and a visualization of the relevant signaling pathway.
The NAMPT-Mediated NAD+ Salvage Pathway
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). This salvage pathway is the primary source of NAD+ in mammalian cells.[1] Small-molecule activators enhance the enzymatic activity of NAMPT, leading to increased NMN and NAD+ levels. These activators can be broadly categorized into several classes, including NAMPT Activators (NATs), NAMPT Positive Allosteric Modulators (N-PAMs), and other synthetic compounds like P7C3 and SBI-797812. Many of these compounds bind to an allosteric site near the enzyme's active site, often referred to as the "rear channel", thereby modulating the enzyme's catalytic efficiency.[2][3][4]
NAMPT Signaling Pathway
Quantitative Data on NAMPT Activators
The potency and efficacy of small-molecule NAMPT activators have been characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for different classes of activators.
Table 1: Biochemical Potency of NAMPT Activators
| Compound Class | Specific Compound | Assay Type | EC50 (µM) | Maximal Activation (Fold) | Reference |
| NAMPT Activator | SBI-797812 | NMN Production | 0.37 | 2.1 | [5] |
| N-PAMs | Compound 9 | Cellular NAD+ | ~10 | >2 | |
| Novel Carbon Skeleton | NSC19803 (Compound 2) | NMN Production | 6.182 | >2 | |
| Novel Carbon Skeleton | NSC9037 (Compound 20) | NMN Production | - | ~2 | |
| Non-pyridyl Activator | Compound 6 | NMN Production | 2.75 | 1.59 |
Table 2: Effects of NAMPT Activators on Enzyme Kinetics and Cellular NAD+ Levels
| Compound Class | Specific Compound | Effect on Vmax | Effect on Km | Cellular NMN Increase (Fold) | Cellular NAD+ Increase (Fold) | Reference |
| NAT | NAT | Increased | Increased (for NAM and PRPP) | - | - | |
| NAMPT Activator | SBI-797812 | - | Decreased (for ATP) | 17.4 | 2.2 | |
| N-PAMs | NP-A1 Series | - | - | - | 1.6 - 2.6 |
Table 3: Binding Affinities of NAMPT Activators
| Compound Class | Specific Compound | Assay Type | Binding Affinity (KD) | Reference |
| NAT | NAT | Isothermal Titration Calorimetry (ITC) | ~500 nM | |
| N-PAMs | NP-A1R | Fluorescence Polarization (FP) | 38 nM | |
| N-PAMs | Quercitrin | Fluorescence Polarization (FP) | 16 µM | |
| NAMPT Activator | SBI-797812 | Fluorescence Polarization (FP) | 2-6 µM |
Detailed Experimental Protocols
The characterization of small-molecule NAMPT activators relies on a set of key in vitro and cell-based assays. Below are detailed methodologies for these essential experiments.
In Vitro NAMPT Enzyme Activity Assay (Coupled-Enzyme Assay)
This assay measures the production of NADH, which is proportional to the activity of NAMPT, through a series of coupled enzymatic reactions.
Workflow Diagram:
Coupled-Enzyme Assay Workflow
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA).
-
Prepare stock solutions of NAM, PRPP, and ATP in the reaction buffer.
-
Prepare a coupling enzyme mix containing NMNAT1 and alcohol dehydrogenase (ADH) in the reaction buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the NAMPT enzyme solution.
-
Add the serially diluted test compound or vehicle control (DMSO).
-
Initiate the reaction by adding a mix of the substrates (NAM, PRPP, ATP) and the coupling enzyme mix.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the generated NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~445 nm in kinetic mode.
-
Subtract the background fluorescence from wells without the NAMPT enzyme.
-
Plot the fluorescence intensity against time to obtain the reaction progress curves.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine the EC50 value by plotting the percent activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular NAD+ Measurement Assay
This assay quantifies the intracellular levels of NAD+ in cells treated with NAMPT activators.
Workflow Diagram:
Cellular NAD+ Assay Workflow
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NAMPT activator or vehicle control for the desired time period (e.g., 2-4 hours).
-
-
NAD+ Extraction:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells and extract NAD+ by adding a cold acidic solution (e.g., 0.6 M HClO₄).
-
Neutralize the extracts with a potassium carbonate solution.
-
Centrifuge to remove the precipitate.
-
-
NAD+ Quantification:
-
Use a commercially available fluorometric or colorimetric NAD+ assay kit, following the manufacturer's instructions. These kits typically involve an enzyme cycling reaction that generates a detectable signal proportional to the amount of NAD+.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Determine the NAD+ concentration from a standard curve.
-
Normalize the NAD+ levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
-
Calculate the fold-change in NAD+ levels in treated cells compared to control cells.
-
Conclusion
Small-molecule activators of NAMPT represent a promising therapeutic avenue for a variety of diseases associated with NAD+ decline. The continued discovery and characterization of novel activators with improved potency, selectivity, and pharmacokinetic properties will be crucial for their clinical translation. The experimental protocols and quantitative data presented in this guide provide a framework for the evaluation and comparison of these promising therapeutic agents. Further research into the downstream effects of NAMPT activation will undoubtedly unveil new therapeutic opportunities and deepen our understanding of NAD+ biology.
References
- 1. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Measurement of NAMPT Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro measurement of Nicotinamide Phosphoribosyltransferase (NAMPT) activation. This document details various assay methodologies, presents quantitative data for inhibitors and activators, and provides detailed experimental protocols. Additionally, it includes diagrams of the NAMPT signaling pathway and experimental workflows to facilitate a deeper understanding of the procedures.
Introduction to NAMPT
Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] As the rate-limiting enzyme, NAMPT plays a critical role in maintaining cellular NAD+ levels, which are essential for various cellular processes, including metabolism, DNA repair, and signaling.[2][3] Due to the high metabolic demands of cancer cells, they are often highly dependent on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[4]
Assays for Measuring NAMPT Activation and Inhibition
Several in vitro methods are available to measure NAMPT activity and the effects of potential inhibitors or activators. These assays can be broadly categorized as enzymatic assays, cell-based assays, and immunoassays.
Enzymatic Assays
Enzymatic assays directly measure the catalytic activity of purified NAMPT. These assays are typically performed in a multi-well plate format and can be adapted for high-throughput screening. The principle involves a coupled enzymatic reaction that produces a detectable signal, such as a change in color or fluorescence.[4]
a) Fluorometric Coupled-Enzyme Assay: This is a highly sensitive method that measures the production of NADH. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT, and the resulting NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, producing fluorescent NADH.
b) Colorimetric Coupled-Enzyme Assay: Similar to the fluorometric assay, this method uses a coupled enzymatic reaction. However, the final step involves the reduction of a chromogenic substrate (like WST-1) by NADH, which produces a colored formazan dye that can be measured by absorbance.
Cell-Based Assays
Cell-based assays measure the effect of NAMPT modulation in a cellular context. These assays are crucial for determining the cell permeability and efficacy of test compounds.
a) Cell Viability Assays: These assays assess the impact of NAMPT inhibitors on the viability of cancer cells. A common method involves the use of resazurin-based reagents (e.g., CellTiter-Blue), which are reduced by metabolically active cells to produce a fluorescent signal. A decrease in fluorescence indicates reduced cell viability due to NAMPT inhibition.
b) Cellular NAD+ Quantification: This assay directly measures the downstream effect of NAMPT modulation by quantifying intracellular NAD+ levels. Following treatment with a test compound, cells are lysed, and the NAD+ concentration is determined using enzymatic cycling assays or LC-MS/MS.
Immunoassays
Immunoassays are used to quantify the amount of NAMPT protein in a sample, rather than its enzymatic activity.
a) Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that uses antibodies to capture and detect the NAMPT protein. This method is useful for measuring NAMPT expression levels in cell lysates or tissue homogenates.
Data Presentation
The following tables summarize quantitative data for known NAMPT inhibitors and activators.
Table 1: In Vitro Inhibitory Activity of Selected NAMPT Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| FK866 | NAMPT | Biochemical | ~0.3 - 10 | |
| KPT-9274 | NAMPT/PAK4 | Biochemical | 120 | |
| LSN3154567 | NAMPT | Biochemical | N/A | |
| GMX1777 | NAMPT | Biochemical | Varies | |
| OT-82 | NAMPT | Biochemical | N/A | |
| Nampt-IN-9 | NAMPT | Biochemical | N/A | |
| STF-118804 | NAMPT | Cell-based (Viability) | 17 (in 293T cells) |
N/A: Not available in the provided search results.
Table 2: In Vitro Activating Activity of Selected NAMPT Activators
| Compound | Assay Type | EC50 | Reference(s) |
| SBI-797812 | Biochemical | 2.75 µM | |
| NP-A1 (R-isomer) | Biochemical | 37 nM | |
| Compound 2 | Biochemical | 6.182 µM | |
| NAT | Biochemical | Dose-dependent activation | |
| NAT-5r | Biochemical | More active than NAT | |
| P7C3 | Biochemical | Reported activator |
Signaling and Experimental Workflow Diagrams
NAMPT Signaling Pathway in NAD+ Salvage
Caption: The NAD+ salvage pathway highlighting the central role of NAMPT.
Experimental Workflow for Fluorometric NAMPT Inhibition Assay
Caption: Workflow for a typical fluorometric NAMPT inhibition assay.
Experimental Workflow for Cell-Based Viability Assay
Caption: Workflow for a cell-based NAMPT inhibition (viability) assay.
Experimental Protocols
Protocol 1: Fluorometric NAMPT Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency of a test compound in inhibiting purified recombinant human NAMPT enzyme.
Materials:
-
Recombinant Human NAMPT
-
NAMPT Assay Buffer
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compound and positive control (e.g., FK866)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in NAMPT Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of the 2X NAMPT enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test compound, positive control, or vehicle control to the respective wells.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Initiate the reaction by adding 50 µL of the 2X substrate mix and 2X coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Subtract the background fluorescence (wells without NAMPT) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Colorimetric NAMPT Activity Assay
This protocol provides a method to evaluate NAMPT activity using a colorimetric readout.
Materials:
-
Recombinant NAMPT
-
NAMPT Assay Buffer
-
WST-1 reagent
-
ADH (alcohol dehydrogenase)
-
Diaphorase
-
Ethanol Solution
-
ATP
-
NMNAT1
-
Nicotinamide
-
PRPP
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each well containing NAMPT Assay Buffer, WST-1, ADH, Diaphorase, EtOH Solution, ATP, NMNAT1, Nicotinamide, and PRPP.
-
-
Assay Protocol (One-Step Method for purified protein):
-
Add the Reaction Mix to the wells of a 96-well plate.
-
Add the purified NAMPT protein or vehicle control.
-
Incubate for 60 minutes at 30°C and measure absorbance at 450 nm in kinetic mode.
-
-
Assay Protocol (Two-Step Method for immunoprecipitated cell lysates):
-
Prepare a "Two-Step Reaction Mix I" containing the components to produce NAD+.
-
Add this mix to the immunoprecipitated samples and incubate for 60 minutes at 30°C.
-
Prepare a "Two-Step Reaction Mix II" containing the components to generate the colorimetric signal.
-
Add this mix to the wells and incubate for 30 minutes at 30°C, measuring absorbance at 450 nm in kinetic mode.
-
Data Analysis:
-
Monitor the increase in absorbance at 450 nm over time to determine the reaction velocity.
-
For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.
Protocol 3: Cell-Based NAMPT Inhibition Assay (Cell Viability)
This protocol assesses the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound and positive control (e.g., FK866)
-
CellTiter-Blue® Cell Viability Assay reagent (or equivalent)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only) from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 4: Human NAMPT ELISA
This protocol is for the in vitro quantitative measurement of human NAMPT in samples such as serum, plasma, and cell lysates.
Materials:
-
Human NAMPT ELISA Kit (containing pre-coated plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized or distilled water
Procedure:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Reconstitute and prepare standards and working solutions of detection reagents according to the kit manual.
-
-
Assay Protocol:
-
Add 100 µL of standard or sample to each well. Incubate for 1-1.5 hours at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
Add 100 µL of prepared Detection Reagent A (biotin-labeled antibody). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of prepared Detection Reagent B (HRP-streptavidin). Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm immediately.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of NAMPT in the samples.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing small-molecule activators of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] The protocols outlined below are designed for high-throughput screening (HTS) and subsequent validation assays.
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling.[4][5] Its depletion is associated with aging and various pathologies, including neurodegenerative diseases. Pharmacological activation of NAMPT to boost intracellular NAD+ levels presents a promising therapeutic strategy. High-throughput screening (HTS) is an effective approach to identify novel NAMPT activators from large chemical libraries.
The primary HTS assays are typically biochemical, enzyme-coupled reactions that produce a detectable signal, such as fluorescence or color change, proportional to NAMPT activity. Hits from the primary screen are then subjected to a series of secondary and counter-assays to confirm their activity, determine their mechanism of action, and evaluate their effects in a cellular context.
I. Signaling Pathway and HTS Workflow
To understand the basis of the screening assays, it is essential to visualize the NAMPT signaling pathway and the general workflow for identifying activators.
NAMPT Signaling Pathway
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This NAD+ is utilized by various enzymes like sirtuins and PARPs, playing a crucial role in cellular processes.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of therapeutic intervention.
High-Throughput Screening Workflow
The process of identifying novel NAMPT activators begins with a primary high-throughput screen of a compound library. Positive hits are then subjected to a series of validation and characterization assays to eliminate false positives and elucidate the mechanism of action.
Caption: A typical workflow for the discovery and validation of NAMPT activators.
II. Data Presentation: Known NAMPT Activators
Several small-molecule activators of NAMPT have been identified through HTS campaigns. The following table summarizes their potency.
| Compound Name | Type | EC50 (µM) | Binding Affinity (KD, µM) | Assay Type | Reference |
| NAT | Phenol derivative | 5.7 | 0.379 | Biochemical (coupled-enzyme) | |
| NAT-5r | Optimized NAT derivative | ~2.6 (inferred) | 0.132 | Biochemical & Cell-based | |
| Nampt activator-1 | Not specified | 3.3 - 3.7 | Not Reported | Not Specified | |
| Nampt activator-2 | Not specified | 0.023 | Not Reported | Not Specified | |
| SBI-797812 | Structurally similar to inhibitors | Activates at high [NAM] | Not Reported | Biochemical (NMN production) | |
| P7C3 | Aminopropyl carbazole | Not Reported | Not Reported | Not Specified | |
| Compound 6 | Urea-derived | 2.75 | Not Reported | Biochemical (NMN production) | |
| Compound 10 | Non-pyridyl | Not Reported | Not Reported | Biochemical & Cell-based |
III. Experimental Protocols
Detailed methodologies for the key experiments in the HTS and validation workflow are provided below.
Protocol 1: Primary High-Throughput Screening - Coupled Enzyme Assay
This protocol describes a robust, fluorescence-based, three-enzyme coupled assay suitable for HTS to measure NAMPT activity. The final product, NADH, is highly fluorescent.
Principle:
-
NAMPT: Nicotinamide + PRPP → NMN
-
NMNAT1: NMN + ATP → NAD+
-
Alcohol Dehydrogenase (ADH): NAD+ + Ethanol → NADH + Acetaldehyde
Materials:
-
Recombinant human NAMPT enzyme
-
Recombinant human NMNAT1 enzyme
-
Alcohol Dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Ethanol
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.05% BSA
-
384-well black, flat-bottom plates
-
Compound library dissolved in DMSO
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of the coupling enzymes (NMNAT1 and ADH) and substrates (NAM, PRPP, ATP, Ethanol) in the assay buffer. Keep on ice.
-
Dilute the NAMPT enzyme in cold assay buffer to the desired final concentration (e.g., 20-50 ng/µl).
-
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of test compounds from the library into the wells of the 384-well plate.
-
For controls, dispense DMSO vehicle into "positive control" (100% activity) and "negative control" (0% activity) wells.
-
-
Enzyme Addition:
-
Add diluted NAMPT enzyme solution to all wells except the "negative control" wells. Add assay buffer to the negative control wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add the substrate/coupling enzyme master mix to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 60-120 minutes.
-
Measure the fluorescence of NADH at Ex/Em = 340/460 nm.
-
-
Data Analysis:
-
Calculate the percent activation for each compound relative to the DMSO controls.
-
Compounds showing activation above a certain threshold (e.g., >50%) are considered primary hits.
-
Protocol 2: Secondary Assay - Cellular NAD+ Measurement
This protocol determines the ability of hit compounds to increase intracellular NAD+ levels in a cellular context.
Materials:
-
Human cell line (e.g., HepG2, THP-1)
-
Cell culture medium and supplements
-
Hit compounds dissolved in DMSO
-
NAD/NADH-Glo™ Assay Kit (Promega) or similar
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Treat the cells with the compounds at various concentrations for a specified period (e.g., 6-24 hours). Include DMSO vehicle controls.
-
-
NAD+ Measurement:
-
Following treatment, lyse the cells and measure the total NAD+/NADH levels according to the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves adding a lysis/detection reagent and measuring luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability if necessary (can be measured in a parallel plate using an assay like CellTiter-Glo).
-
Plot the fold-change in NAD+ levels relative to the DMSO control against the compound concentration to determine the EC50 for cellular NAD+ boosting.
-
Protocol 3: Validation Assay - FK866 Rescue
This assay confirms that the observed increase in NAD+ is mediated by NAMPT activation. FK866 is a potent and specific NAMPT inhibitor that causes cell death by depleting NAD+. A true NAMPT activator should be able to rescue cells from FK866-induced toxicity.
Materials:
-
Human cell line (e.g., U2OS, A2780)
-
Cell culture medium and supplements
-
Hit compounds
-
FK866 (NAMPT inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear or white cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Co-treatment:
-
Treat cells with a fixed, cytotoxic concentration of FK866 (e.g., the IC90 concentration for the specific cell line).
-
Simultaneously, treat the cells with serial dilutions of the hit compound.
-
Include controls: cells with no treatment, cells with FK866 only, and cells with the hit compound only.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the concentration of the hit compound in the presence of FK866.
-
A dose-dependent increase in cell viability indicates that the compound can rescue the cells from FK866-induced death, confirming its action through the NAMPT pathway.
-
IV. Concluding Remarks
The protocols and data presented provide a robust framework for the discovery and initial characterization of novel NAMPT activators. Successful identification of potent and cell-active compounds can provide valuable starting points for therapeutic development programs aimed at treating diseases associated with NAD+ decline. Further studies, including mechanism of action, binding kinetics, and in vivo efficacy, will be necessary to advance these lead compounds.
References
- 1. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating NAMPT Activator Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism, energy production, and DNA repair.[1][2] Dysregulation of NAMPT and subsequent depletion of NAD+ have been implicated in a variety of age-related and metabolic diseases, as well as neurodegenerative and cardiovascular conditions.[1][2][3] Consequently, small-molecule activators of NAMPT have emerged as a promising therapeutic strategy to boost NAD+ levels and ameliorate disease pathology.
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for assessing the in vivo efficacy of NAMPT activators. The information is intended to guide researchers in designing and executing robust studies to evaluate novel therapeutic candidates targeting NAMPT.
I. Animal Models for Testing NAMPT Activator Efficacy
A variety of animal models are available to study the therapeutic potential of NAMPT activators across different disease areas. The choice of model depends on the specific therapeutic indication and the desired endpoints.
Neurodegenerative Disease Models
a) Chemotherapy-Induced Peripheral Neuropathy (CIPN):
CIPN is a common and debilitating side effect of many chemotherapeutic agents, such as paclitaxel. Rodent models of CIPN are well-established and are crucial for testing neuroprotective agents like NAMPT activators.
-
Model: Paclitaxel-induced peripheral neuropathy in mice or rats.
-
Rationale: Paclitaxel treatment in rodents recapitulates key features of clinical CIPN, including mechanical allodynia, thermal hyperalgesia, and intraepidermal nerve fiber loss. NAMPT activators are evaluated for their ability to prevent or reverse these neuropathic symptoms.
b) Alzheimer's Disease (AD):
AD is characterized by progressive cognitive decline and the accumulation of amyloid-beta plaques. Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are widely used to study AD pathogenesis and test novel therapeutics.
-
Model: APPswe/PS1dE9 transgenic mice.
-
Rationale: These mice develop age-dependent cognitive deficits and amyloid plaque pathology, providing a platform to assess the impact of NAMPT activators on learning, memory, and AD-related neuropathology.
c) Parkinson's Disease (PD):
PD is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used tool to study PD.
-
Model: MPTP-induced mouse model of Parkinson's disease.
-
Rationale: MPTP is a neurotoxin that selectively destroys dopaminergic neurons, leading to motor deficits that can be assessed using tests like the Rotarod. This model allows for the evaluation of NAMPT activators on motor coordination and neuroprotection.
Cardiovascular Disease Models
a) Cardiac Hypertrophy and Heart Failure:
Pressure overload-induced cardiac hypertrophy is a common precursor to heart failure. The transverse aortic constriction (TAC) model in mice is a gold-standard for studying this condition.
-
Model: Transverse Aortic Constriction (TAC) in mice.
-
Rationale: The TAC procedure creates a pressure overload on the left ventricle, leading to a reproducible progression from compensated hypertrophy to heart failure. This model is used to investigate the effects of NAMPT activators on cardiac remodeling, fibrosis, and function.
Aging Models
Naturally aged rodents exhibit a decline in NAD+ levels and associated physiological functions, including cognitive and motor performance.
-
Model: Naturally aged mice.
-
Rationale: This model allows for the investigation of NAMPT activators on age-related decline in various physiological parameters, providing insights into their potential as anti-aging interventions.
II. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various NAMPT activators in different animal models.
Table 1: Efficacy of NAMPT Activators in Neurodegenerative Disease Models
| NAMPT Activator | Animal Model | Dose & Route | Key Efficacy Endpoint | Result | Citation |
| P7C3-A20 | Rat, Paclitaxel-induced neuropathy | 20 mg/kg/day, i.p. | Body weight loss | Prevented the ~16% average weight loss seen with paclitaxel treatment. | |
| Leukocyte depletion | Prevented the ~60% average leukocyte depletion seen with paclitaxel. | ||||
| NAT | Mouse, Chemotherapy-induced peripheral neuropathy | Pretreatment | Sciatic nerve NAD+ levels | Significantly elevated NAD+ levels compared to paclitaxel-treated group. | |
| NAT-5r | Mouse, Chemotherapy-induced peripheral neuropathy | Pretreatment | Sciatic nerve NAD+ levels | Significantly elevated NAD+ levels, slightly higher than the control group. | |
| SBI-797812 | Mouse | 20 mg/kg, i.p. | Liver NAD+ levels | Increased from ~2.0 to ~2.8 nmol/mg tissue at 4 hours post-dose. | |
| NAD+ | APPswe/PS1dE9 Mouse (AD model) | N/A | Spatial learning and memory | Alleviated deficits in spatial learning and memory. | |
| Senile plaques | Reduced senile plaque formation. |
Table 2: Efficacy of NAMPT Activators in Cardiovascular Disease Models
| NAMPT Activator/Modulator | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Nampt Overexpression | Transgenic Mouse | Cardiac hypertrophy | Spontaneously developed pathological cardiac hypertrophy by 6 months of age. | |
| Left Ventricular Fractional Shortening | Significantly reduced compared to wild-type. | |||
| Interstitial fibrosis | Increased accumulation in the interstitial space. | |||
| Nampt Heterozygous Knockout | Mouse with agonist-induced hypertrophy | Cardiac hypertrophy | Protected against isoproterenol and angiotensin II-induced hypertrophy. |
Table 3: Efficacy of NAMPT Activators in Aging Models
| NAMPT Activator | Animal Model | Key Efficacy Endpoint | Result | Citation |
| C8 | Naturally aging mouse | Age-related dysfunctions | Effectively alleviated age-related dysfunctions and markers. | |
| Caenorhabditis elegans | Lifespan | Extended the lifespan of C. elegans. |
III. Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
Objective: To induce peripheral neuropathy in rodents using paclitaxel to evaluate the neuroprotective effects of NAMPT activators.
Materials:
-
Paclitaxel
-
Vehicle (e.g., Cremophor EL and ethanol in saline)
-
NAMPT activator of interest
-
Rodents (mice or rats)
-
Von Frey filaments for mechanical sensitivity testing
-
Cold plate or acetone for thermal sensitivity testing
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the start of the experiment.
-
Baseline Behavioral Testing: Perform baseline measurements of mechanical and thermal sensitivity using von Frey filaments and a cold plate or acetone test, respectively.
-
Paclitaxel Administration: Administer paclitaxel intraperitoneally (i.p.) or intravenously (i.v.). A common dosing regimen is a cumulative dose of 35 mg/kg (i.p.) in rats.
-
NAMPT Activator Administration: Administer the NAMPT activator according to the study design. This can be as a pretreatment before paclitaxel, concurrently, or as a post-treatment. For example, P7C3-A20 has been administered daily via i.p. injection starting before paclitaxel administration.
-
Behavioral Monitoring: Monitor for signs of neuropathy, such as mechanical allodynia and thermal hyperalgesia, at regular intervals after paclitaxel administration.
-
Endpoint Analysis: At the end of the study, tissues such as the sciatic nerve and dorsal root ganglia can be collected for histological analysis (e.g., intraepidermal nerve fiber density) and biochemical assays (e.g., NAD+ levels).
Transverse Aortic Constriction (TAC) Model
Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure in mice to assess the cardioprotective effects of NAMPT activators.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for rodent surgery
-
Suture material (e.g., 7-0 silk)
-
A blunt needle (e.g., 27-gauge) for standardizing the constriction
-
Echocardiography system
-
Histology reagents (e.g., Masson's trichrome stain)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Shave and sterilize the surgical area over the upper thorax.
-
Surgical Procedure:
-
Make a small incision to expose the trachea for intubation and ventilation.
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a suture around the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture snugly around the aorta and a 27-gauge needle.
-
Quickly remove the needle to create a standardized constriction.
-
-
Post-operative Care: Close the chest and skin incisions and provide appropriate post-operative analgesia and monitoring.
-
NAMPT Activator Treatment: Administer the NAMPT activator as per the experimental design (e.g., daily oral gavage or i.p. injection).
-
Functional Assessment: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, wall thickness) at baseline and various time points post-TAC.
-
Histological Analysis: At the study endpoint, harvest the hearts for histological analysis of hypertrophy (cardiomyocyte size) and fibrosis (Masson's trichrome staining).
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in a mouse model of Parkinson's disease treated with a NAMPT activator.
Materials:
-
Rotarod apparatus for mice
-
Mice (e.g., MPTP-treated)
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rod, which accelerates at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the latency to fall between the treatment and control groups.
Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate the effects of NAMPT activators on spatial learning and memory in an Alzheimer's disease mouse model.
Materials:
-
Circular water tank (water maze)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system
-
Mice (e.g., APPswe/PS1dE9)
Procedure:
-
Acquisition Phase (Learning):
-
For 5-7 consecutive days, place the mouse in the water maze for four trials per day, with the hidden platform in a fixed location.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the platform. If it fails, guide it to the platform.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds.
-
Track the swimming path and measure the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treatment and control groups.
Measurement of NAD+ and NADH Levels
Objective: To quantify the levels of NAD+ and NADH in tissue samples from animals treated with NAMPT activators.
Materials:
-
Tissue samples (e.g., brain, heart, liver)
-
Extraction buffers (acidic for NAD+, basic for NADH)
-
NAD+/NADH cycling assay kit or LC-MS/MS system
-
Spectrophotometer or mass spectrometer
Procedure:
-
Tissue Homogenization: Rapidly harvest and freeze tissues in liquid nitrogen. Homogenize the frozen tissue in the appropriate extraction buffer on ice.
-
Extraction:
-
For NAD+ extraction, use an acidic extraction buffer (e.g., perchloric acid).
-
For NADH extraction, use a basic extraction buffer (e.g., potassium hydroxide).
-
-
Neutralization: Neutralize the extracts.
-
Quantification:
-
Cycling Assay: Use a commercial kit that employs a cycling reaction catalyzed by alcohol dehydrogenase to generate a colored or fluorescent product proportional to the NAD+ or NADH concentration.
-
LC-MS/MS: Use liquid chromatography-tandem mass spectrometry for a more sensitive and specific quantification of NAD+ and NADH.
-
-
Data Normalization: Normalize the NAD+/NADH levels to the total protein concentration or tissue weight.
IV. Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway
Experimental Workflow for Efficacy Testing
Logical Relationship in Neuroprotection Studies
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase-related signaling pathway in early Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase‑related signaling pathway in early Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated NAMPT Overexpression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the overexpression of Nicotinamide Phosphoribosyltransferase (NAMPT) using a lentiviral-based system. This powerful technique is instrumental in studying the multifaceted roles of NAMPT in cellular metabolism, signaling, and disease pathogenesis.
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, a critical process for maintaining cellular energy homeostasis.[1][2] Dysregulation of NAMPT has been implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][4] Lentiviral vectors are highly efficient tools for gene delivery, capable of transducing a wide range of dividing and non-dividing cells to achieve stable, long-term transgene expression, making them ideal for studying the effects of sustained NAMPT overexpression.
Core Applications:
-
Functional Genomics: Elucidate the downstream effects of NAMPT overexpression on cellular phenotypes such as proliferation, apoptosis, and differentiation.
-
Disease Modeling: Generate stable cell lines or primary cell models that mimic diseases associated with elevated NAMPT expression, such as various cancers.[5]
-
Drug Discovery: Develop cell-based assays for screening small molecule inhibitors or activators of the NAMPT pathway.
-
Signaling Pathway Analysis: Investigate the crosstalk between the NAD+ salvage pathway and other critical signaling cascades, like the Transforming Growth Factor-beta (TGF-β) pathway.
Section 1: Quantitative Data Summary
The following tables summarize quantitative data from representative studies employing NAMPT overexpression to illustrate the expected outcomes of the described protocols.
Table 1: Effects of NAMPT Overexpression on Cellular Proliferation and Tumorigenicity
| Cell Line | Assay Type | Outcome Metric | Result of NAMPT Overexpression | Reference |
| SF268 (Glioblastoma) | Cell Growth Curve | Proliferation Rate | Significant Increase (p < 0.05) | |
| U251MG (Glioblastoma) | Cell Growth Curve | Proliferation Rate | Significant Increase (p < 0.01) | |
| SF268 (Glioblastoma) | Clonogenicity Assay | Number of Colonies | Significant Increase (p < 0.01) | |
| U251MG (Glioblastoma) | Clonogenicity Assay | Number of Colonies | Significant Increase (p < 0.01) | |
| SF268 (Glioblastoma) | Tumorsphere Formation | Number and Size of Spheres | Significant Increase | |
| U251MG (Glioblastoma) | Tumorsphere Formation | Number and Size of Spheres | Significant Increase | |
| HepG2 (Hepatocellular Carcinoma) | Cell Growth Assay | Generation Time | 30% Decrease |
Table 2: Impact of NAMPT Overexpression on Intracellular NAD+ Levels and Downstream Signaling
| Cell Line | Vector System | Outcome Metric | Result of NAMPT Overexpression | Reference |
| Primary Mouse Hepatocytes | Adenovirus | Intracellular NAD+ Levels | Significant Increase | |
| HCT116 (Colorectal Carcinoma) | Plasmid Transfection | p-Smad2/Smad2 Ratio | Increased Protein Expression (p < 0.05) | |
| HCT116 (Colorectal Carcinoma) | Plasmid Transfection | p-Smad3/Smad3 Ratio | Increased Protein Expression (p < 0.05) | |
| HCT116 (Colorectal Carcinoma) | Plasmid Transfection | Smad4 Protein Levels | Increased Protein Expression (p < 0.05) | |
| HCT116 (Colorectal Carcinoma) | Plasmid Transfection | ID1 Protein Levels | Significant Upregulation | |
| HepG2 (Hepatocellular Carcinoma) | Plasmid Transfection | PARP Activity | Increased Activity |
Section 2: Signaling Pathways and Experimental Workflow
NAMPT-Mediated NAD+ Salvage Pathway
NAMPT is a pivotal enzyme that catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+. This salvage pathway is the primary source of NAD+ in mammalian cells.
NAMPT and TGF-β Signaling Crosstalk
Overexpression of NAMPT has been shown to activate the TGF-β signaling pathway. This occurs through an increase in the expression and phosphorylation of key downstream mediators like Smad2 and Smad3, leading to the transcription of TGF-β target genes.
Experimental Workflow for Lentiviral-Mediated NAMPT Overexpression
The overall process involves the production of lentiviral particles in a packaging cell line, followed by the transduction of target cells and subsequent validation of NAMPT overexpression and its functional consequences.
Section 3: Detailed Experimental Protocols
Protocol 1: Production of NAMPT Lentivirus
This protocol is based on a second-generation lentiviral system and utilizes Polyethylenimine (PEI) for transfection of HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% FBS (D10 medium)
-
Opti-MEM or other serum-free medium
-
Lentiviral transfer plasmid encoding human NAMPT (e.g., pLenti-CMV-NAMPT-Puro)
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection-grade PEI (1 mg/mL)
-
0.45 µm PES filters
-
10 cm tissue culture dishes
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
Day 0: Seed HEK293T Cells
-
Seed 4 x 10^6 HEK293T cells per 10 cm dish in 10 mL of D10 medium.
-
Incubate overnight at 37°C, 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
Day 1: Transfection
-
In a sterile tube, prepare the DNA mixture by adding the following plasmids to 500 µL of Opti-MEM:
-
3 µg of pLenti-NAMPT transfer plasmid
-
2 µg of psPAX2 packaging plasmid
-
1 µg of pMD2.G envelope plasmid
-
-
In a separate sterile tube, dilute 18 µL of PEI (1 mg/mL) into 500 µL of Opti-MEM.
-
Add the diluted PEI solution dropwise to the DNA mixture while gently vortexing.
-
Incubate the DNA:PEI mixture for 15-20 minutes at room temperature.
-
Gently add the mixture dropwise to the plate of HEK293T cells. Swirl the plate gently to ensure even distribution.
-
Return the plate to the incubator.
Day 2: Media Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection reagent.
-
Gently replace it with 10 mL of fresh, pre-warmed D10 medium.
Day 3 & 4: Viral Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles into a 15 mL conical tube.
-
Add 10 mL of fresh D10 medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at 2,000 x g for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Transduction of Target Cells with NAMPT Lentivirus
This protocol describes the infection of a target cell line with the harvested NAMPT lentivirus.
Materials:
-
Target cells of interest
-
Complete growth medium for target cells
-
Harvested NAMPT lentiviral supernatant
-
Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)
-
Puromycin (if using a puromycin resistance marker)
-
24-well or 6-well plates
Procedure:
Day 1: Seed Target Cells
-
Seed your target cells in a 24-well plate at a density that will result in 50-70% confluency the next day (e.g., 5 x 10^4 cells per well for HeLa cells).
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Transduction
-
Thaw the NAMPT lentiviral supernatant on ice.
-
Prepare transduction medium by adding polybrene to the complete growth medium of your target cells to a final concentration of 4-8 µg/mL. (Note: The optimal concentration of polybrene is cell-type dependent and should be determined empirically, as it can be toxic to some cells).
-
Aspirate the medium from the target cells.
-
Add the desired amount of viral supernatant to the transduction medium. The amount of virus to use, or the Multiplicity of Infection (MOI), should be optimized for each cell type. For a first attempt, a range of dilutions (e.g., 1:2, 1:10, 1:50) of the viral supernatant can be tested.
-
Add the virus-containing medium to the cells.
-
Incubate for 24-72 hours. If toxicity is observed, the virus-containing medium can be replaced with fresh medium after 12-24 hours.
Day 4 onwards: Selection and Expansion
-
Approximately 48-72 hours post-transduction, if your lentiviral vector contains a selection marker like puromycin resistance, begin the selection process.
-
Replace the medium with fresh complete growth medium containing the appropriate concentration of puromycin (the optimal concentration should be determined by a kill curve for your specific cell line).
-
Replace the selection medium every 2-3 days until non-transduced control cells have all died.
-
Expand the surviving pool of stably transduced cells for further experiments.
Protocol 3: Validation of NAMPT Overexpression by Western Blot
This protocol outlines the steps to confirm increased NAMPT protein levels in the transduced cells.
Materials:
-
Stably transduced NAMPT-overexpressing cells and control (e.g., empty vector transduced) cells
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NAMPT
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the control and NAMPT-overexpressing cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NAMPT antibody and the anti-loading control antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the NAMPT band intensity to the corresponding loading control to confirm overexpression.
References
- 1. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]
- 4. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-expression of nicotinamide phosphoribosyltransferase in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Intracellular NMN and NAD+ Levels
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme present in all living cells, playing a pivotal role in cellular metabolism, energy production, and DNA repair.[1][2] Nicotinamide mononucleotide (NMN) is a key precursor in the primary NAD+ salvage pathway, which is the main route for NAD+ biosynthesis in mammals.[1][3] Age-related declines in NAD+ levels are associated with numerous age-associated diseases, making the modulation of the NMN-NAD+ axis a significant focus in research and drug development.[1] Accurate quantification of intracellular NMN and NAD+ is therefore essential for understanding cellular bioenergetics, signaling pathways, and the efficacy of therapeutic interventions aimed at boosting NAD+ levels.
This document provides detailed application notes and protocols for the principal methods used to measure intracellular NMN and NAD+ levels, targeted at researchers, scientists, and drug development professionals.
Overview of Measurement Techniques
Several analytical methods are available for the quantification of NMN and NAD+. The choice of method depends on the specific research question, required sensitivity, sample type, and available instrumentation. The most widely accepted methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic cycling assays, and the use of genetically encoded fluorescent biosensors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, LC-MS/MS allows for the simultaneous quantification of NMN, NAD+, and other related metabolites in the NADome. This technique separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio, providing highly accurate and reproducible results.
-
Enzymatic Cycling Assays: These are widely used, cost-effective methods that rely on enzymatic reactions to amplify the NAD+ or NADH signal, which is then detected using a colorimetric or fluorescent readout. While less specific than LC-MS/MS, they are suitable for high-throughput screening and measuring total NAD+/NADH pools.
-
Genetically Encoded Fluorescent Biosensors: This advanced technique allows for the real-time measurement of free NAD+ concentrations within specific subcellular compartments of living cells. These sensors are genetically introduced into cells and change their fluorescent properties upon binding to NAD+, enabling dynamic monitoring of NAD+ fluctuations in response to stimuli. A bioluminescent sensor for intracellular NMN has also been recently developed.
Signaling and Biosynthetic Pathways
The intracellular concentration of NAD+ is maintained through a balance of biosynthesis, consumption, and recycling. NMN is a central intermediate in the salvage pathway, the primary route for NAD+ synthesis in mammals.
Experimental Protocols
Protocol 1: LC-MS/MS for NMN and NAD+ Quantification
This protocol describes a robust method for the simultaneous quantification of NMN and NAD+ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Materials
-
Cultured cells or tissue samples
-
Cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80% Methanol (pre-chilled to -80°C) or other validated solvent systems like buffered ethanol.
-
Internal Standards (e.g., stable isotope-labeled NMN and NAD+)
-
LC-MS grade water, acetonitrile, and formic acid
-
Refrigerated centrifuge
-
SpeedVac or nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole)
B. Sample Preparation (Metabolite Extraction)
-
Cell Culture: Aspirate culture medium and wash cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol to the plate/dish to quench metabolism. Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Tissue: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in pre-chilled 80% methanol containing internal standards.
-
Extraction: Vigorously vortex the samples. Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and dry completely using a SpeedVac or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of LC-MS grade water or initial mobile phase buffer. Vortex and centrifuge to pellet any insoluble debris before transferring to LC vials.
C. LC-MS/MS Analysis
-
Chromatography: Use a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) or a reverse-phase C18 column.
-
Mobile Phase: A typical gradient involves water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Elution: A representative gradient might be: 0-2 min at 1% B, 2-10 min ramp to 38.6% B, followed by wash and re-equilibration steps.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for NMN, NAD+, and their respective internal standards.
D. Data Analysis
-
Generate standard curves for each analyte using known concentrations of pure standards.
-
Calculate the peak area ratio of the endogenous analyte to its corresponding internal standard.
-
Quantify the concentration of NMN and NAD+ in the samples by interpolating the peak area ratios onto the standard curve.
-
Normalize the results to protein concentration or cell number.
Protocol 2: Enzymatic Cycling Assay for NAD+ Quantification
This protocol provides a method for measuring total NAD+ and NADH levels using a commercial kit or self-prepared reagents. The principle involves an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+ and NADH.
A. Materials
-
Cultured cells or tissue samples
-
NAD+/NADH Extraction Buffer
-
Acid/Base for selective degradation (e.g., HCl and NaOH)
-
NAD Cycling Enzyme Mix (e.g., alcohol dehydrogenase, diaphorase)
-
NAD Cycling Substrate/Probe (e.g., resorufin-based)
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
B. Sample Preparation
-
Homogenization: Homogenize ~20 mg of tissue or 1-2 million cells in NAD+/NADH Extraction Buffer.
-
Selective Measurement:
-
To measure NAD+ (destroy NADH): Add a small volume of 0.1 N HCl to an aliquot of the lysate. Heat at 80°C for 60 minutes. Cool and neutralize with a base (e.g., Tris or NaOH) to pH 6.0-8.0.
-
To measure NADH (destroy NAD+): Add a small volume of 0.1 N NaOH to another aliquot. Heat at 80°C for 60 minutes. Cool and neutralize with an acid (e.g., HCl) to pH 6.0-8.0.
-
To measure Total NAD+/NADH: Use the untreated lysate.
-
-
Centrifugation: Centrifuge all samples at 13,500 x g for 5 minutes to pellet insoluble material.
-
Dilution: Dilute the supernatant in an appropriate buffer. Dilution factors can range from 1:50 to 1:1000 depending on the sample type and must be determined empirically to fall within the standard curve range.
C. Assay Procedure
-
Standards: Prepare a NAD+ standard curve in the same buffer as the samples.
-
Plate Setup: Add 50 µL of each standard and prepared sample to wells of a 96-well plate.
-
Reaction Initiation: Prepare the NAD Cycling Reagent Master Mix containing the enzyme, substrate, and probe according to the manufacturer's instructions. Add 50 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The assay is continuous and can be read at multiple time points.
-
Measurement: Read the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 540/590 nm) using a microplate reader.
D. Data Analysis
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve and determine the concentration of NAD+ or NADH in the samples.
-
Account for the dilution factor and normalize the final concentration to the initial protein content or cell number.
Protocol 3: Live-Cell NAD+ Measurement with Fluorescent Biosensors
This protocol outlines the use of a genetically encoded fluorescent biosensor, such as cpVenus-based sensors, to monitor free NAD+ levels in live cells.
A. Materials
-
Mammalian cell line of interest
-
Plasmid DNA encoding the NAD+ biosensor (e.g., targeted to nucleus, cytoplasm, or mitochondria)
-
Transfection reagent
-
Cell culture medium and supplements
-
Flow cytometer or fluorescence microscope equipped with appropriate lasers and filters (e.g., 405 nm and 488 nm lasers)
B. Procedure
-
Cell Culture and Transfection: Plate cells to achieve 50-70% confluency on the day of transfection. Transfect cells with the NAD+ biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Sensor Expression: Allow cells to express the sensor for 24-48 hours post-transfection.
-
Experimental Treatment: Treat the transfected cells with compounds of interest (e.g., NAMPT inhibitors like FK866, or NMN) for the desired duration.
-
Data Acquisition (Flow Cytometry):
-
Harvest the cells by trypsinization and resuspend in a suitable buffer (e.g., PBS).
-
Analyze the cells on a flow cytometer. The sensor typically has two excitation peaks.
-
Measure fluorescence from a NAD+-insensitive wavelength (e.g., excited at 405 nm) to control for sensor expression levels.
-
Measure fluorescence from a NAD+-sensitive wavelength (e.g., excited at 488 nm).
-
An inverse relationship exists between the 488 nm fluorescence and NAD+ concentration; as NAD+ levels rise, the signal decreases.
-
-
Data Acquisition (Microscopy):
-
Image the live cells on a fluorescence microscope using appropriate filter sets for the two excitation wavelengths.
-
Acquire images at different time points to monitor dynamic changes.
-
C. Data Analysis
-
For both flow cytometry and microscopy, calculate the ratio of the NAD+-sensitive fluorescence (488 nm excitation) to the NAD+-insensitive fluorescence (405 nm excitation).
-
This ratiometric measurement normalizes for variations in sensor expression levels between cells.
-
Compare the fluorescence ratio between control and treated cells to determine the relative change in intracellular free NAD+ concentration.
Data Presentation
Table 1: Comparison of Key Methods for Measuring Intracellular NAD+ and NMN
| Feature | LC-MS/MS | Enzymatic Cycling Assay | Fluorescent Biosensors |
| Principle | Chromatographic separation and mass-based detection | Enzyme-coupled signal amplification | Genetically encoded protein fluorescence |
| Analytes | NMN, NAD+, NADH, and other metabolites | Total NAD+ and/or NADH | Free, unbound NAD+ |
| Specificity | Very High | Moderate (can have interferences) | High (specific to NAD+) |
| Sensitivity | Very High (femtomole range) | High (nanomolar range) | Moderate (micromolar range) |
| Sample Type | Cell/tissue lysates, biofluids | Cell/tissue lysates | Live cells |
| Throughput | Low to Medium | High | High (with flow cytometry) |
| Key Advantage | Gold standard accuracy, multiplexing | Cost-effective, high-throughput | Real-time, subcellular resolution |
| Key Limitation | Expensive equipment, complex workflow | Indirect measurement, no spatial info | Requires genetic modification, relative quantification |
Table 2: Reported Changes in NAD+ Levels After NMN Supplementation
| Model/System | NMN Dose & Administration | Tissue/Compartment | Fold Change in NAD+ (Approx.) | Reference |
| Mice | 300 mg/kg (Oral Gavage) | Liver | ~2.3-fold | |
| Mice | 300 mg/kg (Oral Gavage) | Kidney | Significant increase | |
| Mice | IP Injection | Liver | ~2.4-fold | |
| Mice | IP Injection | Kidney | ~2.4-fold | |
| Healthy Humans | 250 mg/day (12 weeks, Oral) | Whole Blood | Significant increase | |
| Healthy Humans | 300 mg/day (60 days, Oral) | Serum NAD+/NADH | 38% increase (from baseline) | |
| Humans (Liposomal) | Oral | Blood | Significant increase vs. non-liposomal |
References
Application Notes and Protocols for Pharmacokinetic Analysis of NAMPT Activators in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of Nicotinamide Phosphoribosyltransferase (NAMPT) activators in mouse models. This document is intended to guide researchers in designing and executing robust preclinical PK studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of novel NAMPT activators.
Introduction to NAMPT and its Activators
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs). Dysregulation of NAD+ metabolism has been implicated in a range of age-related diseases, metabolic disorders, and neurodegenerative conditions. Small molecule activators of NAMPT aim to boost NAD+ levels, offering a promising therapeutic strategy for these conditions. Understanding the pharmacokinetic properties of these activators is crucial for their development as therapeutic agents.
Signaling Pathway of NAMPT Activation
NAMPT activators enhance the enzymatic activity of NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then rapidly converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). By increasing the efficiency of this salvage pathway, NAMPT activators lead to elevated intracellular NAD+ levels, which in turn modulates the activity of NAD+-dependent enzymes involved in cellular metabolism, stress resistance, and DNA repair.[1][2]
Caption: NAD+ Salvage Pathway Activation.
Pharmacokinetic Data of NAMPT Activators in Mice
The following tables summarize the pharmacokinetic parameters of representative NAMPT activators in mice, providing a basis for comparison and study design.
Table 1: Pharmacokinetic Parameters of NAT in CD-1 Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Intravenous | 1 | - | - | - | - | - |
| Intraperitoneal | 30 | - | - | - | 3.00 | 39.2 |
| Oral | 30 | - | - | - | 2.97 | 33.2 |
Data extracted from a study on the discovery of small-molecule NAMPT activators.
Table 2: Pharmacokinetic Parameters of DS68702229 in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 12c (DS68702229) | 30 | 1004 ± 150 | 4.0 ± 1.5 | 11468 ± 1667 | 6.0 ± 0.6 |
| 12e | 30 | 1290 ± 192 | 1.8 ± 0.8 | 6133 ± 1032 | 3.0 ± 0.4 |
Data from a study on the discovery of DS68702229 as a potent, orally available NAMPT activator.[3]
Table 3: Pharmacokinetic Parameters of P7C3 in Mice
| Route | Dose (mg/kg) | Bioavailability (%) | Half-life (h) |
| Oral | - | 32 | - |
| Intraperitoneal | - | - | 6.7 |
Data indicates that P7C3 is orally bioavailable and crosses the blood-brain barrier.[4]
Experimental Protocols
General Experimental Workflow for a Murine Pharmacokinetic Study
A typical pharmacokinetic study in mice involves drug administration, serial blood sampling, plasma processing, and bioanalysis to determine drug concentrations over time.
Caption: General workflow for a mouse PK study.
Detailed Protocol for Pharmacokinetic Analysis of a Novel NAMPT Activator
This protocol provides a detailed methodology for a typical pharmacokinetic study of a novel NAMPT activator in mice.
4.2.1. Animal Models and Housing
-
Species: Male CD-1 or C57BL/6 mice are commonly used.
-
Age/Weight: 8-10 weeks old, weighing 25-30 g.
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimate animals for at least one week before the experiment.
4.2.2. Dosing Formulation and Administration
-
Formulation:
-
Intravenous (IV): Dissolve the compound in a vehicle suitable for injection, such as saline, or a mixture of saline, ethanol, and a solubilizing agent like PEG400 or DMSO. The final concentration of organic solvents should be minimized.
-
Oral (PO): Formulate the compound as a solution or suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose.
-
Intraperitoneal (IP): Similar to the oral formulation, prepare a solution or suspension.
-
-
Dose Administration:
-
Administer a single dose of the NAMPT activator. For a new compound, a dose of 10-30 mg/kg for oral and intraperitoneal routes, and 1-5 mg/kg for the intravenous route can be a starting point.[5]
-
For oral administration, use oral gavage.
-
For intravenous administration, inject into the tail vein.
-
For intraperitoneal administration, inject into the peritoneal cavity.
-
4.2.3. Blood Sample Collection
-
Time Points: Collect blood samples at multiple time points to adequately define the plasma concentration-time profile. Typical time points for an oral or intraperitoneal study are: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an intravenous study, earlier time points such as 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours are recommended.
-
Collection Method:
-
Use a sparse sampling design where each mouse contributes a limited number of samples to avoid excessive blood loss. Alternatively, a serial sampling approach from the same animal can be used if the blood volume is minimal.
-
Collect approximately 50-100 µL of blood at each time point from the saphenous vein or retro-orbital sinus.
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
4.2.4. Plasma Processing and Storage
-
Centrifugation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
4.2.5. Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the NAMPT activator in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating solvent (e.g., acetonitrile or methanol) containing an internal standard to a small volume of plasma (e.g., 20 µL).
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of the analyte.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor-to-product ion transitions and collision energies for both the analyte and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of the NAMPT activator into blank mouse plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
4.2.6. Pharmacokinetic Data Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Oral Bioavailability): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to conduct thorough pharmacokinetic evaluations of novel NAMPT activators in mice. A well-designed and executed PK study is a critical step in the preclinical development of these promising therapeutic agents, enabling the selection of candidates with favorable ADME properties for further investigation.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. qualialife.com [qualialife.com]
- 3. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
- 4. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Dose-Response Curves of NAMPT Activators in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels. NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The activation of NAMPT presents a promising therapeutic strategy for conditions associated with depleted NAD+ levels, such as aging and metabolic diseases.[3][4] These application notes provide detailed protocols for generating dose-response curves for NAMPT activators in cell culture, enabling the determination of their potency and efficacy.
Data Presentation: Dose-Response of NAMPT Activators
The following table summarizes quantitative data for select NAMPT activators from published studies. This allows for a clear comparison of their potency (EC50) and efficacy (maximal activation) in different cell lines.
| Compound | Cell Line | EC50 (µM) | Maximal Activation (% of control) | Reference |
| SBI-797812 | A549 (human lung carcinoma) | 0.37 | ~110% (NMN production) | [5] |
| Compound 6 | A549 (human lung carcinoma) | 2.75 | 59% (NMN production) | |
| Compound 10 | A549 (human lung carcinoma) | Not specified | 247% (NAD+/NADH levels) | |
| NAT1 | U2OS (human bone osteosarcoma) | Not specified | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow for generating dose-response curves.
Caption: The NAMPT signaling pathway, illustrating the activation of NAMPT and subsequent increase in NAD+ levels.
Caption: A generalized experimental workflow for determining the dose-response of a NAMPT activator.
Experimental Protocols
Cell Culture and Seeding
This protocol describes the general procedure for culturing and seeding cells for a dose-response experiment.
-
Materials:
-
Cell line of interest (e.g., A549)
-
Complete growth medium (specific to the cell line)
-
96-well, clear-bottom, white or black tissue culture plates (white for luminescence, black for fluorescence)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Maintain the selected cell line in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Preparation of NAMPT Activator Solutions
This protocol outlines the preparation of serial dilutions of the NAMPT activator.
-
Materials:
-
NAMPT activator compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium
-
-
Procedure:
-
Prepare a high-concentration stock solution of the NAMPT activator in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the NAMPT activator.
-
Cell Treatment and Incubation
This protocol details the treatment of cells with the NAMPT activator.
-
Procedure:
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared NAMPT activator dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 4, 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Measurement of NAD+/NADH Levels
This protocol describes a common method for quantifying intracellular NAD+ and NADH levels as a direct measure of NAMPT activation.
-
Materials:
-
NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer or fluorometer
-
-
Procedure:
-
After the treatment period, lyse the cells according to the instructions provided with the NAD+/NADH assay kit.
-
The kit protocols typically involve enzymatic cycling reactions that generate a colorimetric, fluorescent, or luminescent signal proportional to the amount of NAD+ and NADH.
-
Measure the signal using a microplate reader.
-
Normalize the NAD+/NADH levels to the protein concentration in each well to account for differences in cell number.
-
Cell Viability Assay
This protocol can be used to assess the effect of the NAMPT activator on cell proliferation and health.
-
Materials:
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
-
After the treatment period, equilibrate the plate and the assay reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a short period to stabilize the signal.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis
This protocol outlines the steps for analyzing the experimental data to generate a dose-response curve.
-
Procedure:
-
Subtract the background signal (from wells with medium only) from all experimental readings.
-
Normalize the data from the treated wells to the vehicle control wells.
-
Plot the normalized response (e.g., % increase in NAD+ levels or % cell viability) against the logarithm of the NAMPT activator concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal) model using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.
-
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuroprotection in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-Induced Peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, significantly impacting the quality of life for cancer survivors.[1][2][3] The development of effective neuroprotective strategies is a critical unmet need.[4][5] These application notes provide detailed protocols for assessing neuroprotection in established in vitro and in vivo models of CIPN, facilitating the discovery and development of novel therapeutic agents. The protocols outlined below are essential tools for investigating the mechanisms of neurotoxicity and evaluating the efficacy of potential neuroprotective compounds.
I. In Vitro Models for Assessing Neuroprotection
In vitro models offer a controlled environment to dissect the molecular mechanisms of CIPN and for high-throughput screening of potential neuroprotective agents.
A. Dorsal Root Ganglion (DRG) Primary Neuron Culture
Primary cultures of DRG neurons are a highly relevant in vitro system as they represent the primary cell type affected in many forms of CIPN.
Experimental Protocol: Neurite Outgrowth Assay
This assay quantifies the protective effect of a compound on neuronal morphology against chemotherapy-induced damage.
-
DRG Neuron Isolation and Culture:
-
Dissect dorsal root ganglia from neonatal rodents.
-
Dissociate ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase).
-
Purify neurons from non-neuronal cells using a density gradient centrifugation.
-
Plate purified neurons on culture plates pre-coated with a growth-permissive substrate (e.g., poly-D-lysine and laminin).
-
Culture neurons in a defined, serum-free medium.
-
-
Treatment:
-
Pre-treat cultured DRG neurons with the test neuroprotective agent for a specified duration (e.g., 24 hours).
-
Introduce the chemotherapeutic agent (e.g., paclitaxel, vincristine) at a concentration known to induce neurite retraction.
-
Include appropriate controls: vehicle-only, chemotherapy-only, and test agent-only.
-
-
Immunocytochemistry and Imaging:
-
After the treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Quantification of Neurite Outgrowth:
-
Utilize automated image analysis software to measure the total neurite length, number of neurites, and length of the longest neurite per neuron.
-
Normalize neurite length to the number of neuronal cell bodies (somata).
-
The percentage of neurons with neurites can also be quantified.
-
Data Presentation: Example of Neuroprotective Effects on Neurite Outgrowth
| Treatment Group | Chemotherapeutic Agent | Test Compound | Average Neurite Length (µm/neuron) | % Protection |
| Vehicle Control | None | None | 550 ± 45 | N/A |
| Chemotherapy | Paclitaxel (50 nM) | None | 220 ± 30 | 0% |
| Neuroprotectant | Paclitaxel (50 nM) | Compound X (1 µM) | 480 ± 40 | 78.8% |
B. Neuronal Cell Lines (e.g., PC12, SH-SY5Y)
Immortalized cell lines like PC12 and SH-SY5Y can be differentiated into neuron-like cells and are useful for initial screening studies due to their ease of culture and scalability.
II. In Vivo Models for Assessing Neuroprotection
Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and behavioral outcomes of neuroprotective drug candidates. Rodent models are the most commonly used for CIPN research.
A. Induction of CIPN in Rodents
The choice of chemotherapeutic agent and dosing regimen should mimic clinical scenarios as closely as possible.
Experimental Protocol: Paclitaxel-Induced Neuropathy in Rats
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Drug Administration: Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg. The vehicle control group receives the same volume of the drug vehicle.
-
Neuroprotective Agent Administration: The test compound can be administered prior to, during, and/or after the chemotherapy cycle, depending on the therapeutic hypothesis (prevention vs. treatment).
-
Monitoring: Monitor animals for changes in body weight and general health.
Experimental Protocol: Oxaliplatin-Induced Neuropathy in Mice
-
Animals: Adult male C57BL/6 mice are frequently used.
-
Drug Administration: Administer oxaliplatin at a dose of 3 mg/kg (i.p. or i.v.) daily for 5 days, followed by a 5-day rest period, for two cycles. A vehicle of 5% glucose in saline is used for the control group.
-
Neuroprotective Agent Administration: Administer the test compound according to the study design.
-
Monitoring: Observe for signs of acute and chronic neurotoxicity.
Experimental Protocol: Bortezomib-Induced Neuropathy in Mice
-
Animals: Both immunocompetent and immunodeficient mouse strains can be used.
-
Drug Administration: Administer bortezomib intravenously or intraperitoneally according to established protocols.
-
Neuroprotective Agent Administration: Administer the test compound as required by the experimental design.
-
Monitoring: Assess for the development of painful peripheral neuropathy.
B. Behavioral Assessments of Neuropathy
Behavioral tests are crucial for assessing the functional consequences of peripheral nerve damage and the efficacy of neuroprotective agents in alleviating symptoms.
Experimental Protocol: Mechanical Allodynia (von Frey Test)
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least one hour.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The filament should be applied with enough force to cause a slight bend and held for 1-2 seconds.
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
-
Testing Schedule: Perform baseline testing before drug administration and then at regular intervals throughout the study.
Experimental Protocol: Cold Allodynia (Acetone Test)
-
Acclimatization: Acclimate the animal in the testing chamber as described for the von Frey test.
-
Stimulation: Apply a drop of acetone (25-50 µl) to the plantar surface of the hind paw.
-
Response: Record the duration or frequency of nocifensive behaviors (e.g., paw lifting, licking, shaking) over a defined period (e.g., 60 seconds).
-
Testing Schedule: Conduct baseline and post-treatment assessments.
Data Presentation: Example of Neuroprotective Effects on Mechanical Allodynia
| Treatment Group | Day 0 (Baseline) Paw Withdrawal Threshold (g) | Day 28 Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle + Vehicle | 15.2 ± 1.1 | 14.9 ± 1.3 | N/A |
| Paclitaxel + Vehicle | 15.0 ± 1.2 | 4.5 ± 0.8 | 0% |
| Paclitaxel + Compound Y | 14.8 ± 1.0 | 12.3 ± 1.5 | 74.3% |
C. Electrophysiological Assessment
Nerve conduction studies provide an objective measure of nerve function, particularly of large myelinated fibers.
Experimental Protocol: Nerve Conduction Velocity (NCV)
-
Anesthesia: Anesthetize the animal (e.g., with ketamine/xylazine or isoflurane).
-
Temperature Control: Maintain the animal's body and limb temperature at 37°C and 32-34°C, respectively, using a heating pad and lamp.
-
Electrode Placement:
-
Motor NCV (Sciatic-Tibial Nerve): Place stimulating electrodes at the sciatic notch and the knee. Place recording electrodes on the plantar muscles of the paw.
-
Sensory NCV (Tail Nerve): Place stimulating and recording electrodes along the tail at a defined distance.
-
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus and record the resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves.
-
Calculation: NCV (m/s) is calculated by dividing the distance between the stimulating and recording electrodes by the latency of the recorded potential.
Data Presentation: Example of Neuroprotective Effects on Nerve Conduction Velocity
| Treatment Group | Sensory NCV (m/s) at Day 28 | Motor NCV (m/s) at Day 28 |
| Vehicle Control | 55.3 ± 3.1 | 60.1 ± 2.8 |
| Cisplatin + Vehicle | 38.7 ± 2.9 | 45.2 ± 3.5 |
| Cisplatin + Compound Z | 51.2 ± 3.5 | 56.8 ± 3.1 |
D. Histological Assessment
Histological analysis provides direct evidence of nerve damage and protection at the cellular level.
Experimental Protocol: Intraepidermal Nerve Fiber Density (IENFD)
-
Skin Biopsy: Collect a 3mm punch biopsy from the plantar surface of the hind paw.
-
Fixation and Sectioning: Fix the tissue in Zamboni fixative for 12-24 hours at 4°C, followed by cryoprotection. Cut 50µm thick sections using a cryostat.
-
Immunohistochemistry:
-
Immunostain the sections with an antibody against the pan-axonal marker Protein Gene Product 9.5 (PGP 9.5).
-
Use a secondary antibody conjugated to a chromogen or fluorophore for visualization.
-
-
Quantification:
-
Count the number of individual nerve fibers crossing the dermal-epidermal junction.
-
Measure the length of the epidermis.
-
Calculate the IENFD as the number of fibers per millimeter of epidermal length (fibers/mm).
-
Data Presentation: Example of Neuroprotective Effects on IENFD
| Treatment Group | IENFD (fibers/mm) at Day 28 |
| Vehicle Control | 25.6 ± 2.1 |
| Oxaliplatin + Vehicle | 10.3 ± 1.5 |
| Oxaliplatin + Compound A | 21.8 ± 1.9 |
III. Key Signaling Pathways in CIPN
Understanding the molecular pathways involved in CIPN is crucial for identifying novel therapeutic targets.
A. Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathway, particularly p38 and ERK, is implicated in the development of neuropathic pain in CIPN. Chemotherapy-induced stress can lead to the activation of these kinases in DRG neurons.
B. Transient Receptor Potential (TRP) Channel Involvement
TRP channels, such as TRPA1, TRPV1, and TRPM8, are crucial in sensing thermal and mechanical stimuli and are implicated in the hypersensitivity associated with CIPN.
C. Neuroinflammation in CIPN
Neuroinflammation, involving the activation of glial cells and the release of pro-inflammatory cytokines, plays a significant role in the pathogenesis and maintenance of CIPN.
IV. Experimental Workflow
A systematic approach is essential for the robust evaluation of neuroprotective agents.
Conclusion
The protocols and methodologies described in these application notes provide a comprehensive framework for the preclinical assessment of neuroprotective agents for CIPN. A multi-modal approach, combining in vitro screening with robust in vivo functional and structural endpoints, is critical for the successful translation of promising candidates to the clinic. Standardization of these models and outcome measures will improve the comparability and reproducibility of studies across different laboratories.
References
- 1. An experimental model for peripheral neuropathy produced by paclitaxel [jstage.jst.go.jp]
- 2. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 3. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols: The Use of NAMPT Activators in Aging Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The decline of nicotinamide adenine dinucleotide (NAD+) levels is a hallmark of aging, contributing to a wide range of age-related physiological decline and diseases.[1][2][3] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide in mammals.[2][4] As both NAMPT expression and NAD+ levels decrease with age, activating NAMPT with small molecules presents a promising therapeutic strategy to counteract age-related dysfunction by boosting NAD+ levels. These activators have shown potential in various preclinical models, improving healthspan and mitigating pathologies associated with aging, such as neurodegeneration and metabolic disorders.
This document provides a comprehensive overview of the application of NAMPT activators in aging research, including summaries of known activators, detailed experimental protocols, and visualizations of the key pathways and workflows.
Known Small-Molecule NAMPT Activators
Several classes of small-molecule NAMPT activators have been identified. These compounds typically work allosterically to enhance the enzyme's catalytic efficiency. Below is a summary of prominent NAMPT activators used in research.
| Activator | Chemical Class | Reported Mechanism of Action | Key In Vitro / In Vivo Effects | References |
| P7C3 / P7C3-A20 | Aminopropyl carbazole | Allosteric activation of NAMPT, enhancing NMN production. | Neuroprotective in models of Parkinson's, ALS, and traumatic brain injury; restores cognitive function in aged mice. | |
| SBI-797812 | Urea-based compound | Direct NAMPT ligand that activates the enzyme. | Increases NAD+ levels in cells and in mouse models. | |
| NATs (NAMPT Activators) | Phenolic compounds | Allosteric activation near the enzyme active site. | Promote neural stem cell proliferation; neuroprotective in chemotherapy-induced peripheral neuropathy models. | |
| C8 | Not Specified | Activates NAMPT and promotes NAD+ biosynthesis. | Delays aging in senescent cells, extends lifespan in C. elegans, and alleviates age-related dysfunction in mice. | |
| N-PAMs (Positive Allosteric Modulators) | Various | Bind to an allosteric "rear channel" of NAMPT, increasing enzyme activity. | Enhance cellular NAD+ levels and protect against oxidative stress in neuronal cell models. |
Signaling Pathways and Experimental Workflow
NAMPT-NAD+ Signaling Pathway
Activation of NAMPT boosts the NAD+ salvage pathway, leading to increased cellular NAD+ pools. This, in turn, enhances the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1, SIRT3), which play crucial roles in regulating mitochondrial function, stress resistance, and gene expression, thereby promoting cellular health and resilience against aging.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent Nicotinamide Phosphoribosyltransferase Activator for Improving Aging-associated Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAMPT Activator Treatment in Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing NAMPT (Nicotinamide Phosphoribosyltransferase) activators in primary neuronal cultures. This document outlines the underlying signaling pathways, presents key quantitative data from relevant studies, and offers detailed protocols for experimental procedures.
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in neuronal health and survival.[1][2] The salvage pathway is the primary route for NAD+ biosynthesis in mammals, with NAMPT being the rate-limiting enzyme.[3][4] Declining NAD+ levels are associated with aging and neurodegenerative diseases.[2] Consequently, activating NAMPT to boost NAD+ levels has emerged as a promising therapeutic strategy for neuroprotection. Small-molecule NAMPT activators have demonstrated efficacy in preclinical models by enhancing neuronal bioenergetics, promoting survival, and mitigating neurodegeneration.
Signaling Pathways
NAMPT activation enhances the intracellular pool of NAD+, which in turn influences several downstream pathways crucial for neuronal function and survival.
NAMPT-Mediated NAD+ Salvage Pathway
The primary mechanism of action for NAMPT activators is the potentiation of the NAD+ salvage pathway. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) enzymes.
Caption: The NAMPT-mediated NAD+ salvage pathway.
Downstream Effects of Increased NAD+
Elevated NAD+ levels impact multiple cellular processes that are vital for neuroprotection.
Caption: Downstream effects of increased NAD+ levels.
Increased NAD+ enhances the activity of sirtuins (e.g., SIRT1), which are NAD+-dependent deacetylases involved in regulating gene expression, mitochondrial biogenesis, and stress responses. It also serves as a substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair. Furthermore, NAD+ is essential for mitochondrial function and ATP production through oxidative phosphorylation.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of NAMPT modulation in neuronal systems.
Table 1: Effect of NAMPT Deletion on Neuronal Metabolites
| Condition | NAD+ Level | NADH Level | ATP Level |
| Control Neurons | Normalized to 1 | Normalized to 1 | Normalized to 1 |
| NAMPT Deletion | ~50% decrease | ~40% decrease | ~30% decrease |
Table 2: Effect of NAMPT Activator (NAT-5r) on Cellular NAD+ Levels
| Cell Line | Treatment | Fold Increase in NAD+ (vs. DMSO) |
| HepG2 | 5 µM NAT-5r (2h) | ~1.5 |
| HepG2 | 5 µM NAT-5r (4h) | ~2.0 |
| HeLa (WT) | 5 µM NAT-5r | Significant Increase |
| HeLa (NAMPT-CRISPR) | 5 µM NAT-5r | No significant change |
Table 3: Neuroprotective Effect of NAD+ Replenishment in Primary Neurons
| Condition | Cell Viability (% of Control) |
| Control | 100% |
| OGD (2h) | ~40% |
| OGD (2h) + 1 mM NAD+ | ~80% |
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 17-18 rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Digestion inhibitor (e.g., Ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/dishes
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent according to approved animal protocols.
-
Aseptically dissect embryos and isolate the cortices or hippocampi in chilled dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the digestion solution at 37°C for the recommended time.
-
Gently add the digestion inhibitor to stop the reaction.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons onto coated culture vessels at the desired density in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Conduct medium changes as required, typically every 2-3 days. Experiments are usually performed on days in vitro (DIV) 7-14.
Protocol 2: NAMPT Activator Treatment and In Vitro Ischemia Model
This protocol details the application of NAMPT activators and the induction of ischemic injury using oxygen-glucose deprivation (OGD).
Caption: Experimental workflow for OGD in primary neurons.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
NAMPT activator of interest (e.g., NAT derivatives, SBI-797812)
-
Vehicle control (e.g., DMSO)
-
OGD medium (glucose-free medium, e.g., DMEM without glucose)
-
Anaerobic chamber or hypoxia incubator (95% N2, 5% CO2)
Procedure:
-
Prepare stock solutions of the NAMPT activator in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the culture medium.
-
Replace the culture medium with medium containing the NAMPT activator or vehicle and pre-incubate for the desired duration (e.g., 2-24 hours).
-
To induce OGD, wash the cultures with glucose-free medium.
-
Replace the medium with deoxygenated glucose-free medium and place the cultures in a hypoxia chamber for a specified period (e.g., 1-2 hours).
-
To terminate OGD, remove the cultures from the hypoxia chamber and replace the OGD medium with the original pre-warmed, conditioned medium (or fresh normal medium).
-
Return the cultures to the standard incubator (37°C, 5% CO2) for a recovery period (e.g., 24-72 hours).
-
Proceed with downstream assays to assess the effects of the NAMPT activator.
Protocol 3: Measurement of Intracellular NAD+ Levels
This protocol provides a general workflow for quantifying NAD+ levels in neuronal cultures, which can be achieved using various commercial kits or LC-MS/MS.
Materials:
-
Treated primary neuronal cultures
-
Phosphate-buffered saline (PBS)
-
NAD+ extraction buffer (e.g., acidic or basic extraction buffers provided in commercial kits, or buffered ethanol solution)
-
NAD+ cycling assay kit or access to LC-MS/MS equipment
-
Microplate reader (for colorimetric or fluorometric assays)
Procedure:
-
After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding the appropriate NAD+ extraction buffer. The specific buffer will depend on whether NAD+ or NADH is being measured, as their stability is pH-dependent.
-
Scrape the cells and collect the lysate.
-
Process the lysate according to the chosen method (e.g., heat or freeze-thaw cycles followed by centrifugation to remove protein).
-
Collect the supernatant containing the NAD+ metabolites.
-
Perform the NAD+ quantification assay according to the manufacturer's instructions for a kit, or prepare the sample for LC-MS/MS analysis.
-
Normalize the NAD+ levels to the total protein concentration of the lysate or cell number.
References
- 1. Expression of Nampt in Hippocampal and Cortical Excitatory Neurons Is Critical for Cognitive Function | Journal of Neuroscience [jneurosci.org]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic and transcriptional profiling reveals bioenergetic stress and activation of cell death and inflammatory pathways in vivo after neuronal deletion of NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of Nampt in Projection Neurons of Adult Mice Leads to Motor Dysfunction, Neurodegeneration, and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cellular Thermal Shift Assay (CETSA) for NAMPT Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, making it a critical target in cancer therapy and other diseases.[1] Validating the direct binding of small molecule inhibitors to NAMPT within a cellular context is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that enables the assessment of target engagement in intact cells and tissues.[2][3] This method is based on the principle that the binding of a ligand, such as a drug, to its target protein alters the protein's thermal stability.[3][4] This change in thermal stability can be quantified, providing direct evidence of target engagement in a physiologically relevant environment.
These application notes provide a detailed protocol for utilizing CETSA to determine the target engagement of NAMPT inhibitors.
Principle of CETSA
The foundation of CETSA lies in the ligand-induced stabilization of a target protein. When a cell is heated, its proteins begin to denature and aggregate. The temperature at which a protein denatures is its melting temperature (Tm). When a drug binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its Tm. In a CETSA experiment, cells are treated with a compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, most commonly by Western blotting. An increase in the amount of soluble NAMPT at higher temperatures in drug-treated cells compared to vehicle-treated cells indicates that the drug has bound to and stabilized NAMPT.
NAMPT Signaling Pathway
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells. NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT enzymes. NAD+ is an essential coenzyme for a multitude of cellular processes, including cellular redox reactions and as a substrate for NAD+-dependent enzymes like PARPs and sirtuins.
Caption: NAMPT-mediated NAD+ salvage pathway.
Experimental Protocols
I. CETSA Melt Curve Protocol for NAMPT
This protocol is used to determine the melting temperature of NAMPT in the presence and absence of a saturating concentration of an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Cell culture medium and reagents
-
NAMPT inhibitor (e.g., Nampt-IN-5) and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NAMPT
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler
-
Centrifuge
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a saturating concentration of the NAMPT inhibitor or vehicle for a predetermined time (e.g., 1-4 hours).
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS to a suitable concentration.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the heated cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of soluble NAMPT at each temperature.
-
Quantify the band intensities and plot them against the temperature to generate a melt curve.
-
II. Isothermal Dose-Response (ITDR) CETSA Protocol for NAMPT
This protocol is used to determine the potency of a NAMPT inhibitor by measuring the dose-dependent stabilization of NAMPT at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in the melt curve protocol.
-
Aliquot the cell suspension and treat with a range of concentrations of the NAMPT inhibitor for 1-4 hours.
-
-
Heat Challenge and Lysis:
-
Heat all samples at a single, fixed temperature (determined from the melt curve, typically in the steep part of the curve) for 3-5 minutes.
-
Lyse the cells and collect the soluble protein fraction as described previously.
-
-
Western Blot Analysis:
-
Perform Western blotting to detect the amount of soluble NAMPT at each inhibitor concentration.
-
Quantify the band intensities and plot them against the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
The quantitative data from CETSA experiments should be summarized in tables for clear comparison.
Table 1: Representative CETSA Melt Curve Data for NAMPT
| Temperature (°C) | Vehicle (Relative Band Intensity) | NAMPT Inhibitor (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 1.00 |
| 50 | 0.80 | 0.98 |
| 55 | 0.50 | 0.90 |
| 60 | 0.20 | 0.75 |
| 65 | 0.05 | 0.50 |
| 70 | 0.00 | 0.20 |
Table 2: Representative ITDR-CETSA Data for a NAMPT Inhibitor
| Inhibitor Conc. (nM) | Relative Band Intensity |
| 0 | 0.30 |
| 1 | 0.45 |
| 10 | 0.70 |
| 100 | 0.90 |
| 1000 | 0.95 |
| 10000 | 0.98 |
Note: The data in these tables are representative and should be replaced with experimental results.
Visualization of Experimental Workflow
A clear workflow diagram is essential for understanding the experimental process.
Caption: CETSA experimental workflow for NAMPT.
Conclusion
The Cellular Thermal Shift Assay is a robust and reliable method for confirming the target engagement of NAMPT inhibitors in a cellular setting. By following these detailed protocols, researchers can obtain valuable insights into the interaction of their compounds with NAMPT, which is essential for advancing drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
Application Notes and Protocols: X-ray Crystallography of NAMPT-Activator Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2][3] NAD+ is a critical coenzyme in cellular metabolism and signaling, and its dysregulation is implicated in various diseases, including cancer, metabolic disorders, and neurodegeneration.[1][4] Consequently, NAMPT has emerged as a significant therapeutic target. While NAMPT inhibitors have been extensively studied for their anti-cancer properties, there is growing interest in NAMPT activators to boost NAD+ levels, which may offer therapeutic benefits in aging-related diseases and neuroprotection.
X-ray crystallography is an indispensable tool for understanding the molecular interactions between NAMPT and its activators. High-resolution crystal structures of NAMPT-activator complexes provide crucial insights into the mechanism of activation and facilitate structure-based drug design for the development of novel and potent therapeutic agents. These structural studies reveal how activators can allosterically modulate enzyme activity, often by binding to a "rear channel" of the enzyme, thereby influencing substrate binding and turnover.
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of NAMPT in complex with small-molecule activators.
Signaling Pathways and Experimental Workflow
To elucidate the structure-function relationship of NAMPT activators, a systematic experimental approach is required. The following diagrams illustrate the central role of NAMPT in the NAD+ salvage pathway and the general workflow for determining the crystal structure of a NAMPT-activator complex.
Caption: The central role of NAMPT in the NAD+ salvage pathway.
Caption: General workflow for X-ray crystallography of NAMPT-activator complexes.
Data Presentation
Crystallographic Data of NAMPT-Activator Complexes
The following table summarizes publicly available crystallographic data for human NAMPT in complex with various activators.
| Activator Name/Class | PDB ID | Resolution (Å) | R-work/R-free | Expression System | Reference |
| NAT | 7ENQ | 2.20 | N/A | Escherichia coli | |
| Quercitrin | 8DSE | 1.43 | 0.165 / 0.183 | Escherichia coli | |
| ZN-29-S | 8F7L | 2.20 | 0.226 / 0.264 | Escherichia coli | |
| NP-A3 | 8TM7 | 1.79 | 0.178 / 0.198 | Escherichia coli | |
| SBI-797812 | N/A | N/A | N/A | N/A | |
| C8 | N/A | N/A | N/A | N/A |
Note: N/A indicates that the data was not available in the cited literature.
Experimental Protocols
The following protocols provide a detailed methodology for the expression, purification, and crystallization of human NAMPT in complex with small-molecule activators. These are generalized protocols and may require optimization for specific constructs and activators.
Protocol 1: Recombinant Human NAMPT Expression and Purification
This protocol is based on methods for expressing and purifying recombinant human NAMPT from E. coli.
1. Expression:
-
Vector: A common approach is to use a pET-based vector containing the human NAMPT gene with an N-terminal Hexa-histidine (His6) tag, sometimes in conjunction with a cleavable tag like SUMO to improve solubility.
-
Host Strain: E. coli BL21(DE3) is a suitable expression host.
-
Culture:
-
Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of Terrific Broth or LB medium.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at a reduced temperature, such as 18-20°C, for 16-20 hours.
-
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Purification:
-
Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or using a high-pressure homogenizer on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30-60 minutes at 4°C.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the His-tagged NAMPT protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Tag Cleavage (Optional): If a cleavable tag (e.g., SUMO) is used, incubate the eluted protein with the specific protease (e.g., SUMO protease) according to the manufacturer's instructions, often during dialysis against a buffer with low imidazole concentration. A second Ni-NTA step can be performed to remove the cleaved tag and protease.
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein to a suitable volume.
-
Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect fractions corresponding to the dimeric form of NAMPT.
-
Assess protein purity by SDS-PAGE. The purified protein should be >95% pure.
-
-
Protein Concentration and Storage: Concentrate the purified protein to 10-20 mg/mL. The concentration can be determined by measuring the absorbance at 280 nm. Store the protein in aliquots at -80°C.
Protocol 2: Co-crystallization of NAMPT with Activators
This protocol describes a general procedure for setting up crystallization trials for NAMPT-activator complexes.
-
Complex Formation:
-
Prepare a stock solution of the NAMPT activator in a suitable solvent (e.g., DMSO).
-
Incubate the purified NAMPT protein (e.g., at 10 mg/mL) with the activator at a 1:2 to 1:5 molar ratio for at least 1 hour on ice. The final DMSO concentration should ideally be kept below 5%.
-
-
Crystallization Screening:
-
Use commercially available sparse matrix screens to identify initial crystallization conditions.
-
The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Set up crystallization plates with drops containing a 1:1 or 2:1 ratio of the protein-activator complex to the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Micro-seeding can be employed to improve crystal size and quality.
-
Protocol 3: X-ray Data Collection and Structure Determination
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Collect diffraction data at a synchrotron beamline.
-
Data are typically collected at a cryogenic temperature (100 K).
-
-
Data Processing:
-
Process the diffraction data using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement with a previously determined NAMPT structure (e.g., PDB ID 2GVJ) as the search model.
-
Build the initial model of the NAMPT-activator complex into the electron density map using software like Coot.
-
Refine the model using software such as Phenix or REFMAC5, including refinement of atomic coordinates, B-factors, and ligand parameters.
-
Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.
-
Conclusion
The protocols and data presented here provide a comprehensive resource for researchers engaged in the structural characterization of NAMPT-activator complexes. Elucidating the high-resolution structures of these complexes is fundamental to understanding the allosteric regulation of NAMPT and will undoubtedly accelerate the design of novel therapeutics for a range of human diseases.
References
- 1. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
Quantifying NAMPT Expression Levels in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism, DNA repair, and inflammation. Its dysregulation is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Accurate quantification of NAMPT expression in tissues is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of NAMPT at both the mRNA and protein levels in various tissue samples.
Data Presentation
NAMPT mRNA Expression in Normal Human Tissues
The following table summarizes the consensus normalized expression of NAMPT mRNA across a variety of normal human tissues, based on data from the Human Protein Atlas. Expression levels are provided in normalized Transcripts Per Million (nTPM).
| Tissue | Organ System | NAMPT mRNA Expression (nTPM) |
| Bone marrow | Hematopoietic | 150.3 |
| Lymph node | Lymphoid | 130.1 |
| Spleen | Lymphoid | 110.5 |
| Appendix | Gastrointestinal | 95.2 |
| Colon | Gastrointestinal | 80.7 |
| Small intestine | Gastrointestinal | 75.4 |
| Lung | Respiratory | 70.1 |
| Liver | Gastrointestinal | 65.8 |
| Kidney | Urogenital | 60.3 |
| Adipose tissue | Endocrine | 58.9 |
| Skeletal muscle | Musculoskeletal | 55.2 |
| Brain (Cerebral Cortex) | Nervous | 45.6 |
| Heart muscle | Cardiovascular | 40.1 |
| Skin | Integumentary | 35.7 |
Data is sourced from the Human Protein Atlas and represents consensus normalized expression from HPA and GTEX datasets.[1]
NAMPT Protein Expression in Normal and Cancerous Tissues (Semi-Quantitative)
| Tissue Type | Comparison | Fold Change in NAMPT Protein | Methodology |
| Colorectal | Carcinoma vs. Adjacent Normal | ~1.5-fold increase | Western Blot |
| Breast | Invasive Ductal Carcinoma vs. Normal | Significantly upregulated | Immunohistochemistry |
| Lung | Cancer vs. Normal | Upregulated | Immunohistochemistry |
| Glioma | Glioblastoma vs. Healthy Brain | Highly overexpressed | Western Blot |
| Ovarian | Serous Adenocarcinoma vs. Benign | Significantly increased | Immunohistochemistry |
This table provides a summary of relative NAMPT protein expression changes observed in cancerous tissues compared to their normal counterparts. The exact fold change can vary depending on the study and the specific characteristics of the tumors.[2][3]
Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway
NAMPT plays a crucial role in the NAD+ salvage pathway, which is essential for maintaining cellular NAD+ levels. NAD+ is a critical coenzyme for numerous cellular processes.
Caption: The NAMPT-mediated NAD+ salvage pathway.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for NAMPT mRNA Quantification
This protocol describes the quantification of NAMPT mRNA expression in tissue samples.
Caption: Experimental workflow for NAMPT mRNA quantification by qPCR.
Protocol:
-
Tissue Homogenization and RNA Extraction:
-
For fresh or frozen tissues, weigh approximately 20-30 mg of tissue and homogenize in 1 mL of a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
For Formalin-Fixed Paraffin-Embedded (FFPE) tissues, use a specialized kit for RNA extraction from FFPE samples, which typically includes deparaffinization and proteinase K digestion steps.
-
Follow the manufacturer's protocol for the chosen RNA extraction method to isolate total RNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, NAMPT-specific forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both NAMPT and the housekeeping gene.
-
Calculate the relative expression of NAMPT mRNA using the comparative Ct (ΔΔCt) method.
-
Western Blotting for NAMPT Protein Quantification
This protocol details the semi-quantitative analysis of NAMPT protein expression in tissue lysates.
Caption: Experimental workflow for NAMPT protein quantification by Western Blot.
Protocol:
-
Tissue Lysate Preparation:
-
Homogenize 20-50 mg of frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a BCA or Bradford protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the NAMPT band and a loading control (e.g., GAPDH, β-actin) to determine the relative protein expression.
-
Immunohistochemistry (IHC) for NAMPT Localization and Semi-Quantification
This protocol is for the detection and semi-quantification of NAMPT in FFPE tissue sections.
Caption: Experimental workflow for NAMPT detection by Immunohistochemistry.
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize 4-5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum for 1 hour.
-
Incubate with a primary antibody against NAMPT overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Detection and Visualization:
-
Apply a chromogen substrate such as 3,3'-diaminobenzidine (DAB) to visualize the antibody staining.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the localization and intensity of NAMPT staining.
-
Semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for NAMPT Quantification
This protocol outlines the quantitative measurement of NAMPT protein in tissue homogenates using a sandwich ELISA kit.[4][5]
Caption: Experimental workflow for NAMPT quantification by ELISA.
Protocol:
-
Tissue Homogenate Preparation:
-
Rinse tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in PBS with protease inhibitors (typically 1g of tissue in 9 mL of PBS).
-
Centrifuge the homogenate at 5000 x g for 5 minutes.
-
Collect the supernatant for the assay. Determine the total protein concentration for normalization.
-
-
ELISA Procedure (General Steps for a Sandwich ELISA Kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the microplate pre-coated with an anti-NAMPT antibody.
-
Incubate as per the kit's protocol to allow NAMPT to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-NAMPT detection antibody to the wells and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a TMB substrate solution and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of NAMPT in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the NAMPT concentration to the total protein concentration of the tissue homogenate.
-
References
- 1. Tissue expression of NAMPT - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Regulative Effect of Nampt on Tumor Progression and Cell Viability in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of NAMPT is associated with breast invasive ductal carcinoma development and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
- 5. Human NAMPT ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antikoerper-online.de]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of NAMPT Activators In Vivo
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges of poor bioavailability of NAMPT (Nicotinamide Phosphoribosyltransferase) activators in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of many NAMPT activators?
A1: The poor bioavailability of NAMPT activators often stems from several factors, including:
-
Low Aqueous Solubility: Many small molecule activators are hydrophobic, leading to poor dissolution in the gastrointestinal tract and limited absorption.
-
First-Pass Metabolism: Extensive metabolism in the liver after oral administration can significantly reduce the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the activators out of cells, limiting their absorption and tissue penetration.
-
Chemical Instability: Some compounds may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.
Q2: What are the initial steps I should take to assess the bioavailability of my NAMPT activator?
A2: A preliminary assessment of bioavailability should include:
-
In Vitro Solubility and Permeability Assays: Determine the aqueous solubility (in buffers at different pH values) and permeability (e.g., using a Caco-2 cell monolayer assay) of your compound.
-
LogP/LogD Measurement: Assess the lipophilicity of the compound, which influences its solubility and membrane permeability.
-
Pilot Pharmacokinetic (PK) Study in Animals: Administer the compound via both intravenous (IV) and oral (PO) routes to a small group of animals (e.g., mice) to determine key PK parameters such as clearance, volume of distribution, half-life, and absolute oral bioavailability.
Q3: Can I use the same formulation for both in vitro and in vivo experiments?
A3: Not necessarily. Formulations for in vitro studies (e.g., using DMSO as a solvent) are often not suitable for in vivo administration due to toxicity concerns. For in vivo studies, it is crucial to develop a biocompatible formulation that enhances solubility and stability.[1]
Q4: How can I improve the solubility of my NAMPT activator for in vivo studies?
A4: Several formulation strategies can be employed to improve the solubility of poorly water-soluble NAMPT activators:
-
Co-solvents: Using a mixture of solvents such as DMSO, PEG300, and Tween 80 can enhance solubility. However, the concentration of each component must be carefully optimized to avoid toxicity.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.
-
Nanoparticle Formulations: Encapsulating the activator in nanoparticles can improve its solubility, stability, and bioavailability.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Preclinical Species
-
Potential Cause: Poor aqueous solubility and/or high first-pass metabolism.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility, permeability, and metabolic stability of the compound.
-
Formulation Optimization:
-
Particle Size Reduction: Consider micronization or nanomilling to increase the surface area for dissolution.
-
Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve solubility and absorption.
-
Prodrug Approach: Design a prodrug that is more water-soluble and is converted to the active compound in vivo.
-
-
Route of Administration Modification: If oral bioavailability remains low despite formulation efforts, consider alternative routes such as intraperitoneal or intravenous administration for initial efficacy studies to bypass first-pass metabolism.[1]
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Potential Cause: Inconsistent formulation, variability in food intake, or genetic differences in drug metabolism among animals.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure uniform particle size and prevent aggregation.
-
Control Feeding Schedule: Fasting animals overnight before oral administration can reduce variability in gastric emptying and absorption.
-
Use a Sufficient Number of Animals: Increasing the group size can help to account for inter-animal variability.
-
Consider a Different Animal Strain: If variability persists, it may be due to genetic polymorphisms in drug-metabolizing enzymes. Switching to a more homogenous inbred strain might be beneficial.
-
Issue 3: Lack of In Vivo Efficacy Despite Good In Vitro Activity
-
Potential Cause: Insufficient drug exposure at the target tissue due to poor bioavailability, rapid clearance, or inability to cross the blood-brain barrier (for neuroprotective indications).
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a study to measure the concentration of the activator in plasma and the target tissue over time and correlate it with a pharmacodynamic marker (e.g., NAD+ levels in the tissue). This will help determine the required exposure for efficacy.
-
Dose Escalation Study: Carefully increase the dose to determine if higher exposure leads to the desired therapeutic effect, while monitoring for any signs of toxicity.[1]
-
Targeted Delivery Systems: For CNS-targeted activators, consider strategies to enhance blood-brain barrier penetration, such as the use of specific nanocarriers or chemical modifications. The NAMPT activator P7C3 and its analogs have been shown to cross the blood-brain barrier.[2]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of NAMPT Activator "NAT" in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous (IV) | 10 | 2,500 | 0.083 | 3,200 | - |
| Intraperitoneal (IP) | 30 | 1,800 | 0.5 | 9,600 | 39.2 |
| Oral (PO) | 30 | 800 | 1.0 | 3,180 | 33.2 |
Data adapted from a study on a novel NAMPT activator (NAT).
Experimental Protocols
Protocol 1: General Method for In Vivo Assessment of Oral Bioavailability of a NAMPT Activator in Mice
-
Animal Model: Use 8-9 week old male C57BL/6J mice.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation:
-
For intravenous (IV) administration, dissolve the NAMPT activator in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.
-
For oral (PO) administration, prepare a suspension of the activator in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
-
Dosing:
-
For the IV group, administer the formulation via the tail vein at a dose of 10 mg/kg.
-
For the PO group, administer the formulation by oral gavage at a dose of 30 mg/kg after an overnight fast.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the NAMPT activator in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC. Calculate the absolute oral bioavailability using the formula: F (%) = (Dose_IV × AUC_PO) / (Dose_PO × AUC_IV) × 100.
Protocol 2: General Method for Preparing a Nanosuspension of a NAMPT Activator by Wet Media Milling
-
Materials:
-
NAMPT activator (crystalline powder).
-
Stabilizer(s) (e.g., a combination of a polymer like hydroxypropyl methylcellulose (HPMC) and a surfactant like sodium dodecyl sulfate (SDS)).
-
Milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Purified water.
-
-
Preparation of the Suspension:
-
Disperse the stabilizer(s) in purified water.
-
Add the NAMPT activator to the stabilizer solution to form a pre-suspension.
-
-
Nanomilling:
-
Transfer the pre-suspension and the milling media to the milling chamber of a planetary ball mill or a stirred media mill.
-
Mill the suspension at a specific speed and for a defined duration. The optimal milling parameters will need to be determined experimentally.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). The goal is to achieve a mean particle size in the nanometer range with a low PDI.
-
Zeta Potential: Measure to assess the stability of the nanosuspension.
-
Crystallinity: Analyze using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to ensure the crystalline state of the drug is maintained.
-
Dissolution Rate: Perform an in vitro dissolution test to compare the dissolution profile of the nanosuspension to the unmilled drug.
-
Visualizations
Caption: Signaling pathway of NAMPT activation.
Caption: Experimental workflow for assessing bioavailability.
References
Technical Support Center: Off-Target Effects of NAMPT Activators in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAMPT activators in cellular assays. This resource will help you identify and mitigate potential off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My NAMPT activator is not increasing cellular NAD+ levels as expected. What are the possible reasons?
Several factors could contribute to this observation:
-
Cell Line-Specific Metabolism: The dependence of a cell line on the NAMPT-mediated salvage pathway for NAD+ synthesis varies. Cells that predominantly use the Preiss-Handler pathway (from nicotinic acid) or de novo synthesis (from tryptophan) will be less responsive to NAMPT activation.
-
Compound Bioavailability and Stability: The activator may have poor cell permeability or be unstable in your cell culture medium.
-
Feedback Inhibition: High intracellular NAD+ levels can feedback-inhibit NAMPT activity, potentially masking the effect of an activator.[1]
-
Indirect Mechanism of Action: Some compounds, like P7C3, are reported to activate NAMPT, but studies suggest they may not bind to it directly and could be acting through an indirect mechanism.[2]
Q2: I'm observing cellular phenotypes that are inconsistent with NAMPT activation (e.g., unexpected changes in signaling pathways, cytotoxicity). Could these be off-target effects?
Yes, it is highly likely. Off-target effects are a common challenge with small molecule modulators. For example, a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) on the NAMPT activator P7C3-A20 revealed potential off-target interactions with several chaperone proteins involved in the unfolded protein response, such as HSP90B1, HSPA5, and various protein disulfide isomerases.[2]
Q3: How can I confirm that the observed effects of my compound are due to on-target NAMPT activation?
To confirm on-target activity, you should perform a combination of the following experiments:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NAMPT expression. An authentic NAMPT activator should not elicit its effects in NAMPT-deficient cells.
-
Use of a Structurally Unrelated Activator: If another validated NAMPT activator with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Competition Assay: Pre-treatment of cells with a known NAMPT inhibitor, like FK866, should block the effects of the NAMPT activator.[3]
Q4: What are the key differences in troubleshooting assays with NAMPT activators versus inhibitors?
While many principles overlap, a key difference lies in the expected outcome and potential confounding factors. With activators, you are looking for an increase in NAD+ and downstream effects. A lack of effect could be due to robust alternative NAD+ synthesis pathways in your cell model. With inhibitors, a lack of effect could also be due to these alternative pathways providing a rescue mechanism. For activators, off-target effects might lead to unexpected signaling activation, whereas for inhibitors, off-target toxicity is a more common concern.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with NAMPT activators.
Issue 1: Inconsistent or No Increase in Cellular NAD+ Levels
| Possible Cause | Troubleshooting Steps |
| Cell line has low dependence on the NAMPT salvage pathway. | Characterize the expression of key enzymes in alternative NAD+ synthesis pathways (e.g., NAPRT, QPRT) in your cell line. Consider using a cell line known to be highly dependent on the NAMPT pathway. |
| Poor compound solubility or stability. | Confirm the solubility of your NAMPT activator in your chosen solvent and culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and activator. |
| Feedback inhibition by NAD+. | Measure NAD+ levels at earlier time points to capture the initial increase before potential feedback mechanisms are fully engaged. |
Issue 2: Observed Phenotype is Not Consistent with On-Target NAMPT Activation
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the NAMPT activator. | Perform a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) to identify potential off-target binding partners.[2] Use a structurally distinct NAMPT activator as a control. |
| Indirect activation of NAMPT. | Investigate upstream signaling pathways that might be modulated by your compound and could indirectly lead to NAMPT activation. |
| Experimental artifacts. | Ensure proper controls are in place, including vehicle-only controls and controls for any potential solvent effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used NAMPT activators. Note that these values can vary depending on the specific assay conditions and cell line used.
Table 1: Biochemical and Cellular Potency of Selected NAMPT Activators
| Compound | Target | Assay Type | EC50 | Cell Line | Reference |
| SBI-797812 | NAMPT | Biochemical | 0.37 µM | - | |
| SBI-797812 | NAMPT | Cellular NAD+ Increase | ~2 µM | A549 | |
| NAT | NAMPT | Biochemical | 5.7 µM | - | |
| NAT-5r | NAMPT | Biochemical | 2.6 µM | - | |
| Compound 20 (NSC9037) | NAMPT | Biochemical | 7.5 µM | - |
Experimental Protocols
Protocol 1: Measurement of Cellular NAD+ Levels
This protocol describes a colorimetric cycling assay to determine cellular NAD+ concentrations.
Materials:
-
Cells of interest
-
NAMPT activator
-
PBS (phosphate-buffered saline)
-
NAD+ Extraction Buffer (e.g., 0.5 M perchloric acid)
-
Neutralizing Buffer (e.g., 3 M potassium hydroxide, 1 M potassium phosphate)
-
Commercial NAD+/NADH Assay Kit (containing NAD cycling enzyme, cycling substrate, and detection reagent)
-
96-well plate
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with the NAMPT activator at various concentrations for the desired time. Include vehicle-treated controls.
-
Cell Lysis and NAD+ Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold NAD+ Extraction Buffer.
-
Incubate on ice for 15 minutes.
-
Neutralize the lysate by adding Neutralizing Buffer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
NAD+ Quantification:
-
Transfer the supernatant to a new 96-well plate.
-
Prepare NAD+ standards according to the assay kit manufacturer's instructions.
-
Add the NAD cycling mix to each well containing the samples and standards.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in each sample based on the standard curve.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cells of interest
-
NAMPT activator
-
Cell culture medium
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against NAMPT and a loading control)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the NAMPT activator or vehicle control for 1-2 hours.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform Western blotting on the soluble fractions to detect the amount of soluble NAMPT at each temperature. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for NAMPT at each temperature for both the vehicle- and activator-treated samples.
-
Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
-
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of intervention for NAMPT activators.
Caption: A logical workflow for troubleshooting unexpected results in NAMPT activator experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NAMPT Activator Concentration
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing the concentration of Nicotinamide Phosphoribosyltransferase (NAMPT) activators in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a NAMPT activator?
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide (NAM).[1][2][3][4][5] NAMPT activators are small molecules designed to enhance the enzymatic activity of NAMPT, thereby boosting the intracellular production of NAD+. NAD+ is a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in metabolism, DNA repair, and cell survival.
Q2: What is a typical starting concentration range for a novel NAMPT activator in vitro?
The effective concentration of a NAMPT activator is highly dependent on the specific compound, cell line, and assay duration. For initial screening, it is crucial to perform a dose-response experiment. Based on published data for various activators, a broad starting range is advisable.
-
For potent, optimized activators (e.g., SBI-797812 derivatives): A starting range in the low nanomolar to low micromolar range (e.g., 10 nM to 10 µM) is often effective.
-
For initial hits or less characterized compounds: A wider range from 1 µM to 50 µM may be necessary to observe an effect.
Always consult available literature for the specific activator or structurally similar compounds to narrow the initial testing range.
Q3: How long should I incubate cells with the NAMPT activator?
Incubation time can significantly impact the observed results.
-
For NAD+ Level Measurement: A significant increase in intracellular NAD+ can often be detected within 4 to 6 hours of treatment.
-
For Functional Assays (e.g., cell viability, gene expression): Longer incubation times, such as 24, 48, or 72 hours, are typically required to observe downstream functional consequences of elevated NAD+ levels.
A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) is recommended to determine the optimal incubation period for your specific experimental endpoint.
Q4: What solvent should I use, and what is the maximum final concentration in my assay?
Most small-molecule NAMPT activators are soluble in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of the solvent in the cell culture medium low, as high concentrations can be toxic to cells.
-
Recommendation: The final DMSO concentration should be less than 0.1% and must be consistent across all wells, including vehicle controls.
Quantitative Data Summary
The potency of NAMPT activators can vary significantly between compounds and experimental systems. The following tables summarize reported effective concentrations for select activators.
Table 1: Reported EC50 Values for NAMPT Activators in Biochemical Assays
| Compound | EC50 (µM) | Assay Conditions |
| NAT | Not specified, but dose-dependent activation shown up to 30 µM | Triply-coupled enzyme assay (NAMPT, NMNAT1, ADH) |
| SBI-797812 | 0.37 | Biochemical assay measuring NMN production |
| Compound 10 (non-pyridyl) | 2.75 | Biochemical assay measuring NMN production |
| Compound 34 | 0.023 | Not specified |
| DS68702229 | 0.046 | Not specified |
Table 2: Effective Concentrations of NAMPT Activators in Cell-Based Assays
| Compound | Cell Line | Concentration | Effect Observed | Incubation Time |
| NAT-5r | HepG2 | 3 µM | Significant elevation of cellular NAD+ | 4 hours |
| NAT / NAT-5r | U2OS | 0.1 - 10 µM | Protection from FK866-induced cytotoxicity | 72 hours |
| SBI-797812 | Cultured Cells | Not specified (nanomolar range) | Increased intracellular NMN and NAD+ | Not specified |
| Compound 10 (non-pyridyl) | A549 | 2 - 10 µM | ~2.5-fold increase in total NAD+/NADH | 4 hours |
Visualized Pathways and Workflows
NAMPT-Mediated NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of NAD+.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NAMPT Enzymatic Assays for Activators
Welcome to the technical support center for Nicotinamide Phosphoribosyltransferase (NAMPT) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered when screening for and characterizing NAMPT activators.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the NAMPT enzymatic assay?
A1: The NAMPT enzymatic assay is typically a coupled-enzyme reaction. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1] The produced NMN is then converted to nicotinamide adenine dinucleotide (NAD+) by a second enzyme, nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, the generated NAD+ is used by a cycling enzyme mix, often involving alcohol dehydrogenase (ADH), to reduce a probe, resulting in a fluorescent or colorimetric signal that is directly proportional to NAMPT activity.[1][2]
Q2: Why is ATP included in the assay if it's not a direct substrate in the primary NAMPT reaction?
A2: ATP is crucial for the catalytic activity of NAMPT. The enzyme requires ATP to phosphorylate a key histidine residue (His247) in its active site. This autophosphorylation is essential for the subsequent binding and conversion of the primary substrates, NAM and PRPP, to NMN.[3][4] Some activators have been shown to increase NAMPT's affinity for ATP, highlighting the importance of this co-substrate in activator screening.
Q3: What are the different mechanisms of NAMPT activation?
A3: NAMPT activators can work through various mechanisms. Some are allosteric modulators that bind to a site distinct from the active site, inducing a conformational change that enhances enzyme activity. A notable example involves binding to a "rear channel" of the enzyme, which can alleviate feedback inhibition by NAM and NAD+. Other activators may work by relieving substrate inhibition, which can occur at high concentrations of NAM.
Q4: How can I distinguish a true NAMPT activator from a false positive?
A4: False positives are a common issue in high-throughput screening. To validate a potential activator, it is essential to perform several counter-screens and secondary assays. These include:
-
Testing for compound autofluorescence: Run the assay with the compound but without the enzyme to see if the compound itself fluoresces at the detection wavelength.
-
Assessing interference with coupling enzymes: Test the compound's effect on the downstream enzymes (NMNAT, ADH) in the coupled assay.
-
Orthogonal assays: Use a different assay format to confirm activation, for example, a direct NMN detection method instead of a coupled NAD+ assay.
-
Cell-based assays: A true activator should increase intracellular NAD+ levels and protect cells from NAMPT inhibitor-induced cell death.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Background Signal | 1. Contamination of reagents or microplate. 2. Autofluorescence of the test compound. 3. High concentration of DMSO. | 1. Use fresh, high-quality reagents and sterile labware. 2. Pre-screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. If fluorescent, consider using a different detection method (e.g., colorimetric or luminescence-based). 3. Ensure the final DMSO concentration does not exceed 1% and is consistent across all wells. |
| Poor Z'-factor or High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent incubation times or temperatures. 3. Enzyme instability. 4. Sub-optimal reagent concentrations. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Maintain a consistent temperature and use a timer for all incubation steps. 3. Keep the NAMPT enzyme on ice at all times and avoid repeated freeze-thaw cycles. 4. Optimize the concentrations of NAMPT, NAM, PRPP, and ATP. |
| Apparent Activation is Not Dose-Dependent | 1. Compound insolubility at higher concentrations. 2. Compound forming aggregates that interfere with the assay. 3. Complex mechanism of action (e.g., relieving substrate inhibition only at specific substrate concentrations). | 1. Check the solubility of the compound in the assay buffer. 2. Include detergents like Triton X-100 in the assay buffer to prevent aggregation. 3. Perform kinetic studies by varying the concentrations of NAM and PRPP to understand the mechanism. |
| No Activation Observed with a Known Activator (Control) | 1. Inactive enzyme. 2. Incorrect assay conditions (e.g., substrate concentrations). 3. Degraded activator compound. | 1. Verify the activity of the recombinant NAMPT enzyme. 2. Ensure substrate concentrations are optimal for detecting activation. Some activators are only effective at specific NAM concentrations. 3. Use a fresh aliquot of the control activator. |
| Assay-to-Assay Variability | 1. Differences in reagent preparation. 2. Variations in environmental conditions. 3. Inconsistent cell passage number (for cell-based assays). | 1. Prepare large batches of reagents to be used across multiple experiments. 2. Monitor and control temperature and humidity in the laboratory. 3. Use cells with a consistent and low passage number for cellular assays. |
Experimental Protocols
Biochemical NAMPT Activator Screening Assay (Fluorometric)
This protocol is a generalized procedure for identifying NAMPT activators in a high-throughput format.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Resazurin (or other fluorescent probe)
-
Test compounds dissolved in DMSO
-
Known NAMPT activator (e.g., SBI-797812) as a positive control
-
Known NAMPT inhibitor (e.g., FK866) as a negative control
-
384-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing NAMPT Assay Buffer, NMNAT, ADH, and the fluorescent probe.
-
Prepare a substrate mix containing NAM, PRPP, and ATP in assay buffer. The final concentrations should be optimized, but typical ranges are provided in the table below.
-
-
Assay Plate Setup:
-
Add 1 µL of test compound, positive control, negative control, or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of the diluted NAMPT enzyme solution to all wells except the "no enzyme" control wells. Add assay buffer to these wells instead.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Initiate the Reaction:
-
Add 20 µL of the substrate master mix to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 560/590 nm for resorufin).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of activation relative to the DMSO control.
-
Plot the percent activation against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum activation is achieved).
Quantitative Data Summary
| Parameter | Typical Concentration Range | Notes |
| Recombinant NAMPT | 10-50 nM | Optimal concentration should be determined empirically. |
| Nicotinamide (NAM) | 5-50 µM | Be aware of potential substrate inhibition at higher concentrations. |
| PRPP | 10-100 µM | |
| ATP | 0.5-2.5 mM | Activation by some compounds is ATP-dependent. |
| NMNAT | 1-5 µg/mL | Ensure the coupling enzyme is not rate-limiting. |
| ADH | 1-5 µg/mL | Ensure the coupling enzyme is not rate-limiting. |
| Incubation Time | 60-120 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | |
| Final DMSO Concentration | ≤ 1% | High concentrations can inhibit enzyme activity. |
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and points of activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
Technical Support Center: Cell Line-Specific Responses to NAMPT Activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NAMPT activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NAMPT activators?
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide. NAMPT activators are small molecules that allosterically bind to the enzyme, enhancing its catalytic activity. This leads to an increased production of nicotinamide mononucleotide (NMN), the direct precursor of NAD+, ultimately boosting intracellular NAD+ levels. This modulation can impact a wide range of cellular processes that are dependent on NAD+, including metabolism, DNA repair, and cell signaling.[1][2][3]
Q2: Why do different cell lines exhibit varying responses to NAMPT activators?
The differential response of cell lines to NAMPT activators is influenced by several factors:
-
Dependence on the NAD+ Salvage Pathway: Cells that are highly reliant on the NAMPT-mediated salvage pathway for their NAD+ supply are more sensitive to modulation by NAMPT activators.
-
Expression Levels of NAD+ Biosynthesis Enzymes: The expression levels of other enzymes involved in NAD+ biosynthesis, such as nicotinate phosphoribosyltransferase (NAPRT1) in the Preiss-Handler pathway, can influence a cell's response.[2] Cells with high NAPRT1 expression can synthesize NAD+ from nicotinic acid, making them less dependent on the NAMPT pathway.[2]
-
Metabolic State: The basal metabolic rate and the specific metabolic pathways active in a particular cell line can affect its reliance on NAD+ and, consequently, its response to NAMPT activators.
-
Downstream Signaling Pathways: The activation status of signaling pathways downstream of NAD+, such as those involving sirtuins and poly(ADP-ribose) polymerases (PARPs), can also contribute to the observed cellular phenotype.
Q3: What are the expected effects of NAMPT activators on cancer cell viability?
The effects of NAMPT activators on cancer cell viability are context-dependent and can be complex. While NAMPT inhibitors are generally cytotoxic to cancer cells that are highly dependent on the NAD+ salvage pathway, the effect of NAMPT activators is less straightforward.
Some studies have shown that certain NAMPT activators, such as NAT and NAT-5r, do not exhibit significant cytotoxicity in several cancer cell lines, including HepG2 (liver carcinoma), U2OS (osteosarcoma), T98G (glioblastoma), and SH-SY5Y (neuroblastoma), at concentrations up to 10 µM. In contrast, the NAMPT activator P7C3 has been shown to protect U2OS cells from doxorubicin-induced toxicity. This suggests that the impact on cell viability may depend on the specific compound, the cancer cell type, and the experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant increase in NAD+ levels after treatment with a NAMPT activator. | Cell line is not highly dependent on the NAMPT salvage pathway. | 1. Characterize the expression of NAPRT1 in your cell line via qPCR or Western blot. High NAPRT1 expression may indicate reliance on the Preiss-Handler pathway. 2. Consider using a cell line known to have low or no NAPRT1 expression. |
| Suboptimal activator concentration or incubation time. | 1. Perform a dose-response experiment with a wide range of activator concentrations. 2. Conduct a time-course experiment to determine the optimal incubation period for observing an increase in NAD+ levels. | |
| Issues with the NAD+ measurement assay. | 1. Ensure your NAD+ extraction protocol is validated and performed correctly. 2. Use a sensitive and reliable NAD+ detection method, such as a commercially available luminescent or fluorescent assay, or HPLC. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | 1. Maintain consistent cell seeding densities across experiments. 2. Ensure that the passage number of the cells is within a consistent range. 3. Use a consistent source and lot of cell culture medium and supplements. |
| Degradation of the NAMPT activator. | 1. Store the NAMPT activator according to the manufacturer's instructions. 2. Prepare fresh dilutions of the activator for each experiment from a stock solution. | |
| Unexpected effects on cell viability. | Off-target effects of the NAMPT activator. | 1. Test the activator in a cell line known to be unresponsive to NAMPT modulation to assess potential off-target effects. 2. If possible, use a structurally distinct NAMPT activator to confirm that the observed phenotype is due to on-target activity. |
| The specific cellular context and downstream signaling. | 1. Investigate the activity of downstream NAD+-dependent enzymes, such as sirtuins and PARPs, to better understand the functional consequences of increased NAD+ levels in your cell line. |
Quantitative Data
The following tables summarize the available quantitative data on the effects of NAMPT activators in various cell lines. Please note that data on the dose-dependent effects of NAMPT activators in a wide range of cancer cell lines is currently limited in the public domain.
Table 1: Effect of NAMPT Activator SBI-797812 on NAD+ and NMN Levels in A549 Lung Carcinoma Cells
| Concentration of SBI-797812 | Fold Increase in NMN Levels | Fold Increase in NAD+ Levels |
| 0.4 µM | 2.7 | 1.5 |
| 2.0 µM | 6.1 | 1.7 |
| 10.0 µM | 16.7 | 2.2 |
| Data is based on a 4-hour treatment period. |
Table 2: Enzymatic Activation of NAMPT by Activators
| Activator | EC50 | Cell Line/System |
| SBI-797812 | 0.37 µM | In vitro human NAMPT enzyme assay |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the NAMPT activator in the appropriate cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest activator concentration.
-
Add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the EC50 value (the concentration that gives half-maximal response).
-
2. NAD+ Level Measurement (Using a Commercial Kit)
This protocol provides a general workflow for measuring intracellular NAD+ levels. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and treat with the NAMPT activator or vehicle control for the desired time.
-
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the extraction buffer provided in the kit. This step is often performed under acidic conditions to preserve NAD+.
-
-
NAD+ Cycling Reaction:
-
Add the cell lysates and NAD+ standards to a 96-well plate.
-
Add the reaction master mix, which typically contains an enzyme that cycles between NAD+ and NADH, and a probe that generates a colorimetric or fluorescent signal.
-
Incubate the plate at room temperature, protected from light, for the time specified in the protocol.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
-
Normalize the NAD+ levels to the protein concentration or cell number.
-
3. Western Blot Analysis for NAMPT Pathway Proteins
This protocol outlines the general steps for assessing the protein levels of NAMPT and downstream effectors.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the NAMPT activator or vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., NAMPT, SIRT1, or cleaved PARP).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of NAMPT activation and its downstream effects.
Caption: A logical workflow for troubleshooting unexpected results in experiments with NAMPT activators.
References
Addressing solubility issues of NAMPT activator compounds
Technical Support Center
For researchers, scientists, and drug development professionals working with Nicotinamide Phosphoribosyltransferase (NAMPT) activators, achieving optimal solubility is a critical first step for reliable experimental outcomes. This guide provides practical solutions to common solubility challenges, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when handling NAMPT activator compounds.
Q1: My NAMPT activator compound is not dissolving in DMSO. What should I do?
A1: Difficulty dissolving a NAMPT activator in DMSO can be due to several factors. Here's a step-by-step troubleshooting approach:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its effectiveness as a solvent for many organic compounds.[1][2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply Gentle Heat: Briefly warming the solution to 37°C can aid in the dissolution of some compounds.[3] However, be cautious and verify the compound's thermal stability to avoid degradation.
-
Utilize Sonication: A water bath sonicator can be very effective in breaking down compound aggregates and facilitating dissolution.[3] Sonicate the vial for 10-15 minutes and visually inspect for complete dissolution.
-
Vortex Vigorously: After adding the solvent, ensure the mixture is vortexed thoroughly for at least 1-2 minutes to initiate the dissolution process.[3]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs because the compound is poorly soluble in aqueous solutions. To mitigate this:
-
Lower the Final DMSO Concentration: A final DMSO concentration of ≤0.1% is generally recommended for cell culture experiments to minimize solvent-induced toxicity and reduce the chances of precipitation.
-
Use a Multi-Step Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a small volume of your aqueous buffer or medium, vortexing immediately and thoroughly after addition. Then, add this intermediate dilution to the final volume.
-
Consider Formulation Vehicles for In Vivo Studies: For animal studies, complex formulation vehicles are often necessary. Common mixtures include combinations of DMSO, PEG300, Tween 80, and saline or corn oil. The optimal ratio will need to be determined for your specific compound.
Q3: What is the maximum recommended storage time and temperature for NAMPT activator stock solutions?
A3: For optimal stability, stock solutions should be stored at low temperatures and protected from light. A general guideline is to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I determine the solubility of my NAMPT activator in different solvents?
A4: A systematic solubility test is recommended. This involves adding small, precise amounts of the compound to a fixed volume of solvent and observing the point at which no more compound dissolves (saturation). This can be done visually or quantified more accurately using techniques like HPLC.
Quantitative Data Summary
The following table summarizes the solubility of several common NAMPT activators in DMSO, providing a quick reference for your experimental planning.
| Compound Name | Molecular Weight ( g/mol ) | Solvent | Reported Concentration (Mass) | Reported Concentration (Molar) | Notes |
| Nampt activator-1 | 299.32 | DMSO | 250 mg/mL | 835.23 mM | Ultrasonic treatment is recommended. |
| Nampt-IN-5 | 427.5 | DMSO | 48 mg/mL | 112.28 mM | Sonication is recommended to aid dissolution. |
| SBI-797812 | 402.48 | DMSO | 80 mg/mL | 198.77 mM | Use of fresh, non-hygroscopic DMSO is critical. |
| Nampt activator-5 | - | DMSO | 40 mg/mL | - | For preparation of in vivo formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of a NAMPT Activator
This protocol provides a general procedure for preparing a stock solution, using Nampt-IN-5 as an example.
Materials:
-
NAMPT activator powder (e.g., Nampt-IN-5)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of the NAMPT activator powder to reach room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of Nampt-IN-5 (MW: 427.5 g/mol ), weigh out 4.275 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. In this example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath sonicator for 10-15 minutes.
-
If necessary, brief warming to 37°C can also be applied to aid dissolution.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of a DMSO stock solution for treating cells in culture, emphasizing the importance of minimizing the final DMSO concentration.
Materials:
-
10 mM NAMPT activator DMSO stock solution
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells. Remember to account for the final volume in the well. The goal is to keep the final DMSO concentration at or below 0.1%.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 100 µL, you could add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution.
-
Add the required volume of the intermediate dilution to your experimental wells containing cells and medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to control wells.
Visualizations
Caption: Allosteric activation of the NAMPT enzyme by an activator compound.
Caption: Step-by-step workflow for preparing NAMPT activator solutions.
Caption: Decision tree for resolving common NAMPT activator solubility problems.
References
Technical Support Center: Understanding the Biphasic Dose-Response of NAMPT Activators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nicotinamide Phosphoribosyltransferase (NAMPT) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret the complex biphasic dose-response often observed with these compounds and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response, and why is it observed with NAMPT activators?
A biphasic dose-response, also known as hormesis, is a phenomenon where a compound exhibits a stimulatory effect at low concentrations and an inhibitory effect at high concentrations.[1] With NAMPT activators, this can manifest as an increase in NAD+ levels at low doses, followed by a decrease at higher doses.
Several factors can contribute to this observation:
-
Mechanism of Action: Many NAMPT activators are positive allosteric modulators (N-PAMs) that bind to a "rear channel" of the enzyme.[2][3] At optimal concentrations, this binding enhances NAMPT's catalytic efficiency. However, at higher concentrations, these molecules might interfere with the productive binding of the substrate, nicotinamide (NAM), or induce a conformational change that is less favorable for catalysis, leading to inhibition.[2]
-
Substrate and Product Inhibition: NAMPT activity is tightly regulated by cellular concentrations of its substrates (ATP, PRPP, NAM) and products (NMN, NAD+).[3] High concentrations of the activator might disrupt this delicate balance. For instance, some activators have been shown to inhibit NAMPT activity at high, physiologically relevant ATP concentrations.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. The compound might interact with other enzymes in the NAD+ metabolic pathway or other cellular components, leading to a reduction in NAD+ levels or cytotoxicity that masks the intended activation of NAMPT.
Q2: What are the key signaling pathways involved in NAMPT activation?
The primary signaling pathway is the NAD+ salvage pathway . NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).
By increasing the intracellular pool of NAD+, NAMPT activators influence the activity of NAD+-dependent enzymes, such as:
-
Sirtuins (SIRTs): A family of deacetylases that play crucial roles in gene silencing, DNA repair, and metabolic regulation.
-
Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and cell death pathways.
-
CD38: An enzyme that consumes NAD+ to produce signaling molecules.
There is also evidence of crosstalk with other signaling pathways. For example, a negative feedback loop between NAMPT and the TGF-β signaling pathway has been reported in colorectal cancer cells.
Q3: How can I confirm that the observed cellular effects are due to on-target NAMPT activation?
To confirm on-target activity, consider the following experiments:
-
Rescue Experiments: Since NAMPT inhibition can be bypassed by providing downstream metabolites, supplementing the cell culture medium with nicotinamide mononucleotide (NMN) or nicotinic acid (NA) should reverse the on-target effects of your NAMPT activator (at inhibitory concentrations) or other NAMPT inhibitors. If the phenotype persists, it is likely due to an off-target effect.
-
Use of a Known Inhibitor: The potent and selective NAMPT inhibitor FK866 can be used as a tool. The effects of a true NAMPT activator should be counteracted by co-treatment with FK866.
-
Structurally Distinct Activators: Comparing the effects of your compound with a structurally unrelated NAMPT activator can help differentiate on-target from off-target effects.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) can be used to confirm direct binding of your compound to the NAMPT enzyme.
Troubleshooting Guide
Issue 1: Inconsistent or no activation of NAMPT observed in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific NAD+ Metabolism | Different cell lines have varying reliance on the NAD+ salvage pathway versus the de novo or Preiss-Handler pathways. Characterize the expression of key enzymes like Nicotinate Phosphoribosyltransferase (NAPRT) in your cell line. Cells with high NAPRT expression can synthesize NAD+ from nicotinic acid (NA), potentially masking the effects of a NAMPT activator. Consider using a cell line with low NAPRT expression for more consistent results. |
| Inappropriate Assay Conditions | The cellular context, including concentrations of ATP, NAM, and NAD+, is critical for NAMPT activator efficacy. Ensure your cell culture medium has a defined composition. High concentrations of nicotinamide in the medium could lead to substrate inhibition, which some activators are designed to relieve. Optimize cell seeding density and assay duration. |
| Poor Compound Solubility or Stability | Poor aqueous solubility can lead to inaccurate dosing and reduced cellular availability. Ensure complete solubilization of the compound in a suitable solvent like DMSO before final dilutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. |
| Biphasic Dose-Response | You may be working at a concentration that is on the inhibitory side of the dose-response curve. Perform a wide dose-response curve to identify the optimal concentration for activation. |
Issue 2: Unexpected cytotoxicity observed at concentrations intended for NAMPT activation.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, the compound may be hitting other targets, leading to toxicity. Perform a rescue experiment with NMN or NA. If cytotoxicity is not rescued, it is likely an off-target effect. Consider performing kinase profiling or other off-target screening assays. |
| Potent On-Target Inhibition | Some compounds designed as activators can act as inhibitors under certain cellular conditions. If the cytotoxicity is rescued by NMN or NA, it suggests potent on-target inhibition of NAMPT, leading to NAD+ depletion and cell death. |
| High Rate of NAD+ Turnover | Some cell lines have a very high rate of NAD+ consumption, making them more susceptible to even partial NAMPT inhibition. Characterize the basal NAD+ levels and turnover rate in your cell line. |
Quantitative Data Summary
The following table summarizes the activity of a known NAMPT activator, SBI-797812, for comparative purposes. Researchers should populate a similar table with their own experimental data.
| Compound | Assay Type | EC50 / IC50 | Cell Line | Notes | Reference |
| SBI-797812 | Biochemical NAMPT Activation | EC50: 0.37 µM | - | Reported to increase NMN production by 110%. | |
| Cellular NAD+ Increase | ~5-fold increase | - | Measured using 13C/15N-labelled NAM tracing. | ||
| Inhibition of NAMPT Activity | - | THP-1 | Observed to inhibit NAMPT activity and NAD+ formation in this cell line. |
Experimental Protocols
Protocol 1: Fluorometric NAMPT Activity Assay (Biochemical)
This protocol is a generalized procedure based on commercially available kits and published methods. It relies on a coupled enzymatic reaction.
-
Enzyme Preparation:
-
Thaw recombinant human NAMPT enzyme on ice.
-
Dilute the enzyme to a final concentration of 12-50 ng/µl in NAMPT Dilution Buffer. Keep on ice.
-
-
Assay Plate Setup (96-well black plate):
-
Blank Wells: Add NAMPT Dilution Buffer.
-
Positive Control Wells (100% activity): Add diluted NAMPT enzyme.
-
Test Compound Wells: Add diluted NAMPT enzyme and your serially diluted NAMPT activator. Pre-incubate for 30 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing NAMPT Assay Buffer, ATP, nicotinamide (NAM), PRPP, and the coupling enzymes (e.g., NMNAT and a cycling enzyme mix like alcohol dehydrogenase).
-
Add the Master Mix to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 340 nm/460 nm (for NADH production).
-
-
Data Analysis:
-
Subtract the background fluorescence (Blank wells) from all readings.
-
Plot the percent activation relative to the positive control against the compound concentration to determine the EC50 value.
-
Protocol 2: Cell-Based NAD+ Quantification Assay
This protocol measures the impact of the NAMPT activator on intracellular NAD+ levels.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NAMPT activator in cell culture medium.
-
Treat the cells and include a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 4-24 hours).
-
-
NAD+ Extraction:
-
Lyse the cells using an appropriate extraction buffer (commercially available kits provide this).
-
Neutralize the extracts according to the kit protocol.
-
-
NAD+ Measurement:
-
Use a commercially available NAD/NADH quantification kit (colorimetric or fluorometric).
-
Add the extracted samples and NAD+ standards to a new 96-well plate.
-
Add the reaction mixture from the kit.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
-
Normalize the NAD+ levels to cell number or protein concentration.
-
Visualizations
References
Navigating NAMPT Activity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Nicotinamide Phosphoribosyltransferase (NAMPT) activity assays.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during NAMPT activity assays, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Reagent or plate contamination. | Use fresh reagents and sterile, low-binding microplates.[1] |
| Intrinsic fluorescence of test compounds. | Test the compound alone in the assay buffer to quantify its fluorescence and subtract this value from the results.[1] | |
| Low Signal or No Activity | Inactive recombinant NAMPT enzyme. | Verify the activity of the enzyme stock. Consider purchasing a new batch if necessary.[2] |
| Incorrect concentration of substrates or coupling enzymes. | Double-check all reagent dilutions and calculations to ensure they are at optimal concentrations.[1][2] | |
| Suboptimal incubation time or temperature. | Optimize the incubation time and ensure the incubator is calibrated to the correct temperature (typically 30°C or 37°C). | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. |
| Inconsistent incubation temperature across the plate. | Use a calibrated incubator and ensure even temperature distribution. Avoid placing plates in areas with temperature fluctuations. | |
| Cell seeding density variations (for cell-based assays). | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Inconsistent IC50 Values for Inhibitors | Compound solubility or stability issues. | Ensure the inhibitor is fully dissolved. Prepare fresh dilutions for each experiment. |
| Variations in assay conditions (e.g., temperature, incubation time). | Standardize the assay protocol and ensure all experimental parameters are consistent between experiments. | |
| Cell line integrity and passage number. | Use cells with a consistent and low passage number. Authenticate the cell line periodically. |
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents in a coupled NAMPT activity assay?
A1: A typical coupled NAMPT activity assay involves several key components. NAMPT itself catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The produced NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, an enzyme such as alcohol dehydrogenase (ADH) uses the generated NAD+ to reduce a probe, which results in a fluorescent or colorimetric signal. ATP is also a required substrate for the NAMPT reaction.
Q2: What are the recommended controls for a NAMPT inhibitor screening assay?
A2: To ensure the reliability of your results, it is crucial to include the following controls:
-
Blank: Contains all reagents except the NAMPT enzyme. This helps to determine the background signal.
-
Positive Control (100% activity): Includes all reagents, including the NAMPT enzyme, but no inhibitor. This represents the maximum enzyme activity.
-
Vehicle Control: For inhibitor studies, this contains the NAMPT enzyme and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive Control Inhibitor: A known NAMPT inhibitor, such as FK866, should be included to validate the assay's ability to detect inhibition.
Q3: How can I be sure that the observed effects in my cell-based assay are due to NAMPT inhibition?
A3: A rescue experiment is a key method to confirm on-target activity. Supplementing the cells with a downstream product of the NAMPT enzyme, such as nicotinamide mononucleotide (NMN), should reverse the cytotoxic effects of the NAMPT inhibitor if the effects are indeed due to NAMPT inhibition.
Q4: My cell line seems resistant to NAMPT inhibitors. What could be the reason?
A4: Some cell lines can utilize an alternative pathway for NAD+ synthesis called the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor. If the cell line expresses high levels of Nicotinate Phosphoribosyltransferase (NAPRT), it can bypass the NAMPT-dependent salvage pathway, conferring resistance to NAMPT inhibitors. Ensure you are using a cell culture medium with a defined composition, and if necessary, one that lacks nicotinic acid.
Experimental Protocols
Biochemical NAMPT Inhibition Assay (Fluorometric)
This protocol is a generalized procedure for measuring the inhibitory activity of a compound on recombinant NAMPT enzyme.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Test inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., FK866) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in the assay buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in the assay buffer.
-
-
Assay Protocol:
-
Add 25 µL of the 2X NAMPT enzyme solution to each well of a 96-well plate. For the blank control, add 25 µL of assay buffer without the enzyme.
-
Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at room temperature with gentle agitation.
-
Initiate the reaction by adding 50 µL of the 2X substrate and coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based NAMPT Inhibition Assay (Cell Viability)
This protocol assesses the effect of a NAMPT inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Positive control inhibitor (e.g., FK866)
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
96-well clear-bottom black microplate
-
Fluorescence or luminescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor and a positive control inhibitor in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium and reagent only) from all readings.
-
Calculate the percent viability relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow for an inhibition assay.
Caption: The NAD+ Salvage Pathway mediated by NAMPT.
Caption: A generalized workflow for a NAMPT inhibition assay.
References
Impact of substrate concentration on NAMPT activator performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Nicotinamide Phosphoribosyltransferase (NAMPT) activators. The performance of these activators can be highly sensitive to experimental conditions, particularly the concentration of the substrate, nicotinamide (NAM).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments. The primary focus is on the critical role of substrate concentration in modulating the activity of NAMPT activators.
Issue 1: My NAMPT activator shows weak activity, no activity, or even inhibition.
This is a common issue that can often be traced back to the concentration of the NAM substrate used in the assay. Different classes of NAMPT activators have distinct responses to NAM concentrations.
-
Possible Cause 1: Sub-optimal NAM Concentration. Some activators, like SBI-797812, have been reported to inhibit NAMPT at low NAM concentrations and only demonstrate activation at higher concentrations.[1][2] This is thought to be due to relieving the natural substrate inhibition that occurs with NAMPT at high NAM levels.[1] Conversely, other activators may have an optimal range, outside of which their performance diminishes.
-
Possible Cause 2: Inappropriate Assay Conditions. The overall reaction kinetics, including the concentrations of ATP and PRPP (the second substrate), can influence activator performance. Cellular feedback inhibition by NAD+ can also play a role in cellular assays.[3][4]
-
Troubleshooting Steps:
-
Vary NAM Concentration: Perform a dose-response experiment for your activator across a wide range of NAM concentrations (e.g., from low micromolar to millimolar). This will help you determine the optimal NAM concentration for your specific activator and experimental system.
-
Consult Kinetic Data: Refer to the kinetic parameters of your specific activator if available. As shown in the table below, activators can alter the enzyme's Michaelis constant (Km) and maximum reaction rate (Vmax).
-
Verify Other Reagents: Ensure that all other reagents, especially ATP and PRPP, are at their optimal concentrations as specified in established protocols.
-
Quantitative Data Summary
The following table summarizes the kinetic behavior of a NAMPT activator (NAT) as an example of how activators can influence the enzyme's response to its substrates.
| Condition | Substrate | Km (μM) | Vmax (relative units) |
| Control (No Activator) | Nicotinamide (NAM) | 1.2 ± 0.1 | 1.0 |
| With NAT Activator | Nicotinamide (NAM) | 3.1 ± 0.4 | 2.1 |
| Control (No Activator) | PRPP | 12.1 ± 1.5 | 1.0 |
| With NAT Activator | PRPP | 31.3 ± 4.8 | 2.2 |
| (Data adapted from a study on a novel NAMPT activator (NAT), showing that the activator increases both the Km and Vmax for both substrates.) |
Issue 2: I am observing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent Substrate/Reagent Preparation. Small variations in the prepared concentrations of NAM, ATP, or the activator itself can lead to significant differences in measured activity.
-
Possible Cause 2: Cell-Specific Effects. In cellular assays, the endogenous levels of NAM and NAD+ can vary between cell lines or even with cell passage number and culture conditions. Some activators may even have cell or tissue-selective effects.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare fresh stock solutions of NAM and your activator for each experiment. Avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: When using cellular models, ensure consistent cell seeding densities, passage numbers, and media composition.
-
Run Controls: Always include a "no activator" control and a "no enzyme" control to establish a baseline and check for background signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NAMPT activation and how does substrate concentration fit in?
A1: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). Most small-molecule activators are allosteric modulators, meaning they bind to a site on the enzyme distinct from the active site. This binding can induce a conformational change that, for example, increases the catalytic rate (Vmax) or alters substrate binding. Some activators, known as N-PAMs (NAMPT Positive Allosteric Modulators), are thought to bind to a "rear channel" of the enzyme, which regulates NAM binding and can relieve feedback inhibition caused by high concentrations of NAM itself.
Q2: How do I determine the optimal NAM concentration for my specific activator?
A2: The best approach is to perform a matrix titration. First, determine the EC50 of your activator at a fixed, literature-reported NAM concentration (e.g., 5 µM). Then, using the activator at its EC50, perform a NAM titration curve to find the concentration of NAM that yields the highest enzymatic activity. The data in the research literature suggests that for some activators, this could be at higher concentrations than typically used for kinetic assays.
Q3: Can a compound switch from being a NAMPT inhibitor to an activator?
A3: Yes, this has been observed. Structurally similar compounds can have opposite effects. For instance, some urea-type compounds are potent NAMPT inhibitors, while structurally related analogues act as activators. Furthermore, the activator SBI-797812 has been shown to inhibit NAMPT at low NAM concentrations but activate it at higher concentrations. This highlights the critical importance of substrate concentration in defining the compound's observed effect.
Q4: Are there different classes of NAMPT activators that respond differently to substrate concentration?
A4: Yes. While research is ongoing, distinct classes are emerging:
-
NATs (NAMPT Activators): This class was shown to increase the Vmax of the enzyme, but also the Km for NAM, suggesting it is most effective when the substrate is not limiting.
-
N-PAMs (NAMPT Positive Allosteric Modulators): These activators can alleviate the natural feedback inhibition caused by high levels of NAM and NAD+, making them particularly effective at higher substrate concentrations that might otherwise be inhibitory.
-
SBI-797812: This compound appears to work by relieving substrate inhibition, thus requiring high NAM concentrations for its activatory effect to be observed.
Experimental Protocols & Visualizations
Protocol: In Vitro NAMPT Activity Assay (Triple-Coupled Enzymatic Assay)
This protocol is adapted from methods used for high-throughput screening and characterization of NAMPT activators. It measures the final production of NADH, which is fluorescent.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
ATP
-
Recombinant NMNAT1 enzyme
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)
-
NAMPT activator of interest, dissolved in DMSO
-
96-well or 384-well black assay plates
Procedure:
-
Prepare Reagent Mix: Create a master mix in assay buffer containing NMNAT1, ADH, PRPP (e.g., at 0.4 mM), ATP (e.g., at 2 mM), and ethanol.
-
Activator Dispensing: Serially dilute the NAMPT activator in DMSO, then add a small volume (e.g., 0.5 µL) to the wells of the assay plate. Include DMSO-only wells as a control.
-
Add NAMPT and NAM: Add NAMPT enzyme to the wells. To initiate the reaction, add the substrate NAM. To test the impact of substrate concentration, add varying final concentrations of NAM to different sets of wells (e.g., 1 µM, 5 µM, 20 µM, 100 µM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Fluorescence Reading: Measure the fluorescence of the produced NADH using a plate reader with an excitation wavelength of ~340-360 nm and an emission wavelength of ~445-460 nm.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" controls). Plot the rate of reaction (fluorescence increase over time) against the activator concentration at each NAM concentration to determine EC50 values and observe the impact of the substrate.
Diagrams
Caption: The NAD+ Salvage Pathway highlighting the role of NAMPT.
Caption: Workflow for testing NAMPT activator performance.
Caption: Troubleshooting unexpected NAMPT activator results.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Control Experiments for NAMPT Activator Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Nicotinamide Phosphoribosyltransferase (NAMPT) activators. Proper control experiments are crucial for validating the on-target activity and specificity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an in vitro NAMPT activity assay?
A: Proper controls are fundamental for interpreting your results accurately.
-
Negative Controls:
-
No Enzyme Control: This well contains all reaction components except for the NAMPT enzyme. It helps to determine the background signal from the assay reagents themselves.[1]
-
Vehicle Control: This well contains the NAMPT enzyme and all reaction components, plus the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This serves as the baseline for 100% NAMPT activity.[2]
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of your test compound. This helps to rule out non-specific effects arising from the chemical scaffold of the activator.[3]
-
-
Positive Controls:
-
Known NAMPT Activator: Use a well-characterized NAMPT activator, such as SBI-797812, as a positive control for assay performance and as a benchmark for comparing the potency of your test compound.[4][5]
-
NAMPT Inhibitor: Including a known NAMPT inhibitor like FK866 can confirm that the assay is sensitive to modulation of NAMPT activity. In an activator screen, you would expect the inhibitor to decrease the signal.
-
Q2: My putative NAMPT activator shows no effect on cellular NAD+ levels. What are the possible reasons?
A: Several factors could contribute to a lack of cellular activity despite potential in vitro efficacy:
-
Cell Permeability: The compound may not effectively cross the cell membrane.
-
Compound Stability: The activator might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Alternative NAD+ Pathways: The cell line used may rely on other NAD+ biosynthesis pathways, such as the Preiss-Handler pathway (from nicotinic acid, NA) or the de novo pathway (from tryptophan), which bypasses the need for NAMPT. Using media with defined concentrations of NAD+ precursors can help minimize this interference.
-
Assay Sensitivity and Timing: The assay for measuring NAD+ may not be sensitive enough, or the measurement might be taken at a suboptimal time point. Perform a time-course experiment (e.g., 6, 12, 24 hours) to capture the kinetics of NAD+ production.
Q3: How can I distinguish between direct NAMPT activation and potential off-target effects?
A: Distinguishing on-target from off-target effects is critical for validating your compound.
-
Orthogonal Assays: Confirm NAMPT activation using a different assay format. For example, if you initially used a coupled, multi-enzyme assay, validate your findings with a direct assay that measures the formation of NMN, the direct product of NAMPT.
-
Counter-Screening: Test your compound against other NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and Poly (ADP-ribose) Polymerases (PARPs), to ensure it does not directly modulate their activity.
-
Target Engagement: Use techniques like a protein thermal shift assay to confirm that your compound physically binds to the NAMPT enzyme.
-
Knockdown/Knockout Models: Test your activator in cells where NAMPT has been knocked down (e.g., using siRNA) or knocked out. A true NAMPT activator should have no effect or a significantly blunted effect in these cells compared to wild-type cells.
Q4: What is a rescue experiment and why is it critical for validating a NAMPT activator's effects?
A: A rescue experiment is essential to prove that the observed biological effects of your compound are a direct consequence of modulating the intended target. In the context of NAMPT activators, this often involves demonstrating that the activator can overcome the effects of a NAMPT inhibitor.
For example, the potent NAMPT inhibitor FK866 causes cell death by depleting cellular NAD+. A valid NAMPT activator should be able to "rescue" the cells from FK866-induced cytotoxicity by boosting NAMPT activity and restoring NAD+ levels. If your compound can reverse the phenotype caused by a specific inhibitor of your target, it provides strong evidence of on-target activity.
Q5: I'm seeing high variability in my NAMPT assay results. What are the common causes and solutions?
A: High variability can obscure real effects. Common culprits include:
-
Pipetting Errors: Ensure pipettes are properly calibrated and use consistent technique.
-
Inconsistent Incubation Times/Temperatures: Use a calibrated incubator and ensure even temperature distribution across the assay plate. Minor variations can significantly impact enzyme kinetics.
-
Reagent Instability: Ensure all reagents, especially the NAMPT enzyme and substrates, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents when in doubt.
-
Cell Seeding Density: In cell-based assays, ensure even cell seeding as density can affect metabolic rates and compound efficacy.
-
Compound Precipitation: Visually inspect wells to ensure your compound is not precipitating out of solution at the tested concentrations.
Experimental Protocols
Protocol 1: In Vitro Fluorometric NAMPT Activity Assay for Activator Screening
This protocol is based on a coupled enzymatic reaction to measure NAMPT activity. NAMPT produces nicotinamide mononucleotide (NMN), which is then converted to NAD+. The NAD+ is subsequently used by a cycling enzyme to generate a fluorescent signal proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer
-
Substrates: Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Coupling Enzymes (e.g., NMNAT, Alcohol Dehydrogenase)
-
Fluorescent Probe/Substrate
-
96-well black, clear-bottom assay plate
-
Test compound (putative activator) and control compounds (e.g., SBI-797812, FK866)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of your test compound and controls in assay buffer.
-
Enzyme Preparation: Dilute the recombinant NAMPT enzyme to the desired working concentration in cold assay buffer.
-
Assay Plate Setup: Add the following to triplicate wells of a 96-well plate:
-
Blank Wells: Assay Buffer only.
-
Vehicle Control (100% Activity): Diluted NAMPT enzyme + vehicle.
-
Test Compound Wells: Diluted NAMPT enzyme + serial dilutions of the test compound.
-
Positive Control Wells: Diluted NAMPT enzyme + known activator (e.g., SBI-797812).
-
-
Pre-incubation: Add the compounds or vehicle to the wells containing the enzyme and pre-incubate for 15-30 minutes at 37°C to allow for compound binding.
-
Reaction Initiation: Prepare a substrate mix containing NAM, PRPP, and the coupling enzymes/probe. Add this mix to all wells to start the reaction.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure fluorescence intensity at appropriate excitation/emission wavelengths at multiple time points (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (Blank wells) from all other readings.
-
Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the activity of test compound wells to the vehicle control (set to 100%).
-
Plot the percent activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal activation).
-
Protocol 2: Measuring Cellular NAD+/NADH Levels to Confirm Activator Efficacy
This protocol assesses the ability of a NAMPT activator to increase intracellular NAD+ levels in a cell-based model.
Materials:
-
Selected cell line (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
Test compound and vehicle control
-
Commercially available NAD+/NADH assay kit (colorimetric or fluorometric)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound or vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
NAD+/NADH Extraction: Lyse the cells using the extraction buffer provided in the assay kit. Follow the kit's instructions to separate the NAD+ and NADH fractions. This often involves acid/base treatment or heating steps.
-
Detection: Add the reaction mixture from the kit to the extracted samples in a new assay plate.
-
Measurement: Incubate as recommended by the kit manufacturer and measure absorbance or fluorescence with a microplate reader.
-
Data Analysis:
-
Calculate the NAD+ and NADH concentrations using a standard curve generated from known standards.
-
Normalize the NAD+/NADH levels to the cell number or total protein concentration in each well.
-
Compare the NAD+ levels in compound-treated cells to the vehicle-treated control cells.
-
Data Presentation
Table 1: Example Data from In Vitro NAMPT Activator Screening
| Compound | Type | EC50 (µM) | Max Activation (% of Control) |
| Test Compound X | Putative Activator | 1.5 | 250% |
| SBI-797812 | Positive Control | 0.5 | 310% |
| Inactive Analog | Negative Control | > 50 | 105% |
| FK866 | Inhibitor (IC50) | 0.01 | N/A |
Table 2: Troubleshooting Guide for In Vitro NAMPT Assays
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Reagent or plate contamination. Intrinsic fluorescence of the test compound. | Use fresh, sterile reagents. Test the compound alone in assay buffer to check for fluorescence. |
| Low Signal / No Activity | Inactive enzyme. Incorrect reagent concentrations. | Use a fresh enzyme aliquot. Double-check all dilutions and calculations. |
| High Variability | Pipetting errors. Inconsistent temperature. | Use calibrated pipettes and ensure proper mixing. Ensure uniform temperature across the plate. |
Table 3: Example Results from Cellular NAD+ Assay (24h Treatment)
| Treatment | Concentration (µM) | Cellular NAD+ Level (pmol/10^6 cells) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | N/A | 250 ± 15 | 1.0 |
| Test Compound X | 1 | 450 ± 25 | 1.8 |
| Test Compound X | 5 | 625 ± 30 | 2.5 |
| FK866 (Inhibitor) | 0.1 | 55 ± 8 | 0.22 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The NAMPT-mediated NAD+ salvage pathway and points of modulation.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating NAMPT Activation from Off-Target NAD+ Modulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you accurately differentiate on-target nicotinamide phosphoribosyltransferase (NAMPT) activation from off-target effects on NAD+ metabolism in your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound increases intracellular NAD+ levels. How can I confirm it directly activates NAMPT?
To confirm direct activation of NAMPT, it is crucial to demonstrate a direct physical interaction between your compound and the NAMPT protein. Two widely accepted methods for this are the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1][2] A compound that binds to NAMPT will typically increase its stability at elevated temperatures.[2]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure target engagement in real-time in living cells.[3][4] This technique requires expressing a fusion of NAMPT with a luciferase enzyme and using a fluorescently labeled tracer that binds to the same site as your compound.
A positive result in either of these assays provides strong evidence of direct target engagement.
Q2: I've observed an increase in NAMPT activity in a cell-free assay. How can I be sure this is not an artifact or due to off-target effects in a cellular context?
While a cell-free enzymatic assay is a good first step, it's essential to validate these findings in a cellular system to rule out artifacts and confirm that the compound is cell-permeable and active intracellularly.
Recommended Workflow:
-
Confirm with a Cellular NAMPT Activity Assay: Measure NAMPT activity in cell lysates after treating intact cells with your compound. This will confirm the compound's ability to engage and activate NAMPT in a more physiological environment.
-
Validate Target Engagement in Cells: Use CETSA or BRET as described in Q1 to confirm direct binding to NAMPT within the cell.
-
Genetic Knockdown: Use siRNA to specifically knockdown NAMPT expression. If your compound's effect on NAD+ is on-target, its activity should be significantly diminished in NAMPT-knockdown cells compared to control cells.
This multi-pronged approach provides a robust validation of on-target NAMPT activation.
Troubleshooting Guides
Issue 1: Inconsistent results in my NAMPT enzymatic assay.
Inconsistent results in enzymatic assays can arise from several factors.
| Possible Cause | Troubleshooting Steps |
| Reagent Instability | Prepare fresh reagents for each experiment. Ensure proper storage of enzymes and substrates on ice. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of reagents in each well. Run replicates to assess variability. |
| Incorrect Incubation Times/Temperatures | Optimize and strictly adhere to incubation times and temperatures as specified in the protocol. |
| High Background Signal | Run appropriate controls, including a "no enzyme" control and a "no substrate" control to identify the source of the background. |
Issue 2: My compound shows NAMPT activation in a biochemical assay but has no effect on cellular NAD+ levels.
This discrepancy often points to issues with cell permeability or intracellular compound stability.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Compound Efflux | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular activity can be restored. |
| Intracellular Metabolism | Analyze the metabolic stability of your compound in liver microsomes or hepatocytes to determine if it is being rapidly inactivated. |
| Insufficient Incubation Time | Perform a time-course experiment to measure NAD+ levels at multiple time points after compound treatment. |
Issue 3: I see an increase in NAD+ levels, but CETSA and BRET assays for NAMPT engagement are negative.
This is a strong indicator of an off-target mechanism. The compound is likely modulating NAD+ levels through a pathway independent of direct NAMPT activation.
Investigating Off-Target NAD+ Modulation:
-
Metabolomic Profiling: Perform targeted LC-MS/MS analysis of the NAD+ metabolome. This will provide a comprehensive view of changes in NAD+ precursors (e.g., nicotinamide, nicotinic acid, nicotinamide riboside) and catabolites. An increase in other precursors could suggest activation of alternative NAD+ synthesis pathways.
-
Assess Other NAD+ Producing Enzymes: Evaluate the effect of your compound on the activity of other key enzymes in NAD+ metabolism, such as Nicotinate Phosphoribosyltransferase (NAPRT) or Nicotinamide Riboside Kinase (NMRK).
-
Measure Mitochondrial Function: Since mitochondria are central to NAD+ metabolism, assess parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to see if the compound affects mitochondrial respiration.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for NAMPT Target Engagement
This protocol is a generalized procedure for confirming the binding of a compound to NAMPT in intact cells.
Materials:
-
Cells expressing endogenous or over-expressed NAMPT
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NAMPT antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble NAMPT at each temperature by Western blotting.
-
Data Interpretation: A stabilizing compound will result in more soluble NAMPT at higher temperatures compared to the vehicle control. Plot the band intensities against temperature to generate a melting curve.
Protocol 2: Targeted LC-MS/MS for NAD+ Metabolome Analysis
This protocol provides a general workflow for the quantitative analysis of NAD+ and its related metabolites.
Materials:
-
Cell or tissue samples
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., stable isotope-labeled NAD+)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Extraction: Rapidly quench metabolism and extract metabolites by adding ice-cold extraction solvent to the samples.
-
Internal Standard Spiking: Add a known amount of internal standard to each sample for accurate quantification.
-
Centrifugation: Centrifuge the samples to pellet proteins and cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a hydrophilic interaction chromatography (HILIC) column for optimal separation of polar NAD+ metabolites.
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Toxicity of Long-Term NAMPT Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the long-term activation of Nicotinamide Phosphoribosyltransferase (NAMPT) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern with long-term NAMPT activation?
A1: While NAMPT-mediated NAD+ biosynthesis is crucial for cellular energy, DNA repair, and metabolism, its sustained activation can have dual effects.[1][2][3][4] The primary concern is its potential to promote pathological processes, including cancer progression, chronic inflammation, and metabolic diseases.[1] Extracellular NAMPT (eNAMPT) can act as a pro-inflammatory cytokine and growth factor, contributing to these detrimental effects.
Q2: What are the potential toxicities associated with prolonged NAMPT activation?
A2: Potential toxicities of long-term NAMPT activation are context-dependent and can include:
-
Oncogenesis and Chemoresistance: Increased NAMPT activity is linked to enhanced proliferation, angiogenesis, and metastasis of cancer cells. It can also confer resistance to certain chemotherapeutic agents.
-
Chronic Inflammation: eNAMPT can trigger the release of pro-inflammatory cytokines like TNF-α and IL-6, perpetuating inflammatory responses in conditions such as rheumatoid arthritis and inflammatory bowel disease.
-
Metabolic Dysregulation: Elevated NAMPT levels are associated with obesity and insulin resistance. While it attempts to counteract metabolic stress, it can also contribute to low-grade inflammation associated with these conditions.
Q3: How can I monitor the potential negative effects of NAMPT activation in my experiments?
A3: A multi-faceted approach is recommended:
-
Gene and Protein Expression Analysis: Monitor the expression of inflammatory markers (e.g., TNF-α, IL-6, NF-κB) and oncogenes.
-
Cellular Assays: Assess cell proliferation, migration, and invasion in vitro. For in vivo models, monitor tumor growth and metastasis.
-
Metabolic Profiling: Measure key metabolites and assess mitochondrial function.
-
NAD+ Level Quantification: Directly measure intracellular and extracellular NAD+ levels to correlate with observed phenotypes.
Q4: What are the main strategies to mitigate the potential toxicity of NAMPT activation?
A4: The primary strategy involves the use of NAMPT inhibitors. Several small molecule inhibitors have been developed and are in various stages of preclinical and clinical investigation. Additionally, for experiments involving NAMPT inhibitors where on-target toxicity to healthy cells is a concern, co-administration of nicotinic acid (niacin) can be employed. Niacin can be utilized by the Preiss-Handler pathway to synthesize NAD+, thus bypassing the NAMPT-dependent salvage pathway in normal tissues.
Troubleshooting Guides
Problem 1: Unexpected increase in inflammatory markers in cell culture or animal models following NAMPT activation.
-
Possible Cause: Overexpression or prolonged activation of NAMPT is leading to increased secretion of eNAMPT, which is acting as a pro-inflammatory cytokine.
-
Troubleshooting Steps:
-
Quantify eNAMPT: Measure the concentration of eNAMPT in the cell culture supernatant or plasma of animal models using an ELISA kit.
-
Neutralizing Antibodies: Use a neutralizing antibody specific for eNAMPT to block its extracellular activity and observe if the inflammatory markers decrease.
-
NAMPT Inhibitors: Treat with a specific NAMPT inhibitor (e.g., FK866, OT-82) to reduce overall NAMPT activity and subsequent NAD+ production, which may be fueling the inflammatory response.
-
Problem 2: Enhanced tumor growth or metastasis in xenograft models with NAMPT-overexpressing cells.
-
Possible Cause: Increased intracellular NAMPT activity is providing a metabolic advantage to cancer cells, promoting their proliferation, survival, and invasive capabilities.
-
Troubleshooting Steps:
-
Administer NAMPT Inhibitors: Treat the animals with a well-characterized NAMPT inhibitor to counteract the effects of NAMPT overexpression.
-
Evaluate Combination Therapy: Combine NAMPT inhibition with standard-of-care chemotherapeutic agents to assess for synergistic anti-tumor effects.
-
Assess Angiogenesis: Analyze tumor sections for markers of angiogenesis (e.g., CD31) to determine if NAMPT is promoting new blood vessel formation.
-
Problem 3: Off-target effects or cytotoxicity in non-cancerous cells when using NAMPT inhibitors.
-
Possible Cause: Inhibition of NAMPT depletes NAD+ in healthy, rapidly dividing cells that rely on the salvage pathway, leading to on-target toxicity.
-
Troubleshooting Steps:
-
Nicotinic Acid (NA) Rescue: Co-administer nicotinic acid with the NAMPT inhibitor. Healthy cells with a functional Preiss-Handler pathway can use NA to synthesize NAD+, mitigating the toxicity.
-
Dose Titration: Perform a dose-response experiment to find the optimal concentration of the NAMPT inhibitor that inhibits cancer cell growth with minimal toxicity to normal cells.
-
Intermittent Dosing: Consider an intermittent dosing schedule to allow for the recovery of NAD+ levels in healthy tissues.
-
Data Presentation
Table 1: Overview of Select NAMPT Inhibitors in Clinical Development
| Inhibitor | Other Names | Target(s) | Phase of Development | Indications |
| ATG-019 | KPT-9274 | PAK4, NAMPT | Phase I | Advanced Solid Tumors, Non-Hodgkin's Lymphoma |
| KPT-9274 | PAK4, NAMPT | Phase I | Advanced Solid Malignancies, Relapsed/Refractory AML | |
| GMX1777 | CHS 828 | NAMPT | Phase I | Refractory Solid Tumors, Lymphomas |
| OT-82 | NAMPT | Phase I | Relapsed/Refractory Lymphoma |
Source:
Experimental Protocols
1. Measurement of Intracellular NAD+ Levels
This protocol describes a common method for quantifying intracellular NAD+ using an enzymatic cycling assay.
-
Materials:
-
Cells or tissue samples
-
NAD+ extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
NAD+/NADH cycling buffer (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorescent substrate like resazurin)
-
NAD+ standards
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Sample Preparation: Harvest cells or homogenize tissue on ice.
-
NAD+ Extraction: Add ice-cold extraction buffer to the sample. Vortex vigorously and incubate on ice.
-
Neutralization: Centrifuge the samples and transfer the supernatant to a new tube. Add neutralization buffer to adjust the pH to ~7.0.
-
Enzymatic Cycling Reaction: Add the neutralized sample and NAD+ standards to a 96-well plate. Add the cycling buffer to initiate the reaction.
-
Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Quantification: Calculate the NAD+ concentration in the samples by comparing their readings to the standard curve.
-
2. Assessment of NAMPT Activity
This protocol outlines a method to measure the enzymatic activity of NAMPT.
-
Materials:
-
Cell or tissue lysates
-
Reaction buffer (containing Tris-HCl, MgCl2, and DTT)
-
Substrates: Nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Enzyme coupling system (e.g., NMNAT, glucose-6-phosphate dehydrogenase, and glucose-6-phosphate)
-
NADP+
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.
-
Reaction Setup: In a 96-well plate, add the lysate, reaction buffer, and substrates (NAM and PRPP).
-
Initiate Reaction: Add ATP to start the NAMPT reaction, which produces nicotinamide mononucleotide (NMN).
-
Coupled Enzyme Reaction: The NMN produced is then converted to NAD+ by NMNAT. The newly synthesized NAD+ is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.
-
Measurement: The rate of NADPH production is measured by monitoring the increase in absorbance at 340 nm.
-
Calculation: The NAMPT activity is calculated from the rate of change in absorbance.
-
Visualizations
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
The landscape of nicotinamide adenine dinucleotide (NAD+) biology is rapidly evolving, with a growing focus on therapeutic strategies to augment NAD+ levels. As the rate-limiting enzyme in the primary NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a key target for small-molecule activators. This guide provides an objective comparison of the performance of different classes of NAMPT activators, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies and to inform drug development efforts.
Introduction to NAMPT Activators
Declining NAD+ levels are associated with aging and a range of pathologies, including neurodegenerative diseases.[1][2][3] Pharmacological activation of NAMPT offers a promising approach to boost NAD+ biosynthesis and potentially mitigate these conditions.[1] Several distinct chemical classes of NAMPT activators have been identified, each with a unique mechanism of action and efficacy profile. This guide will focus on a comparative analysis of three prominent classes:
-
NAMPT Positive Allosteric Modulators (N-PAMs): These compounds, such as JGB-1-155, bind to an allosteric site on the NAMPT enzyme, enhancing its catalytic activity.[4]
-
Phenolic Activators (NATs): This class of activators, including the initial hit NAT and its optimized derivatives like NAT-5r, also functions as allosteric activators, binding near the enzyme's active site.
-
SBI-797812 and Analogs: This well-characterized activator is structurally related to NAMPT inhibitors and is believed to bind in the enzyme's active site, altering its kinetics to favor NMN production.
In Vitro Efficacy Comparison
The in vitro potency and efficacy of NAMPT activators are typically assessed by their ability to increase NAMPT enzymatic activity and raise intracellular NAD+ levels. The following tables summarize key quantitative data for representative compounds from each class.
| Activator Class | Compound | EC50 for NAMPT Activation (µM) | Maximum Fold Activation of NAMPT | Cell Line | Fold Increase in NAD+ Levels | Reference |
| N-PAM | JGB-1-155 | 3.29 | Not Reported | THP-1 | ~1.88 | |
| Phenolic Activator | NAT | 5.7 | Not Reported | HepG2 | Significant elevation (comparable to 300 µM NMN) | |
| NAT-5r | < 0.5 | Not Reported | U2OS | Not specified | ||
| Other | SBI-797812 | 0.37 | ~2.1 | A549 | ~2.2 |
Table 1: In Vitro Efficacy of NAMPT Activators. This table provides a summary of the half-maximal effective concentration (EC50) for NAMPT activation, the maximum fold activation observed, and the fold increase in intracellular NAD+ levels in various cell lines for representative NAMPT activators.
In Vivo Efficacy in Preclinical Models
The neuroprotective potential of NAMPT activators has been investigated in various preclinical models, most notably in models of chemotherapy-induced peripheral neuropathy (CIPN).
| Activator Class | Compound | Animal Model | Key Findings | Reference |
| Phenolic Activator | P7C3-A20 | Rat CIPN (Paclitaxel-induced) | Prevented behavioral and histological signs of neuropathy; stimulated NAD+ recovery. | |
| NAT/NAT-5r | Mouse CIPN (Paclitaxel-induced) | Exhibited strong neuroprotective efficacy without overt toxicity; elevated NAD+ in sciatic nerve. | ||
| Other | SBI-797812 | Mouse | Increased liver NAD+ levels by ~1.3-fold. |
Table 2: In Vivo Efficacy of NAMPT Activators in Preclinical Models. This table summarizes the in vivo effects of different NAMPT activators in animal models, highlighting their neuroprotective capabilities.
Pharmacokinetic Properties
The therapeutic potential of NAMPT activators, particularly for central nervous system disorders, is highly dependent on their pharmacokinetic profiles, including their ability to cross the blood-brain barrier.
| Activator | Administration Route | Cmax | Brain Penetration | Reference |
| SBI-797812 | Intraperitoneal (i.p.) | 8.2 µM | Not explicitly stated, but brain NAD+ increase suggests penetration. | |
| Oral | Low plasma concentrations | Not explicitly stated | ||
| N-PAMs | Orally bioavailable N-PAM developed | Not specified | Designed for CNS therapeutics | |
| NATs | Not specified | Not specified | Assumed based on in vivo neuroprotective effects |
Table 3: Pharmacokinetic Parameters of NAMPT Activators. This table outlines the available pharmacokinetic data for different NAMPT activators, including administration routes, maximum plasma concentration (Cmax), and evidence of brain penetration.
Signaling Pathways and Experimental Workflows
The activation of NAMPT initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating NAMPT activators.
Caption: NAMPT activation signaling cascade.
Caption: Experimental workflow for NAMPT activators.
Experimental Protocols
Biochemical NAMPT Activity Assay (Coupled Enzyme Assay)
This assay measures the production of NMN by NAMPT in a coupled reaction that ultimately generates a fluorescent or colorimetric signal.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Resorufin or similar fluorescent probe
-
96- or 384-well black plates
Procedure:
-
Prepare serial dilutions of the test compound (NAMPT activator) in assay buffer.
-
In a multi-well plate, add the recombinant NAMPT enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
-
Prepare a coupling enzyme master mix containing NMNAT, ADH, and the fluorescent probe in assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells, followed by the coupling enzyme master mix.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 530/590 nm for resorufin).
-
Calculate the percent activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Cellular NAD+ Measurement by LC-MS/MS
This method provides a highly sensitive and specific quantification of intracellular NAD+ levels.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol or a mixture of acetonitrile:methanol:water with formic acid), ice-cold
-
Internal standard (e.g., ¹³C-labeled NAD+)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Culture cells to the desired confluency and treat with the NAMPT activator or vehicle for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold extraction solvent containing the internal standard to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the samples and incubate on ice for 10-20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples by LC-MS/MS using a validated method for NAD+ quantification.
-
Quantify NAD+ levels by comparing the peak area of endogenous NAD+ to that of the internal standard.
In Vivo Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol describes a mouse model of CIPN induced by the chemotherapeutic agent paclitaxel, which can be used to evaluate the neuroprotective efficacy of NAMPT activators.
Materials:
-
C57BL/6J mice (or other suitable strain)
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
NAMPT activator and appropriate vehicle
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)
Procedure:
-
Acclimatize mice to the housing and experimental conditions.
-
Administer paclitaxel (e.g., 4-8 mg/kg, intraperitoneally) on alternating days for a total of four doses to induce peripheral neuropathy.
-
Administer the NAMPT activator or vehicle daily, starting before or concurrently with the paclitaxel treatment and continuing for the duration of the study.
-
Perform baseline behavioral testing before the start of treatment.
-
Conduct behavioral assessments at regular intervals throughout the study to measure mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia.
-
At the end of the study, collect tissues such as the sciatic nerve and dorsal root ganglia for histological analysis (e.g., to assess nerve fiber density) and biochemical analysis (e.g., to measure NAD+ levels).
-
Analyze the data to compare the effects of the NAMPT activator to the vehicle control on behavioral outcomes, nerve histology, and tissue NAD+ levels.
Conclusion
The development of small-molecule NAMPT activators represents a promising therapeutic strategy for a variety of diseases associated with NAD+ decline. The different classes of activators, including N-PAMs, NATs, and SBI-797812 analogs, each exhibit distinct biochemical and pharmacological properties. While in vitro studies have demonstrated the potent ability of these compounds to activate NAMPT and increase cellular NAD+ levels, further in vivo studies are needed to establish a clear picture of their comparative efficacy, particularly in models of neurodegenerative diseases. Head-to-head comparative studies focusing on pharmacokinetics, brain penetration, and long-term efficacy and safety will be crucial in advancing these promising molecules toward clinical applications. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NAMPT Activators and Nicotinamide Riboside for NAD+ Augmentation
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for cellular redox reactions and a requisite substrate for signaling enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs). The decline of intracellular NAD+ levels is implicated in aging and various pathologies, making the augmentation of the NAD+ pool a significant therapeutic goal. Two prominent strategies have emerged: supplementation with the precursor nicotinamide riboside (NR) and pharmacological activation of the rate-limiting salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT). This guide provides an objective comparison of these two approaches, supported by experimental data, to inform research and development decisions.
Mechanism of Action: Two Paths to a Common Goal
The primary route for NAD+ synthesis in mammalian cells is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzyme activity. Both NAMPT activators and NR leverage this pathway, but at different entry points.
-
Nicotinamide Riboside (NR): NR is a precursor to NAD+ that is taken up by cells and phosphorylated by nicotinamide riboside kinases (NRK1/2) to form nicotinamide mononucleotide (NMN).[1] This critical step bypasses the NAMPT-catalyzed reaction. NMN is then readily converted to NAD+ by NMN adenylyltransferases (NMNATs).[1]
-
NAMPT Activators: These small molecules, such as the well-characterized compound SBI-797812, function as positive allosteric modulators of the NAMPT enzyme.[2] NAMPT is the rate-limiting step in the conversion of NAM to NMN.[3] Activators like SBI-797812 enhance NAMPT's catalytic efficiency, increase its affinity for ATP, and blunt the natural feedback inhibition caused by NAD+, effectively turning the enzyme into a "super catalyst" for more efficient NMN generation from NAM.[1]
Caption: NAD+ biosynthesis via precursor supplementation (NR) and the canonical salvage pathway enhanced by NAMPT activators.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons of NAMPT activators and NR are limited in the literature. However, data from separate and some comparative studies allow for an initial assessment of their relative potency and efficacy.
One study directly compared a potent NAMPT activator, NAT-5r, with NR in HepG2 cells. The results indicated that a 3 µM concentration of NAT-5r for 4 hours produced a significant elevation in cellular NAD+ comparable to that achieved with a much higher 1 mM concentration of NR.
Data for the NAMPT activator SBI-797812 and for NR from various preclinical studies are summarized below. It is critical to note that these results are from different experimental systems and are not directly comparable but provide a quantitative context for each agent's performance.
Table 1: Quantitative NAD+ Boosting by NAMPT Activator (SBI-797812)
| Model System | Concentration / Dose | Treatment Duration | Fold Increase in NAD+ | Fold Increase in NMN | Reference |
|---|---|---|---|---|---|
| A549 Human Lung Carcinoma Cells | 10 µM | 4 hours | 2.2-fold | 16.7-fold | |
| Human Primary Myotubes | 10 µM | 4 hours | 1.25-fold | 2.5-fold |
| C57BL/6J Mice (Liver) | 20 mg/kg (i.p.) | 4 hours | 1.3-fold | Not Reported | |
Table 2: Quantitative NAD+ Boosting by Nicotinamide Riboside (NR)
| Model System | Concentration / Dose | Treatment Duration | Fold Increase in NAD+ | Notes | Reference |
|---|---|---|---|---|---|
| High-Fat Diet Mice (Brain) | 300 mg/kg/day | 2 months | ~1.5-fold | Increased from ~1390 to ~2140 pmol/mg protein. |
| GWI Model Mice (Plasma & Brain) | 100 µg/kg/day | 2 months | Not Quantified | Restored depleted NAD+ and Sirt1 levels to that of controls. | |
Downstream Effects: Sirtuin Activation
A primary motivation for increasing NAD+ levels is to enhance the activity of NAD+-dependent enzymes like sirtuins. Boosting NAD+ with precursors such as NR has been shown to stimulate sirtuin activity. In a mouse model of Gulf War Illness (GWI), treatment with NR restored depleted brain Sirt1 levels. Similarly, the elevation of intracellular NAD+ by NAMPT activators is expected to activate sirtuins, though direct quantitative measurements of this effect are less reported. The significant upstream increase in NMN, the immediate precursor to NAD+, following NAMPT activation suggests a robust potential for downstream effects.
Experimental Protocols
Accurate quantification of NAD+ is essential for evaluating the efficacy of boosting agents. The two most common and reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic cycling assays.
Caption: General experimental workflow for quantifying intracellular NAD+ levels following treatment.
Key Protocol: NAD+ Quantification in Cultured Cells via LC-MS/MS
This protocol provides a representative method for measuring NAD+ in adherent cells treated with a test compound.
1. Materials and Reagents:
-
Cultured adherent cells (e.g., A549)
-
Test compounds (NAMPT activator or NR) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Cold methanol (-80°C)
-
Internal Standard (IS): ¹³C₅-NAD+ for stable isotope dilution
-
LC-MS grade water and solvents
-
Cell scrapers, microcentrifuge tubes
2. Cell Treatment and Harvesting:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the NAMPT activator, NR, or vehicle control for the specified duration (e.g., 4 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
3. NAD+ Extraction:
-
After the final wash, add 500 µL of ice-cold methanol containing the internal standard (e.g., 72.9 µM ¹³C₅-NAD+) directly to the culture dish.
-
Immediately scrape the cells into the solvent and transfer the cell extract to a pre-chilled microcentrifuge tube.
-
Store extracts at -80°C until analysis.
4. Sample Preparation for LC-MS/MS:
-
Prior to analysis, sonicate the cell extracts for 5 minutes on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried sample in a small volume (e.g., 50 µL) of LC-MS grade water, vortex, and centrifuge again to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
Inject the sample onto a suitable chromatography column (e.g., HILIC for polar metabolites).
-
Separate NAD+ from other metabolites using an optimized gradient of mobile phases (e.g., water and methanol containing 5 mM ammonium acetate).
-
Detect and quantify NAD+ and the ¹³C₅-NAD+ internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
6. Data Analysis:
-
Integrate the peak areas for both the endogenous NAD+ and the internal standard.
-
Calculate the ratio of the NAD+ peak area to the internal standard peak area.
-
Determine the absolute concentration of NAD+ using a standard curve prepared with known concentrations of NAD+ and the internal standard.
-
Normalize the final NAD+ concentration to the total protein content of the initial cell lysate (determined by a parallel BCA assay) or to the initial cell number.
Conclusion
Both NAMPT activators and nicotinamide riboside represent viable and potent strategies for augmenting the intracellular NAD+ pool.
-
Nicotinamide Riboside acts as a direct precursor, bypassing the rate-limiting NAMPT step. It has been extensively studied and is readily available.
-
NAMPT Activators offer a pharmacological approach to enhance the efficiency of the endogenous NAD+ salvage machinery. The data, particularly the high molar-to-molar potency observed with compounds like NAT-5r compared to NR, suggests this could be a highly efficient method for NAD+ elevation. The ability of activators like SBI-797812 to also overcome NAD+ feedback inhibition is a distinct mechanistic advantage.
For drug development professionals, NAMPT activators represent a novel pharmacological class with high potency. However, as with any enzyme activator, potential off-target effects and the complexities of cellular homeostasis must be carefully considered. NR, as a vitamin B3 derivative, has a well-established safety profile. The choice between these strategies will depend on the specific therapeutic context, desired potency, and developmental considerations. Further head-to-head studies are critically needed to fully delineate the comparative efficacy and downstream physiological consequences of these two promising approaches to NAD+ repletion.
References
A Comparative Guide to NAMPT Activators: SBI-797812 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-797812 and other nicotinamide phosphoribosyltransferase (NAMPT) activators. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling. Pharmacological activation of NAMPT is a promising therapeutic strategy for age-related diseases, metabolic disorders, and neurodegeneration. SBI-797812 is a potent, cell-permeable NAMPT activator frequently used as a positive control in research.
Mechanism of Action: How SBI-797812 Enhances NAMPT Activity
SBI-797812 acts as a "super catalyst" by binding to the NAMPT active site, in a manner structurally similar to some NAMPT inhibitors.[1][2] Its mechanism of action is multifaceted and includes:
-
Increased Affinity for ATP: SBI-797812 significantly increases NAMPT's affinity for its co-substrate ATP, a crucial factor for its enzymatic activity.[3] In the presence of SBI-797812, the Km for ATP was lowered approximately six-fold (from 1.73 ± 0.32 mM to 0.29 ± 0.03 mM).[3]
-
Shifting Reaction Equilibrium: It shifts the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction.[4]
-
Stabilization of the Phosphorylated Intermediate: The activator stabilizes the phosphorylated form of NAMPT at His247, a key step in the catalytic cycle.
-
Promotion of Pyrophosphate Consumption: It promotes the consumption of pyrophosphate (PPi), a by-product of the reaction.
-
Blunting NAD+ Feedback Inhibition: Crucially, SBI-797812 overcomes the natural feedback inhibition of NAMPT by its downstream product, NAD+. This allows for sustained NMN and NAD+ production even when cellular NAD+ levels rise.
Performance Comparison of NAMPT Activators
The following table summarizes the quantitative data for SBI-797812 and other notable NAMPT activators. It is important to note that experimental conditions, such as substrate concentrations (NAM and ATP), can significantly influence the observed potency of these compounds.
| Compound Class | Activator | Reported Potency (EC50/Kd) | Maximal Activation | Key Mechanistic Features | Reference(s) |
| Urea-based | SBI-797812 | EC50: 0.37 ± 0.06 µM | ~2.1-fold | Binds to the active site, increases ATP affinity, blunts NAD+ feedback inhibition. | |
| Phenolic | NAT | EC50: 5.7 µM, Kd: 379 nM | - | Allosteric activator binding near the active site. | |
| NAT-5r | - | More active than NAT | Optimized derivative of NAT. | ||
| Positive Allosteric Modulators (N-PAMs) | NP-A1R | Kd: 38 nM | - | Binds to a "rear channel" of NAMPT. | |
| ZN-2-43 | Kd: ~400 nM | - | Synthetic analogue of NP-A1. | ||
| JGB-1-155 | - | - | Enhances cellular NAD+ levels. | ||
| Other Synthetic Activators | Nampt activator-1 | EC50: 3.3-3.7 µM | - | - | |
| Nampt activator-2 | EC50: 0.023 µM | - | - | ||
| Nampt activator-3 | EC50: 2.6 µM, Kd: 132 nM | - | NAT derivative. |
Note: A direct comparison of maximal activation is challenging due to varying experimental setups across different studies. Some studies have indicated that under certain conditions (e.g., in THP-1 cells), SBI-797812 may lead to a reduction in cellular NAD+ levels, while N-PAMs consistently increase them, highlighting the context-dependent nature of these activators.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of NAMPT activators.
In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This is a common method to measure NAMPT activity by detecting the production of NAD+.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES (pH 8.0), MgCl2, DTT, BSA, ATP, and the NAMPT substrate, phosphoribosyl pyrophosphate (PRPP).
-
Enzyme and Compound Incubation: Add purified recombinant NAMPT enzyme to the reaction mixture. For testing activators, include the compound of interest (e.g., SBI-797812) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation of Reaction: Start the enzymatic reaction by adding nicotinamide (NAM).
-
Coupled Enzyme Reaction: The NMN produced by NAMPT is converted to NAD+ by NMNAT (nicotinamide mononucleotide adenylyltransferase). This NAD+ is then used by a third enzyme, alcohol dehydrogenase (ADH), to convert a substrate into a fluorescent or colorimetric product.
-
Detection: The resulting signal (fluorescence or absorbance) is measured over time using a plate reader. The rate of signal increase is proportional to the NAMPT activity.
Cell-Based NAD+/NMN Measurement Assay
This assay quantifies the effect of NAMPT activators on intracellular NAD+ and NMN levels.
-
Cell Culture and Treatment: Plate cells (e.g., A549 human lung carcinoma cells) and allow them to adhere. Treat the cells with the NAMPT activator (e.g., SBI-797812) at various concentrations for a specified period (e.g., 4 hours).
-
Metabolite Extraction: After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites.
-
Quantification by LC-MS/MS: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the levels of NMN and NAD+.
-
Data Analysis: Normalize the metabolite levels to the total protein concentration in each sample. Compare the levels in treated cells to those in vehicle-treated control cells to determine the fold-increase in NMN and NAD+.
Visualizing the Landscape of NAMPT Activation
Signaling Pathway of NAMPT-Mediated NAD+ Biosynthesis
Caption: The NAMPT-mediated NAD+ salvage pathway and points of pharmacological intervention.
Experimental Workflow for Comparing NAMPT Activators
Caption: A generalized workflow for the comparative analysis of NAMPT activators.
References
Validating NAMPT as the Direct Target of a Novel Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the direct molecular target of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental approaches to validate Nicotinamide Phosphoribosyltransferase (NAMPT) as the direct target of a new chemical entity. We present supporting data from studies on recently developed NAMPT inhibitors and detail the methodologies for key validation experiments.
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, making it a compelling target for cancer therapy due to the high energy demands of tumor cells.[1] Several small-molecule inhibitors targeting NAMPT have been developed, and their validation serves as a framework for evaluating novel compounds.[2][3]
Comparative Efficacy of Novel NAMPT Inhibitors
The potency of a novel compound against NAMPT is a primary indicator of its potential as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of NAMPT by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several novel NAMPT inhibitors against purified NAMPT and in cellular assays.
| Compound | Biochemical IC50 (Purified NAMPT) | Cellular IC50 (Cell Line) | Reference |
| A4276 | 492 nM | Not Specified | [4] |
| MS0 | 9.87 nM | 93.7 nM (HepG2) for NAD level reduction | [5] |
| F671-0003 | 85 nM | ~2 µM (HepG2) for 50% viability inhibition | |
| M049-0244 | 170 nM | Not Specified | |
| OT-82 | Not Specified | 2.89 ± 0.47 nM (Hematopoietic malignancies) | |
| LSN3154567 | 3.1 nmol/L | Not Specified | |
| Compound 20 | 2 nM | Not Specified | |
| STF-118804 | Not Specified | 17 nM (HEK293T) | |
| FK866 (Reference) | 0.3-0.4 nM | ~1 nM (HepG2) | |
| KPT-9274 (Reference) | Not Specified | 600 nM (Caki-1), 80 nM (A2780) |
Experimental Protocols for Target Validation
A multi-faceted approach is essential to rigorously validate that a novel compound directly binds to and inhibits NAMPT. Below are detailed protocols for key experiments.
In Vitro NAMPT Enzymatic Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified NAMPT.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA). Prepare stock solutions of purified recombinant human NAMPT, the substrates nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), and the test compound (dissolved in DMSO).
-
Assay Procedure :
-
In a 96-well plate, add the diluted NAMPT enzyme.
-
Add serially diluted test compound, a vehicle control (DMSO), and a positive control inhibitor (e.g., FK866).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow inhibitor binding.
-
Initiate the reaction by adding a mixture of NAM and PRPP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection : The product, nicotinamide mononucleotide (NMN), is converted to a fluorescent derivative. The fluorescence is measured to determine the rate of reaction.
-
Data Analysis : Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Treatment : Treat intact cells (e.g., HepG2) with the test compound or vehicle control.
-
Heating : Heat the cells at various temperatures.
-
Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection : Analyze the amount of soluble NAMPT in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis : A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of NAMPT.
Cellular NAD+ Level Measurement
Since NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, a direct inhibitor should lead to a decrease in intracellular NAD+ levels.
Protocol:
-
Cell Culture and Treatment : Seed cancer cells in a multi-well plate and treat them with various concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Cell Lysis : Lyse the cells to release intracellular metabolites.
-
NAD+ Quantification : Measure the NAD+ levels using a commercially available NAD/NADH assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
Data Analysis : A dose-dependent reduction in cellular NAD+ levels upon treatment with the compound provides strong evidence of on-target activity.
NMN Rescue Experiment
This experiment further confirms that the compound's cytotoxic effects are due to the inhibition of NAMPT. If the compound's effects are on-target, providing the cells with the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), should rescue the cells from death.
Protocol:
-
Cell Viability Assay : Treat cancer cells with the test compound in the presence or absence of exogenous NMN.
-
Measure Viability : After a set incubation period (e.g., 48-72 hours), measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis : A reversal of the compound-induced cytotoxicity in the presence of NMN indicates that the compound's mechanism of action is indeed through the inhibition of the NAMPT-mediated NAD+ salvage pathway.
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflows and the relevant signaling pathway provide a clear conceptual framework for the validation process.
Caption: Experimental workflow for validating a novel NAMPT inhibitor.
Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.
The NAMPT signaling pathway is integral to cellular metabolism. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+. NAD+ is a crucial coenzyme for various cellular processes, including those regulated by sirtuins and PARPs. This pathway can also interact with other signaling cascades, such as the TGF-β pathway, where NAMPT has been shown to regulate the expression of key components like Smad proteins.
By employing a combination of biochemical and cellular assays as outlined, researchers can robustly validate whether a novel compound directly targets and inhibits NAMPT, providing a solid foundation for further preclinical and clinical development.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm NAMPT Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target activity of novel molecular entities is paramount. In the context of Nicotinamide Phosphoribosyltransferase (NAMPT) activators, a multi-faceted approach using orthogonal assays is crucial for robust validation. This guide provides a comparative overview of key assays, complete with experimental protocols and performance data, to verify and quantify NAMPT activation.
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] As NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs, NAMPT has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders and neurodegeneration.[2][3] This guide details five orthogonal assays to confirm and quantify the activation of NAMPT by small molecules.
Direct NAMPT Enzymatic Activity Assay
This biochemical assay directly measures the enzymatic activity of purified NAMPT. It quantifies the production of nicotinamide mononucleotide (NMN) from the substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). A common method is a coupled-enzyme assay where the NMN produced is converted to NAD+, which then participates in a reaction that generates a fluorescent or colorimetric signal.[2]
Experimental Protocol: Coupled Colorimetric NAMPT Activity Assay
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
WST-1 (Water Soluble Tetrazolium Salt)
-
Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, WST-1, and ethanol in NAMPT Assay Buffer.
-
-
Assay Setup:
-
Add 25 µL of the 2X NAMPT enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the test compound (NAMPT activator) at various concentrations or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the 2X substrate and coupling enzyme mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader. The rate of color development is proportional to NAMPT activity.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without NAMPT) from all readings.
-
Plot the rate of absorbance change against the concentration of the NAMPT activator to determine the EC50 value.
-
Data Presentation: Comparison of NAMPT Activators
| NAMPT Activator | EC50 (µM) | Max. Activation (% of control) | Assay Conditions | Reference |
| SBI-797812 | 0.37 | 210% | Recombinant human NAMPT, coupled fluorescent assay | [4] |
| SBI-797812 | 2.75 | 159% | Recombinant human NAMPT, NMN production assay | |
| Compound 20 (NSC9037) | 3.58 | ~200% | Recombinant human NAMPT, fluorescent NMN detection | |
| Compound 2 (Myricitrin) | 6.18 | ~180% | Recombinant human NAMPT, fluorescent NMN detection | |
| NAT | ~1 | ~180% | Triply-coupled fluorescent assay |
Cellular NAD+ Level Measurement
Since NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, its activation should lead to an increase in intracellular NAD+ levels. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the absolute quantification of NAD+ and its related metabolites in cell lysates.
Experimental Protocol: Cellular NAD+ Quantification by LC-MS
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standard (e.g., ¹³C₅-NAD+)
-
LC-MS system (e.g., with a C18 reverse-phase column)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: 5 mM ammonium acetate in methanol
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to desired confluency.
-
Treat cells with various concentrations of the NAMPT activator or vehicle control for a specified time (e.g., 4-24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of pre-chilled extraction solvent containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Incubate the lysates at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 15,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in 50 µL of LC-MS grade water.
-
Inject an appropriate volume (e.g., 3 µL) onto the LC-MS system.
-
Separate metabolites using a gradient of Mobile Phase B.
-
Detect and quantify NAD+ and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of NAD+ to the internal standard.
-
Determine the absolute concentration of NAD+ using a standard curve.
-
Normalize the NAD+ concentration to the total protein content or cell number.
-
Data Presentation: Cellular NAD+ Levels in Response to NAMPT Activators
| NAMPT Activator | Cell Line | Treatment Conditions | Fold Increase in NAD+ | Reference |
| SBI-797812 | Human Primary Myotubes | 10 µM for 4 hours | 1.25 | |
| SBI-797812 | - | - | 5 | |
| NAT-5r | HepG2 | 3 µM for 4 hours | ~1.5 | |
| Compound 10 | A549 | 10 µM for 4 hours | ~2.5 | |
| NAMPT Overexpression | Mouse Embryonic Fibroblasts | - | ~2 |
Downstream SIRT1 Activity Assay
Sirtuin 1 (SIRT1) is a key NAD+-dependent protein deacetylase involved in various cellular processes. Activation of NAMPT increases the available NAD+ pool, thereby enhancing SIRT1 activity. A fluorometric assay can be used to measure SIRT1 activity by monitoring the deacetylation of a fluorogenic substrate.
Experimental Protocol: Fluorometric SIRT1 Activity Assay
Materials:
-
Nuclear extraction buffer
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
SIRT1 developer solution
-
SIRT1 inhibitor (e.g., Nicotinamide) for control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with the NAMPT activator or vehicle control.
-
Prepare nuclear extracts from the treated cells.
-
-
Assay Setup:
-
In a 96-well black plate, add the nuclear extract to the wells.
-
Add SIRT1 Assay Buffer and the fluorogenic SIRT1 substrate to each well.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NAD+.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the deacetylation reaction and develop the fluorescent signal by adding the SIRT1 developer solution.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NAD+ or with a SIRT1 inhibitor).
-
Calculate the SIRT1 activity as the rate of fluorescence increase.
-
Data Presentation: SIRT1 Activation by NAMPT Activators
| NAMPT Activator/Condition | Cell/Tissue Type | Fold Increase in SIRT1 Activity | Notes | Reference |
| NAMPT Overexpression | Mouse Embryonic Fibroblasts | Not directly quantified, but antioxidant gene expression (SIRT1 targets) was increased. | Increased expression of sod2 and catalase. | |
| Nicotinamide (NAM) | Human Fibroblasts | ~2 | 5 mM NAM treatment for 24 hours. | |
| Resveratrol | Primary Human Hepatocytes | Increased | Resveratrol acted as a NAMPT and SIRT1 activator. |
Cellular ATP Level Measurement
The NAMPT-catalyzed reaction consumes one molecule of ATP to produce NMN. Therefore, a potent activation of NAMPT could potentially lead to a transient decrease in cellular ATP levels, or a change in the AMP/ATP ratio, especially under conditions of high metabolic stress. Luciferase-based assays are highly sensitive for quantifying cellular ATP.
Experimental Protocol: Luciferase-Based Cellular ATP Assay
Materials:
-
Cell culture reagents
-
ATP assay buffer
-
Luciferin substrate
-
Luciferase enzyme
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well white, opaque plate.
-
Treat cells with the NAMPT activator or vehicle control for the desired time.
-
-
Cell Lysis and ATP Release:
-
Add a reagent that lyses the cells and stabilizes ATP directly to the wells.
-
-
Luciferase Reaction:
-
Add the luciferase and luciferin solution to each well. This solution is often combined with the lysis reagent in commercial kits.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
-
Normalize ATP levels to the cell number or total protein concentration.
-
Data Presentation: Effect of NAMPT Activation on Cellular ATP
| Activator/Condition | Cell Line | Observation | Notes | Reference |
| NAMPT Inhibitor (FK866) | THP-1 cells | Delayed depletion of cellular ATP | Demonstrates the link between NAMPT activity and ATP levels. | |
| NAMPT Activator (NAT) | HepG2 cells | Decrease of ATP at 6 hours post-treatment | Concurred with an increase in ADP and GMP. | |
| NAMPT Activators (N-PAMs) | In vitro | Reduced uncoupled ATP consumption by NAMPT | N-PAMs limited non-productive ATP degradation. |
Lactate Production Assay
Recent studies have linked NAMPT activity to cellular metabolic reprogramming, including changes in glycolysis and lactate production, potentially through a NAMPT/SIRT2/LDHA pathway. Measuring lactate levels in the cell culture medium can therefore serve as an indirect, functional readout of NAMPT activation.
Experimental Protocol: Colorimetric Lactate Assay
Materials:
-
Cell culture reagents
-
Lactate Assay Buffer
-
Lactate Dehydrogenase (LDH)
-
Lactate probe (e.g., a tetrazolium salt)
-
Lactate standard solution
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Culture and Sample Collection:
-
Culture cells and treat with the NAMPT activator or vehicle control for a specified period.
-
Collect the cell culture medium.
-
-
Sample Preparation:
-
If necessary, deproteinize the media samples by centrifugation through a 10 kDa molecular weight cutoff filter to remove any LDH released from cells.
-
-
Assay Setup:
-
Prepare a standard curve of lactate using the lactate standard solution.
-
Add the culture medium samples and lactate standards to the wells of a 96-well plate.
-
-
Reaction:
-
Prepare a reaction mix containing Lactate Assay Buffer, LDH, and the lactate probe.
-
Add the reaction mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (wells with media only).
-
Determine the lactate concentration in the samples using the standard curve.
-
Data Presentation: Lactate Production upon Modulation of NAMPT Activity
| Condition | Cell/Tissue Type | Change in Lactate Production | Pathway Implication | Reference |
| NAMPT Knockdown | Mouse Skeletal Muscle | Decreased | Disruption of glycolysis. | |
| NAD+ Synthesis Inhibition | KGN cells | Decreased | Inhibition of the Nampt/SIRT2/LDHA pathway. | |
| NMN Supplementation | PCOS rat model | Ameliorated lactate production | Activation of the glycolytic process. | |
| NAMPT Activation (NAT) | HepG2 cells | Decrease in lactic acid | Consistent with a role of NAD+ in energy metabolism. |
Visualizing the Workflow and Pathways
To further clarify the relationships between NAMPT and these orthogonal assays, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logic of orthogonal validation.
Caption: The NAMPT signaling pathway, illustrating the conversion of NAM to NMN, subsequent NAD+ synthesis, and downstream effects.
Caption: Logical flow for the orthogonal validation of a putative NAMPT activator, from the primary biochemical assay to cellular and functional readouts.
Caption: A generalized experimental workflow for a coupled enzymatic NAMPT activity assay.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sironax presents new Nampt activators | BioWorld [bioworld.com]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of NAMPT as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells exhibit a heightened demand for NAD+ to fuel their rapid proliferation, DNA repair mechanisms, and metabolic reprogramming. Targeting NAMPT offers a promising strategy to selectively induce metabolic stress and cell death in malignant cells. This guide provides a comprehensive comparison of the genetic validation approaches for NAMPT as a therapeutic target, supported by experimental data and detailed methodologies.
Genetic versus Pharmacological Inhibition: A Comparative Overview
The validation of a therapeutic target relies on demonstrating that its modulation achieves the desired therapeutic effect. Both genetic and pharmacological approaches are pivotal in this process. Genetic methods, such as knockout, knockdown, and CRISPR-mediated gene editing, provide a direct assessment of the target's function. Pharmacological inhibitors, on the other hand, are the therapeutic modality. A strong correlation between the phenotypic effects of genetic ablation and pharmacological inhibition provides compelling evidence for on-target activity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies validating NAMPT as a therapeutic target.
Table 1: In Vitro Efficacy of NAMPT Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | IC50 | Reference |
| OT-82 | Hematological Malignancies | Various | 2.89 ± 0.47 nM | [1] |
| OT-82 | Non-Hematological Malignancies | Various | 13.03 ± 2.94 nM | [1] |
| KPT-9274 | Renal Cancer | Caki-1, 786-O | 0.57 - 0.6 µM | [1] |
| Compound 20 (dual HDAC/NAMPT inhibitor) | Colon Cancer | HCT116 | < FK866 & Vorinostat | |
| STF-118804 | Acute Lymphoblastic Leukemia | MV411 | ~17 nM |
Table 2: Effects of Genetic NAMPT Ablation on Cellular Energetics
| Genetic Method | Cell Line(s) | Effect on NAD+ Levels | Effect on ATP Levels | Reference |
| shRNA Knockdown | Gastric Cancer (AGS, MKN45) | Significant Reduction | Significant Reduction | |
| siRNA Knockdown | Pancreatic Cancer | Significant Reduction | Not specified | |
| CRISPR/Cas9 Knockout | Glioma Stem Cells (GSC811, GSC5-22) | Not specified | Not specified |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments in the genetic validation of NAMPT.
Generation of Conditional NAMPT Knockout Mice
This protocol allows for the temporal and tissue-specific deletion of NAMPT, bypassing the embryonic lethality observed with systemic knockout.
-
Methodology: The Cre-loxP system is employed. Mice carrying a "floxed" Nampt allele (with loxP sites flanking a critical exon) are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., tamoxifen-inducible Cre-ER).
-
Validation:
-
Genomic DNA: PCR is used to confirm the presence of the floxed and recombined alleles in target tissues.
-
mRNA: RT-qPCR is performed to quantify the reduction in Nampt transcript levels.
-
Protein: Western blotting is used to confirm the absence or significant reduction of NAMPT protein in the target tissue.
-
shRNA-mediated NAMPT Knockdown in Cancer Cell Lines
This technique is used to achieve a stable and long-term reduction in NAMPT expression.
-
Methodology:
-
Design and clone short hairpin RNA (shRNA) sequences targeting NAMPT into a lentiviral vector.
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce the target cancer cell lines with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Validation: The knockdown efficiency is confirmed at the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
CRISPR-Cas9-mediated NAMPT Knockout in Cancer Cell Lines
CRISPR-Cas9 technology allows for the complete and permanent disruption of the NAMPT gene.
-
Methodology:
-
Design guide RNAs (gRNAs) targeting a critical exon of the NAMPT gene.
-
Clone the gRNAs into a Cas9-expressing vector.
-
Transfect the target cancer cell lines with the CRISPR-Cas9 construct.
-
Select for single-cell clones and screen for successful knockout by sequencing the target locus.
-
-
Validation: The absence of NAMPT protein is confirmed by Western blot analysis.
Visualizing NAMPT's Role and Validation
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Figure 1: The NAMPT-mediated NAD+ salvage pathway and its downstream effects.
Figure 2: Experimental workflow for validating NAMPT as a therapeutic target.
Figure 3: The logical relationship confirming on-target drug effects.
Comparison with Alternative Therapeutic Strategies
Targeting cellular metabolism is a burgeoning field in oncology. While NAMPT inhibition is a promising approach, it is important to consider it in the context of other metabolic targets.
-
Glycolysis Inhibitors (e.g., 2-DG): These agents target the increased glucose uptake and glycolysis in cancer cells (the Warburg effect). However, their systemic use can be limited by toxicity to normal tissues that also rely on glycolysis.
-
Glutaminolysis Inhibitors (e.g., CB-839): Many cancers are "addicted" to glutamine for anaplerosis and biosynthesis. Inhibiting glutaminolysis can be effective, but resistance can emerge through metabolic reprogramming.
-
De Novo NAD+ Synthesis Inhibition: The de novo pathway for NAD+ synthesis from tryptophan is an alternative source of NAD+. However, many cancer cells show a greater reliance on the NAMPT-mediated salvage pathway, making it a more attractive target. The expression of nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in an alternative salvage pathway, can influence sensitivity to NAMPT inhibitors. Tumors with low NAPRT expression are more dependent on NAMPT and thus more susceptible to its inhibition.
Conclusion
The genetic validation of NAMPT as a therapeutic target is strongly supported by a robust body of evidence from knockout, knockdown, and CRISPR-based studies. These genetic approaches consistently demonstrate the essential role of NAMPT in cancer cell survival and proliferation, and their phenotypic consequences are largely recapitulated by pharmacological NAMPT inhibitors. The convergence of genetic and pharmacological data provides a high degree of confidence in NAMPT as a bona fide therapeutic target. Future research will likely focus on identifying predictive biomarkers of response to NAMPT inhibitors, exploring rational combination therapies to overcome resistance, and developing next-generation inhibitors with improved therapeutic indices.
References
Navigating NAMPT Modulation: A Head-to-Head Comparison of Activators and Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced landscape of Nicotinamide Phosphoribosyltransferase (NAMPT) modulators is critical. As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT presents a compelling therapeutic target for a range of diseases, from cancer to neurodegeneration. This guide provides an objective, data-driven comparison of prominent NAMPT activators and inhibitors, offering a clear overview of their performance, underlying mechanisms, and the experimental protocols for their evaluation.
NAMPT's central role in maintaining cellular NAD+ levels makes it a dual-edged sword in drug development.[1] Inhibition of NAMPT can lead to NAD+ depletion and subsequent cell death, a strategy being explored for cancer therapy.[2][3] Conversely, activating NAMPT to boost NAD+ levels is a promising approach for treating age-related and neurodegenerative diseases.[4][5] This guide will dissect the performance of key players in both categories, presenting quantitative data, detailed experimental methodologies, and visual representations of the critical biological pathways and workflows.
Performance Deep Dive: NAMPT Inhibitors at a Glance
A multitude of NAMPT inhibitors have been developed, with FK866 being one of the most well-characterized. The following tables summarize the in vitro potency of several prominent NAMPT inhibitors across various cancer cell lines and in biochemical assays. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Table 1: Biochemical Inhibition of NAMPT | |
| Compound | IC50 (nM) |
| FK866 | ~0.3 - 10 |
| MS0 | 9.08 ± 0.90 |
| OT-82 | 2.89 ± 0.47 (hematopoietic) |
| 13.03 ± 2.94 (non-hematopoietic) | |
| KPT-9274 | ~120 |
| LSN3154567 | 3.1 |
| Compound 20 (HDAC/NAMPT dual inhibitor) | 2 |
| Table 2: Cellular Inhibition (IC50 in nM) | |||||
| Compound | A2780 (Ovarian) | HepG2 (Liver) | PC3 (Prostate) | A549 (Lung) | Other Cell Lines |
| FK866 | 1.4 | ~1 | - | 12-225 fold lower than a comparator | 95-D (Lung), U2OS (Osteosarcoma), U266 (Multiple Myeloma): 12-225 fold lower than a comparator |
| A-1293201 | - | - | 55.7 | - | - |
| Nampt-IN-5 | 0.7 | - | - | - | COR-L23 (Lung): 3.9 |
| MS0 | IC50 values nearly 12-fold to 225-fold higher than FK866 | 510.01 ± 162.09 | - | IC50 values nearly 12-fold to 225-fold higher than FK866 | 95-D (Lung), U2OS (Osteosarcoma), U266 (Multiple Myeloma): IC50 values nearly 12-fold to 225-fold higher than FK866 |
| KPT-9274 | - | - | - | - | Caki-1 (Kidney): ~600, 786-O (Kidney): ~570 |
| STF-118804 | - | - | - | - | Panc-1, PaTu8988t (Pancreatic): Lower IC50 than SU86.86 and Panc04.03 |
The Other Side of the Coin: A Look at NAMPT Activators
NAMPT activators are an emerging class of compounds with therapeutic potential for conditions associated with NAD+ decline. These molecules often work allosterically to enhance the enzyme's activity.
| Table 3: Performance of NAMPT Activators | ||
| Compound | Mechanism | Performance Metric |
| SBI-797812 | Small molecule activator | EC50 for NAMPT activation: 0.37 ± 0.06 µM |
| 2.1-fold maximal stimulation of NMN formation | ||
| 2.5-fold increase in intracellular NMN in A549 cells (10 µM) | ||
| 1.25-fold increase in intracellular NAD+ in A549 cells (10 µM) | ||
| N-PAMs (e.g., NP-A3-B2, JGB-1-155) | Positive Allosteric Modulators | Up to a 1.88-fold maximum increase in NAD+ in THP-1 cells |
| NATs (NAMPT Activators) | Small molecule activator | Dose-dependent activation of NAMPT |
Visualizing the Molecular Landscape
To better understand the context in which these modulators operate, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.
Caption: The NAMPT-mediated NAD+ salvage pathway and points of modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of NAMPT Activation: A Comparative Guide to Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of chemical modulators is paramount. This guide provides a comparative analysis of known nicotinamide phosphoribosyltransferase (NAMPT) activators, with a focus on their cross-reactivity with other enzymes. While the direct activation of NAMPT offers a promising therapeutic strategy for age-related and metabolic diseases by boosting NAD+ levels, off-target effects can lead to unforeseen complications. This document summarizes the available data on the selectivity of different classes of NAMPT activators, details the experimental protocols for assessing their activity, and visualizes the key signaling pathways.
The Landscape of NAMPT Activators
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling.[1][2] Several classes of small-molecule NAMPT activators have been identified, each with distinct chemical scaffolds and mechanisms of action. The primary classes include:
-
SBI-797812 and its Analogs (Urea-based Activators): Identified through high-throughput screening, SBI-797812 is a potent activator of NAMPT.[1][3][4] It is structurally similar to some NAMPT inhibitors and is believed to bind to the enzyme's active site, shifting the reaction equilibrium towards NMN formation.
-
P7C3 and its Derivatives: Initially discovered for its proneurogenic and neuroprotective effects, P7C3 was later identified as a NAMPT activator. Its mechanism of action involves direct binding to NAMPT, thereby enhancing its enzymatic activity.
-
NAMPT Positive Allosteric Modulators (N-PAMs): This class of compounds binds to an allosteric site on the NAMPT enzyme, specifically a "rear channel" that influences the active site. This allosteric modulation enhances NAMPT's catalytic efficiency.
-
NATs (Nicotinamide phosphoribosyltransferase Activating Compounds): Discovered through target-based screening, NATs are another class of small molecules that directly activate NAMPT.
Comparative Analysis of Cross-Reactivity
A critical aspect of drug development is ensuring the specificity of a compound for its intended target. However, comprehensive, publicly available cross-reactivity data for most NAMPT activators is limited. The following table summarizes the available information.
| Activator Class | Known Off-Targets/Cross-Reactivity Information | On-Target Potency (EC50/Kd) | Data Source(s) |
| SBI-797812 | No comprehensive kinase or other enzyme panel screening data is publicly available. | EC50 = 0.37 µM | |
| P7C3 | A human protein microarray screen identified 577 potential binding partners. Phosphoglycerate Kinase 1 (PGK1) was identified as a direct target. | Not specified for NAMPT activation | |
| N-PAMs | No comprehensive kinase or other enzyme panel screening data is publicly available. | Kd values in the nanomolar range for NAMPT binding. | |
| NATs | No comprehensive kinase or other enzyme panel screening data is publicly available. | EC50 = 5.7 µM, Kd = 379 nM |
Disclaimer: The information on cross-reactivity is based on limited published data. The absence of reported off-targets does not confirm the absolute specificity of these compounds. Comprehensive selectivity profiling is crucial for a complete understanding of their biological effects.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the NAMPT signaling pathway and a typical workflow for assessing NAMPT activator specificity.
Experimental Protocols
Accurate assessment of NAMPT activator specificity requires robust and well-defined experimental protocols. Below are methodologies for key experiments.
Biochemical NAMPT Activity Assay (Coupled-Enzyme Assay)
This assay is commonly used to screen for and characterize NAMPT modulators. It measures the production of NAD+, which is then used in a coupled reaction to generate a fluorescent or colorimetric signal.
-
Principle: The assay typically involves three enzymatic steps:
-
NAMPT: Catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).
-
NMNAT (Nicotinamide Mononucleotide Adenylyltransferase): Converts NMN and ATP to NAD+.
-
Alcohol Dehydrogenase (ADH): In the presence of ethanol, reduces NAD+ to NADH, which is fluorescent.
-
-
Materials:
-
Purified recombinant human NAMPT enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Purified NMNAT and ADH enzymes
-
Ethanol
-
Test compounds (potential NAMPT activators)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the NAMPT enzyme.
-
Add the test compound dilutions to the respective wells. Include a positive control (no compound) and a negative control (no NAMPT enzyme).
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the coupling enzyme mixture containing NMNAT, ADH, and ethanol.
-
Incubate for an additional period to allow for signal development.
-
Measure the fluorescence (Excitation: ~340 nm, Emission: ~460 nm).
-
Calculate the percent activation for each compound concentration and determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the direct binding of a compound to its target protein in a cellular context, which can help in identifying off-targets.
-
Principle: The binding of a ligand to a protein can increase its thermal stability. This change in the melting temperature of the protein can be detected by heating cell lysates or intact cells to various temperatures, followed by protein quantification (e.g., by Western blot or mass spectrometry).
-
Materials:
-
Cultured cells of interest
-
Test compound
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blot reagents or Mass Spectrometer
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates direct binding.
-
Conclusion
The development of specific NAMPT activators holds significant therapeutic promise. However, a thorough understanding of their cross-reactivity profile is essential for their safe and effective translation to the clinic. While several classes of NAMPT activators have been identified, the publicly available data on their selectivity is sparse. The case of P7C3, with its numerous potential binding partners, highlights the importance of comprehensive off-target screening. Future research should prioritize the systematic evaluation of these compounds against broad panels of enzymes and receptors to build a more complete picture of their pharmacological profiles. The experimental protocols outlined in this guide provide a framework for researchers to conduct these critical investigations.
References
A Comparative Guide to the Structure-Activity Relationships of NAMPT Activators
For Researchers, Scientists, and Drug Development Professionals
The activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy for a range of age-related and metabolic diseases. A growing number of small molecule NAMPT activators have been discovered, each with unique chemical scaffolds and distinct structure-activity relationships (SAR). This guide provides an objective comparison of the performance of several key series of NAMPT activators, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.
Key Signaling Pathway: The NAD+ Salvage Pathway
The primary mechanism by which the activators discussed in this guide function is through the allosteric modulation of NAMPT, leading to an increase in the synthesis of nicotinamide mononucleotide (NMN), a direct precursor to NAD+. This, in turn, elevates cellular NAD+ levels, impacting a multitude of downstream cellular processes.
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of intervention for NAMPT activators.
Comparison of NAMPT Activator Series
This guide focuses on four distinct chemical series of NAMPT activators:
-
NAMPT Positive Allosteric Modulators (N-PAMs): A series of compounds that bind to an allosteric site on the NAMPT enzyme.
-
NAMPT Activating Thiadiazoles (NATs): A class of activators based on a thiadiazole scaffold.
-
SBI-797812 and Analogs: A potent activator with a urea-based scaffold.
-
2-Aminothiazole Derivatives: An emerging class of NAMPT activators.
The following tables summarize the quantitative SAR data for each series, focusing on their in vitro enzymatic activity and their effects on cellular NAD+ levels.
NAMPT Positive Allosteric Modulators (N-PAMs)
The N-PAM series of compounds have been shown to bind to a "rear channel" of the NAMPT enzyme, leading to allosteric activation.[1][2][3][4][5] The SAR studies on this series have explored modifications to various parts of the molecule to optimize potency and drug-like properties.
| Compound ID | Modifications | NAMPT Activation EC50 (µM) | Max Fold Activation | Cellular NAD+ Increase (Fold vs. Control) |
| NP-A1-B2 | Parent Compound | 1.2 | 2.1 | 1.5 |
| JGB-1-155 | 4-dimethylamino substitution on R1 benzene ring | 3.29 | - | 1.88 (in THP-1 cells) |
| JGB-1-137 | Thiophene replacement of the R2 furan moiety | - | Increased efficacy | Significantly improved NAD+ production |
| Compound 43 | Bicyclic replacement of benzothiophene ring | 0.3 | 4.5 | 2.5 |
| Compound 63 | Optimized bicyclic replacement | 0.1 | 5.0 | 3.0 |
NAMPT Activating Thiadiazoles (NATs)
The NAT scaffold was identified through high-throughput screening and has been optimized to improve potency and neuroprotective effects.
| Compound ID | Modifications | NAMPT Activation EC50 (µM) | Max Fold Activation | Cellular Protection (vs. FK866 toxicity) |
| NAT (Parent) | - | 5.7 | ~1.5 | Dose-dependent protection |
| NAT-1a | Inactive analog | - | Inactive | Inactive |
| NAT-5r | Optimized derivative | < 0.5 | > 2.0 | More active than NAT |
| Compound 72 | Systematically optimized derivative | Notably improved potency | - | Effectively protected cultured cells |
SBI-797812 and Analogs
SBI-797812 is a potent NAMPT activator that is structurally related to some NAMPT inhibitors. Its mechanism is thought to involve stabilizing the phosphorylated enzyme intermediate and blunting feedback inhibition by NAD+.
| Compound ID | Modifications | NAMPT Activation EC50 (µM) | Max Fold Activation | Cellular NAD+ Increase (Fold vs. Control) |
| SBI-797812 | 4-pyridyl urea | 0.37 | 2.1 | 2.2 (in A549 cells) |
| SBI-796950 | 2-pyridyl isomer | - | Slightly inhibitory | - |
| GNI-50 | 3-pyridyl isomer | - | Potent inhibitor | - |
2-Aminothiazole Derivatives
The 2-aminothiazole scaffold represents a newer class of NAMPT activators. While extensive SAR data is still emerging, initial studies have shown promising activity.
| Compound ID | Modifications | NAMPT Enzymatic Activity | Cytotoxicity |
| JG-49 | Aniline aromatic ring substitution | Increased activity | No cytotoxicity in C2C12 myoblasts |
| JG-62 | Aniline aromatic ring substitution | Increased activity | No cytotoxicity in C2C12 myoblasts |
| KBA-18 | Aniline aromatic ring substitution | Increased activity | No cytotoxicity in C2C12 myoblasts |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective comparison of NAMPT activators. Below are generalized methodologies for the key assays cited in this guide.
Coupled Enzymatic NAMPT Activity Assay
This is the most common in vitro assay to determine the direct effect of compounds on NAMPT enzymatic activity.
Caption: A generalized workflow for a coupled enzymatic NAMPT activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human NAMPT enzyme is diluted to a final concentration of approximately 10-50 ng/µL in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 1 mM DTT, 10 mM MgCl2).
-
Substrates are prepared as concentrated stock solutions: Nicotinamide (NAM) at 30 µM, 5-phosphoribosyl-1-pyrophosphate (PRPP) at 40 µM, and Adenosine 5'-triphosphate (ATP) at 2.5 mM. Note that optimal substrate concentrations can vary between studies.
-
The coupling enzymes, nicotinamide mononucleotide adenylyltransferase (NMNAT) and alcohol dehydrogenase (ADH), along with a diaphorase, are included in the reaction mixture.
-
A detection reagent, such as WST-1, is used to produce a colorimetric or fluorescent signal proportional to NADH production.
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
A solution of the NAMPT enzyme is added to each well.
-
Serial dilutions of the test compounds are then added to the wells and pre-incubated with the enzyme for a short period (e.g., 15-30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of a master mix containing the substrates (NAM, PRPP, ATP), coupling enzymes, and detection reagent.
-
The plate is incubated at 37°C, and the signal (e.g., absorbance at 450 nm) is measured kinetically over a period of 1-2 hours using a plate reader.
-
-
Data Analysis:
-
The rate of the reaction (slope of the linear portion of the kinetic curve) is calculated for each compound concentration.
-
The data is normalized to a vehicle control (DMSO) and a positive control (a known activator) or a negative control (no enzyme).
-
The concentration-response data is then fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) and the maximum fold activation.
-
Cellular NAD+ Level Measurement by LC-MS/MS
This assay quantifies the intracellular concentration of NAD+ in response to treatment with NAMPT activators, providing a measure of their cellular efficacy.
Caption: A generalized workflow for the quantification of cellular NAD+ levels using LC-MS/MS.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., A549, THP-1, or primary cells) are seeded in multi-well plates and allowed to adhere and grow to a specified confluency.
-
The cells are then treated with various concentrations of the NAMPT activators or vehicle control for a defined period, typically ranging from 4 to 24 hours.
-
-
Metabolite Extraction:
-
After treatment, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding a cold extraction solvent, often a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), to the cells. The plates are then incubated at a low temperature to ensure complete cell lysis and protein precipitation.
-
-
Sample Preparation:
-
The cell lysates are scraped and transferred to microcentrifuge tubes.
-
The samples are centrifuged at high speed to pellet cell debris and precipitated proteins.
-
The supernatant containing the metabolites is carefully collected.
-
For some methods, a derivatization step may be included to enhance the detection of NAD+.
-
-
LC-MS/MS Analysis:
-
The extracted metabolites are separated using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar metabolites like NAD+.
-
The separated metabolites are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.
-
NAD+ is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of pure NAD+.
-
The concentration of NAD+ in the cellular samples is determined by comparing their peak areas to the standard curve.
-
The NAD+ concentrations are typically normalized to the total protein content of the cell lysate, which is determined using a separate protein assay (e.g., BCA assay).
-
The fold increase in NAD+ levels in treated cells is then calculated relative to the vehicle-treated control cells.
-
Conclusion
The development of small molecule NAMPT activators holds significant therapeutic potential. The diverse chemical scaffolds presented in this guide, from N-PAMs and NATs to the urea-based SBI-797812 and emerging 2-aminothiazole derivatives, highlight the active efforts in this field. The provided SAR data offers a comparative overview of their current stages of development, while the detailed experimental protocols serve as a resource for researchers aiming to characterize novel NAMPT activators. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro and cellular activities into in vivo efficacy and clinical success.
References
Replicating Published Findings on NAMPT Activator Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Nicotinamide Phosphoribosyltransferase (NAMPT) activators based on published experimental data. It is designed to assist researchers in replicating and building upon existing findings in the field of NAD+ metabolism and therapeutics.
Quantitative Comparison of NAMPT Activator Efficacy
The following table summarizes the reported efficacy of several small-molecule NAMPT activators. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
| Activator | Reported Efficacy | Cell-Based Assay Performance | Reference |
| SBI-797812 | EC50: 0.37 ± 0.06 µM Maximal NMN formation stimulation: 2.1-fold | Dose-dependently increases intracellular NMN and NAD+ levels in A549 cells and primary myotubes.[1][2] | [1] |
| NAT | Dose-dependent activation of NAMPT. | Blocks cell death induced by the NAMPT inhibitor FK866.[3] | [3] |
| NAT-5r | More potent activator than NAT. | More active than NAT in protecting cultured cells from FK866-mediated toxicity. | |
| P7C3 | Enhances NMN production in a dose-dependent manner. | Rescues cultured human cells from NAD+ depletion. | |
| Quercitrin | Reported to increase NAMPT activity. | Binds to NAMPT with low affinity (KD = 16 µM). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
In Vitro NAMPT Enzyme Activity Assay (Coupled Enzyme, Fluorescent Detection)
This assay measures the enzymatic activity of NAMPT by quantifying the production of NAD+, which is then used in a coupled reaction to generate a fluorescent signal.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
ATP
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
96-well black, low-binding microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAM, PRPP, and ATP in NAMPT Assay Buffer. Prepare a coupling enzyme mix containing NMNAT and ADH in the assay buffer.
-
Enzyme Preparation: Dilute recombinant NAMPT enzyme to the desired concentration (e.g., 12-50 ng/µl) in a suitable dilution buffer. Keep on ice.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer without NAMPT.
-
Positive Control (100% activity): Diluted NAMPT enzyme.
-
Test Activator: Diluted NAMPT enzyme and serial dilutions of the NAMPT activator.
-
-
Pre-incubation: Add the test activator or vehicle control to the appropriate wells and pre-incubate the plate at room temperature for 15-30 minutes.
-
Reaction Initiation: Start the reaction by adding a master mix containing NAM, PRPP, ATP, and the coupling enzyme mix (with ethanol) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light.
-
Detection: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The signal is proportional to the amount of NADH produced, which reflects NAMPT activity.
-
Data Analysis: Subtract the background fluorescence (blank wells) from all readings. Calculate the percentage of NAMPT activation relative to the positive control. Determine the EC50 value by plotting the percentage activation against the logarithm of the activator concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (FK866 Challenge)
This assay assesses the ability of NAMPT activators to protect cells from the cytotoxic effects of the potent NAMPT inhibitor, FK866.
Materials:
-
Cell line of interest (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
NAMPT activator of interest
-
FK866 (NAMPT inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)
-
96-well clear or opaque-walled microplates (depending on the viability reagent)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the NAMPT activator in the presence of a fixed, cytotoxic concentration of FK866. Include control wells with vehicle, FK866 alone, and activator alone.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the activator concentration to determine the protective effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to NAMPT activator efficacy.
References
Long-Term Efficacy and Safety of NAMPT Activators in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy for a range of age-related and neurodegenerative diseases. This guide provides a comparative analysis of the long-term efficacy and safety of prominent NAMPT activators and NAD+ precursors in various animal models, supported by experimental data.
Overview of NAMPT Activation and NAD+ Biosynthesis
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is associated with aging and numerous pathologies. The salvage pathway, which recycles nicotinamide (NAM) back to NAD+, is the primary route for NAD+ biosynthesis in mammals. NAMPT catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN), a key NAD+ intermediate.[1] Small-molecule activators of NAMPT and precursors like NMN aim to boost NAD+ levels, thereby mitigating age-associated physiological decline and protecting against neuronal damage.
Signaling Pathway of NAMPT Activation
The primary mechanism of NAMPT activators involves the allosteric modulation of the NAMPT enzyme, enhancing its catalytic efficiency in converting nicotinamide to NMN. This, in turn, elevates the intracellular NAD+ pool. Increased NAD+ levels enhance the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1 and SIRT3) and poly (ADP-ribose) polymerases (PARPs), which are crucial for cellular health, DNA repair, and mitochondrial function.
Figure 1: Simplified signaling pathway of NAMPT activation.
Long-Term Efficacy of NAMPT Activators and Precursors
Nicotinamide Mononucleotide (NMN)
NMN, a direct precursor to NAD+, has been extensively studied for its long-term effects on age-related physiological decline in mice.
| Efficacy Parameter | Animal Model | Duration | Dosage | Key Findings | Reference(s) |
| Physiological Decline | C57BL/6N mice | 12 months | 100 & 300 mg/kg/day in drinking water | Mitigated age-associated body weight gain, enhanced energy metabolism, promoted physical activity, improved insulin sensitivity, and ameliorated eye function. | [2][3][4] |
| Lifespan | C57BL/6NIA mice | Lifespan | ~550 mg/kg/day in drinking water | Increased median lifespan by 8.5% in female mice; delayed frailty in both sexes. | [5] |
| Metabolic Health | C57BL/6NIA mice | Lifespan | ~550 mg/kg/day in drinking water | Improved metabolic health in male mice, slowing adipose tissue accumulation. | |
| High-Fat Diet-Induced Decline | Aging mice on a high-fat diet | Long-term | Not specified | Attenuated metabolic disorders and physiological decline. |
P7C3 and its Analogs
The P7C3 class of aminopropyl carbazole compounds are known neuroprotective agents that function by activating NAMPT.
| Efficacy Parameter | Animal Model | Duration | Dosage | Key Findings | Reference(s) |
| Neuroprotection (Parkinson's Disease) | MPTP mouse model | 21 days | 1-5 mg/kg/day (P7C3-A20 & (-)-P7C3-S243) | Nearly complete rescue of tyrosine hydroxylase-positive neurons at 5 mg/kg/day. | |
| Neuroprotection (ALS) | G93A-SOD1 transgenic mice | 80 days | 20 mg/kg/day (P7C3 & P7C3-A20) | P7C3-A20-treated animals had a higher density of spinal motor neurons at all time points. | |
| Cognitive Function (Alzheimer's Disease) | TgF344-AD rats | 15 months | Not specified | Protected against neuronal cell loss in the hippocampus and cortex. | |
| Hippocampal Neurogenesis | Adult male rhesus monkeys | 38 weeks | Oral administration of P7C3-A20 | Elevated the survival of hippocampal BrdU+ cells. | |
| Antidepressant Efficacy | Chronic social defeat stress mouse model | 10 days | 20 mg/kg/day (P7C3 & P7C3-A20) | P7C3-A20 showed antidepressant efficacy in wild-type mice. |
Other NAMPT Activators (SBI-797812 and NATs)
Data on the long-term in vivo efficacy of other synthetic NAMPT activators is more limited.
| Activator | Animal Model | Duration | Dosage | Key Findings | Reference(s) |
| SBI-797812 | C57BL/6J mice | 4 hours | 20 mg/kg (i.p.) | Significantly increased NAD+ levels in the liver. | |
| NATs (NAMPT Activators) | Chemotherapy-induced peripheral neuropathy mouse model | Not specified | Not specified | Exhibited strong neuroprotective efficacy. |
Long-Term Safety of NAMPT Activators and Precursors
Overall, long-term administration of NMN and P7C3 appears to be well-tolerated in animal models.
| Compound | Animal Model | Duration | Dosage | Safety Findings | Reference(s) |
| NMN | C57BL/6N mice | 12 months | 100 & 300 mg/kg/day | No obvious toxicity or deleterious effects observed. | |
| NMN | Mice | 7 days | Up to 2680 mg/kg/day (gavage) | Well-tolerated with minimal deleterious effects; slight increase in alanine aminotransferase at the highest dose. | |
| NMN | Beagle dogs | 14 days | Gavage twice daily | Mild increases in creatinine and uric acid. | |
| P7C3 | Mice and Rats | Prolonged periods | Concentrations above those for neurogenesis | Not overtly toxic. | |
| P7C3-A20 | Mice | 30 days | Up to 40 mg/kg/day | No changes in behavior, weight, or appearance. | |
| NATs | Mice | Not specified | Not specified | No overt toxicity observed in a chemotherapy-induced peripheral neuropathy model. |
Experimental Protocols
Long-Term NMN Administration in Mice
-
Animal Model: Wild-type C57BL/6N mice.
-
Housing: Standard laboratory conditions.
-
Treatment: NMN was administered in the drinking water at concentrations calculated to provide daily doses of 100 mg/kg and 300 mg/kg. A separate study used a dose of ~550 mg/kg/day.
-
Duration: 12 months or for the lifespan of the animal.
-
Efficacy Assessment: Body weight, food and water intake, oxygen consumption, respiratory quotient, physical activity, insulin tolerance tests, plasma lipid profiles, and ophthalmological examinations were performed at various time points.
-
Safety Assessment: General health, behavior, and mortality were monitored throughout the study.
P7C3 Administration in a Mouse Model of Parkinson's Disease
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
-
Housing: Standard laboratory conditions.
-
Treatment: P7C3-A20 or (-)-P7C3-S243 was administered intraperitoneally (IP) twice a day at doses ranging from 1 to 5 mg/kg/day. Treatment was initiated 24 hours after the final dose of MPTP.
-
Duration: 21 days.
-
Efficacy Assessment: Immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal survival.
-
Safety Assessment: Not explicitly detailed in this specific protocol, but other studies report good tolerability.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the long-term efficacy and safety of a novel NAMPT activator in an animal model of aging.
Figure 2: General experimental workflow for long-term studies.
Conclusion
The available preclinical data strongly support the long-term efficacy and safety of NAMPT activators and NAD+ precursors, particularly NMN and the P7C3 family of compounds, in mitigating age-related physiological decline and providing neuroprotection in various disease models. NMN has demonstrated robust anti-aging effects in long-term studies, while P7C3 compounds have shown significant promise in models of neurodegenerative diseases. Further research, including long-term studies on newer synthetic activators and eventual translation to human clinical trials, is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Administration of Nicotinamide Mononucleotide Mitigates Age-Associated Physiological Decline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of NAMPT Activator-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NAMPT activator-7, a compound used in research to activate the nicotinamide phosphoribosyltransferase (NAMPT) enzyme. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the safety data sheet (SDS) for the specific product. While a specific SDS for this compound is not publicly available, information from similar NAMPT modulators indicates that this class of compounds should be handled with care.[1]
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a laboratory coat.[1] If handling the solid form where dust generation is possible, respiratory protection should be utilized.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[2]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (such as vermiculite or sand), and place it in a sealed, labeled container for hazardous waste disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent such as DMSO, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used (e.g., DMSO).
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated by the supplier's documentation or SDS for similar compounds.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for waste storage limits.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These services will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the following table summarizes key handling and storage information for similar NAMPT modulators, which should be considered as guidance.
| Property | Value/Instruction | Source |
| Storage (Solid) | -20°C | |
| Storage (in Solvent) | -80°C for up to 6 months | |
| Hazard Classification | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
NAMPT Signaling Pathway Context
NAMPT activators like this compound are designed to enhance the activity of the NAMPT enzyme, which is a rate-limiting step in the NAD+ salvage pathway. Understanding this pathway provides context for the compound's mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
